Product packaging for Biotin-PEG4-Methyltetrazine(Cat. No.:CAS No. 1835759-81-3)

Biotin-PEG4-Methyltetrazine

Numéro de catalogue: B606141
Numéro CAS: 1835759-81-3
Poids moléculaire: 589.71
Clé InChI: FTGDGKKLLGMCLG-LSQMVHIFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Biotin-PEG4-methyltetrazine reacts with TCO-containing compounds via an Inverse-Electron-Demand Diels-Alder reaction to form a stable covalent bond and does not require Cu-catalyst or elevated temperatures. The inverse-electron demand Diels-Alder cycloaddition reaction of TCO with tetrazines is a bioorthogonal reaction.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H39N7O6S B606141 Biotin-PEG4-Methyltetrazine CAS No. 1835759-81-3

Propriétés

IUPAC Name

5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H39N7O6S/c1-19-31-33-26(34-32-19)20-6-8-21(9-7-20)40-17-16-39-15-14-38-13-12-37-11-10-28-24(35)5-3-2-4-23-25-22(18-41-23)29-27(36)30-25/h6-9,22-23,25H,2-5,10-18H2,1H3,(H,28,35)(H2,29,30,36)/t22-,23-,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTGDGKKLLGMCLG-VDKIKQQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCNC(=O)CCCC[C@@H]3[C@H]4[C@@H](CS3)NC(=O)N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H39N7O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

589.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Biotin-PEG4-Methyltetrazine: Principles and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG4-Methyltetrazine is a versatile bioorthogonal labeling reagent that has become an indispensable tool in chemical biology, drug development, and diagnostics. This reagent ingeniously combines three key functional components: a high-affinity biotin (B1667282) tag, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a highly reactive methyltetrazine moiety. This unique architecture enables the precise and efficient labeling of biomolecules in complex biological systems.

This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key applications, and detailed experimental protocols.

Core Components and Functionality

This compound is comprised of three distinct modules, each contributing to its overall utility:

  • Biotin: A small vitamin with an exceptionally strong and specific interaction with avidin (B1170675) and streptavidin proteins. This interaction is one of the strongest non-covalent bonds known in nature, making it an ideal handle for the detection, purification, and immobilization of labeled biomolecules.

  • PEG4 Spacer: A tetraethylene glycol linker that enhances the aqueous solubility of the reagent and the resulting bioconjugate.[1] The PEG spacer also minimizes steric hindrance, ensuring that the biotin and methyltetrazine moieties can efficiently interact with their respective binding partners.[2]

  • Methyltetrazine: A key component of the bioorthogonal "click chemistry" pair. The methyltetrazine group undergoes a rapid and highly specific reaction with a trans-cyclooctene (B1233481) (TCO) group.[2][3]

Mechanism of Action: The Inverse-Electron-Demand Diels-Alder Reaction

The functionality of this compound is centered around a bioorthogonal reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[3][4] This "click chemistry" reaction occurs between the electron-deficient methyltetrazine ring and a strained, electron-rich alkene, most commonly a trans-cyclooctene (TCO) derivative.[3][4]

The key features of this reaction are:

  • Exceptional Kinetics: The reaction is remarkably fast, with second-order rate constants reported to be greater than 800 M⁻¹s⁻¹.[4][5] This allows for efficient labeling even at low concentrations of reactants.

  • High Specificity: The methyltetrazine and TCO groups are highly selective for each other and do not cross-react with other functional groups typically found in biological systems.[6]

  • Biocompatibility: The reaction proceeds efficiently under physiological conditions (aqueous environment, neutral pH, and ambient temperature) without the need for cytotoxic catalysts such as copper.[6]

  • Stability: The resulting covalent bond, a dihydropyridazine (B8628806) linkage, is stable under physiological conditions.[6]

The overall process for labeling a target molecule involves two main steps:

  • Functionalization with TCO: The biomolecule of interest is first modified to incorporate a TCO group. This can be achieved through various methods, such as metabolic labeling with TCO-modified sugars or direct chemical modification of the biomolecule.[3]

  • Reaction with this compound: The TCO-functionalized biomolecule is then treated with this compound. The methyltetrazine moiety rapidly and specifically "clicks" with the TCO group, resulting in the stable biotinylation of the target molecule.[3]

Below is a diagram illustrating the mechanism of action:

G cluster_0 Step 1: TCO Functionalization cluster_1 Step 2: Bioorthogonal Ligation Biomolecule Biomolecule TCO_Biomolecule TCO-Functionalized Biomolecule Biomolecule->TCO_Biomolecule Chemical or Metabolic Labeling TCO_reagent TCO Reagent TCO_reagent->TCO_Biomolecule Biotinylated_Biomolecule Biotinylated Biomolecule TCO_Biomolecule->Biotinylated_Biomolecule iEDDA Reaction (Click Chemistry) Biotin_PEG4_MeTz This compound Biotin_PEG4_MeTz->Biotinylated_Biomolecule

General workflow of this compound bioorthogonal labeling.

Quantitative Data

The efficiency of the this compound reaction is a key advantage. The following table summarizes important quantitative data related to this bioorthogonal chemistry.

ParameterValueReference(s)
Chemical Formula C₂₇H₃₉N₇O₆S[4]
Molecular Weight 589.71 g/mol [4]
Purity >95% (HPLC)[4]
Solubility DMSO, DMF[4]
Storage Temperature -20°C (desiccated)[4]
Reaction Kinetics (k) > 800 M⁻¹s⁻¹[4][5]
Optimal pH Range 6.0 - 9.0[7]
Recommended Molar Excess 1.5 to 5-fold[7]

Experimental Protocols

This section provides detailed methodologies for key experiments using this compound.

General Protocol for Protein Biotinylation

This protocol describes the biotinylation of a purified protein that has been pre-functionalized with a TCO group.

Materials:

  • TCO-functionalized protein

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation:

    • Ensure the TCO-functionalized protein is in a suitable reaction buffer (e.g., PBS) at a concentration of 1-5 mg/mL.

  • Biotinylation Reaction:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

    • Add a 1.5 to 5-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio may need to be determined empirically.

    • Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[7]

  • Purification:

    • Remove the excess, unreacted this compound using a desalting spin column or by dialysis against the desired storage buffer.

  • Storage:

    • Store the purified biotinylated protein at 4°C for short-term storage or at -20°C for long-term storage.

Labeling of Cell Surface Glycans

This protocol outlines the labeling of cell surface glycans on live cells that have been metabolically engineered to express TCO-modified sugars.

Materials:

  • Cells metabolically labeled with a TCO-containing sugar (e.g., Ac₄ManNAc-TCO)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • This compound (stock solution in DMSO)

  • Streptavidin-conjugated fluorophore for detection

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Incubate the cells with a TCO-modified sugar (e.g., 25-50 µM of Ac₄ManNAc-TCO) in the cell culture medium for 24-48 hours to allow for metabolic incorporation into cell surface glycans.

  • Biotinylation:

    • Gently wash the cells three times with ice-cold PBS to remove unincorporated TCO-sugar.

    • Prepare a fresh solution of this compound in PBS (e.g., 50-100 µM).

    • Incubate the cells with the this compound solution for 30-60 minutes at room temperature or 4°C to label the TCO-modified glycans. Performing this step at 4°C can reduce the internalization of the label.

  • Washing and Detection:

    • Wash the cells three times with ice-cold PBS to remove unreacted this compound.

    • The biotinylated cells can now be detected using a streptavidin-conjugated fluorophore for analysis by flow cytometry or fluorescence microscopy.

G Start Start: Cells in Culture Metabolic_Labeling Metabolic Labeling with TCO-modified Sugar Start->Metabolic_Labeling Washing_1 Wash with ice-cold PBS (3 times) Metabolic_Labeling->Washing_1 Biotinylation Incubate with This compound Washing_1->Biotinylation Washing_2 Wash with ice-cold PBS (3 times) Biotinylation->Washing_2 Detection Detection with Streptavidin-Fluorophore Washing_2->Detection Analysis Analysis: Flow Cytometry or Fluorescence Microscopy Detection->Analysis

References

An In-depth Technical Guide to Biotin-PEG4-Methyltetrazine: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Biotin-PEG4-Methyltetrazine, a key reagent in the field of bioorthogonal chemistry. It details the molecule's structure and chemical properties, offers in-depth experimental protocols for its application, and presents quantitative data to support experimental design and execution.

Core Concepts: Structure and Chemical Properties

This compound is a versatile chemical tool that integrates three key functional components: a biotin (B1667282) moiety for high-affinity binding to streptavidin, a hydrophilic tetraethylene glycol (PEG4) spacer, and a highly reactive methyltetrazine group.[1][2] This combination makes it an invaluable reagent for the specific and efficient labeling of biomolecules in complex biological systems.[3][4]

The core of its functionality lies in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a type of "click chemistry" reaction. The methyltetrazine group reacts with exceptional speed and selectivity with a trans-cyclooctene (B1233481) (TCO) group, forming a stable covalent bond without the need for cytotoxic catalysts like copper.[4][5] The PEG4 linker enhances the water solubility of the molecule and minimizes steric hindrance during conjugation.[6][7]

Chemical Structure

G cluster_biotin Biotin cluster_peg PEG4 Spacer cluster_tetrazine Methyltetrazine Biotin Biotin Ring (Thiophene fused with ureido ring) PEG4 -(CH2CH2O)4- Biotin->PEG4 Amide Bond Methyltetrazine Methyltetrazine Ring (Reactive Moiety) PEG4->Methyltetrazine Amide Bond

Caption: Molecular components of this compound.

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of this compound.

PropertyValueReference(s)
CAS Number 1835759-81-3[8]
Molecular Formula C₂₇H₃₉N₇O₆S[5]
Molecular Weight 589.71 g/mol [5]
Appearance Red crystalline solid[9]
Purity >95% (HPLC)[7]
Solubility Soluble in DMSO and DMF[7]
Storage (Solid) -20°C (short-term), -80°C (long-term), desiccated[10]
Storage (Solution in anhydrous DMSO) -20°C (up to 1 month), -80°C (up to 6 months)[10][11]
Reaction Kinetics (k, with TCO) > 800 M⁻¹s⁻¹[12][13]
Optimal Reaction pH 6.0 - 9.0[14]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound. It is recommended to optimize these protocols for specific experimental systems.

General Protein Labeling

This protocol describes the biotinylation of a purified protein that has been functionalized with a TCO group.

Materials:

  • TCO-functionalized protein

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Reagent Preparation:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[10]

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[3]

    • Ensure the TCO-functionalized protein is in the reaction buffer at a concentration of 1-5 mg/mL.[5]

  • Labeling Reaction:

    • Add a 1.5 to 5-fold molar excess of the this compound stock solution to the TCO-protein solution.[14] The optimal ratio may need to be determined empirically.

    • Mix gently by pipetting.

    • Incubate the reaction mixture for 30-60 minutes at room temperature.[14]

  • Purification:

    • Remove unreacted this compound using a desalting column or dialysis against the desired buffer.[14]

  • Storage:

    • Store the purified biotinylated protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage.[14]

G TCO_Protein TCO-functionalized Protein Reaction Incubate (RT, 30-60 min) TCO_Protein->Reaction Biotin_Reagent This compound (in DMSO) Biotin_Reagent->Reaction Purification Purification (Desalting/Dialysis) Reaction->Purification Labeled_Protein Biotinylated Protein Purification->Labeled_Protein

Caption: Workflow for general protein biotinylation.

Labeling of Cell Surface Proteins

This protocol outlines the labeling of cell surface proteins on live cells that have been metabolically engineered to express a TCO-containing moiety.

Materials:

  • Cells expressing TCO-modified surface proteins

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • This compound (stock solution in DMSO)

  • Cell lysis buffer

  • (Optional) Quenching solution (e.g., a small molecule with a TCO group)

Procedure:

  • Cell Preparation:

    • Culture cells to the desired confluency.

  • Labeling Reaction:

    • Wash the cells three times with ice-cold PBS to remove any unincorporated TCO-containing precursors.[5]

    • Dilute the this compound stock solution in PBS to a final concentration of 50-100 µM.[5]

    • Add the labeling solution to the cells and incubate for 30-60 minutes at room temperature or 37°C.[13]

  • Quenching (Optional but Recommended):

    • To stop the reaction, remove the labeling solution and add a quenching solution.

    • Incubate for 10 minutes.[13]

  • Washing:

    • Wash the cells three times with ice-cold PBS to remove unreacted reagents.[13]

  • Cell Lysis:

    • Lyse the cells using a suitable lysis buffer to extract the labeled proteins.[13] The lysate can then be used for downstream applications such as western blotting or pull-down assays.

G Start Cells with TCO-labeled surface proteins Wash1 Wash with PBS Start->Wash1 Label Incubate with This compound Wash1->Label Quench Optional: Quench reaction Label->Quench Wash2 Wash with PBS Quench->Wash2 Lyse Cell Lysis Wash2->Lyse Downstream Downstream Analysis (e.g., Western Blot, Pull-down) Lyse->Downstream

Caption: Experimental workflow for cell surface protein labeling.

Pull-Down Assay for Protein-Protein Interaction Studies

This protocol describes the enrichment of biotinylated proteins and their interacting partners from a cell lysate using streptavidin-conjugated beads.

Materials:

  • Cell lysate containing biotinylated proteins

  • Streptavidin-conjugated beads (e.g., magnetic or agarose)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer or a solution with a high concentration of free biotin)

Procedure:

  • Bead Preparation:

    • Wash the streptavidin beads three times with the wash buffer to remove preservatives.[13]

  • Binding:

    • Add the cell lysate to the prepared beads.

    • Incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated proteins to bind to the streptavidin.[13]

  • Washing:

    • Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose) and discard the supernatant.

    • Wash the beads extensively (at least five times) with wash buffer to remove non-specifically bound proteins.[13]

  • Elution:

    • Elute the bound proteins from the beads. For mass spectrometry analysis, a common method is to boil the beads in SDS-PAGE sample buffer.[13] For functional assays, elution can be performed by competing with a high concentration of free biotin.

G Lysate Cell Lysate with Biotinylated Proteins Binding Incubate for Binding (1-2h, 4°C) Lysate->Binding Beads Streptavidin Beads Beads->Binding Washing Extensive Washing Binding->Washing Elution Elution of Bound Proteins Washing->Elution Analysis Downstream Analysis (MS, Western Blot) Elution->Analysis

Caption: Logical flow of a pull-down assay.

General Protocol for Antibody-Drug Conjugate (ADC) Development

This protocol provides a general guideline for the two-step process of creating an antibody-drug conjugate using this compound as a component of the linker system. This is a representative workflow, and specific conditions will need to be optimized.

Step 1: Antibody Modification with a TCO-Linker

  • Antibody Preparation:

    • Prepare the antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5) at a concentration of 2-10 mg/mL.

  • TCO-Linker Conjugation:

    • React the antibody with an NHS-ester functionalized TCO-linker (e.g., TCO-PEG4-NHS ester). A molar excess of the TCO-linker is typically used.

    • Incubate for 1-2 hours at room temperature.

  • Purification:

    • Remove excess TCO-linker using a desalting column.

Step 2: Conjugation of the TCO-Antibody with a Tetrazine-Payload

  • Payload Preparation:

    • The drug payload should be functionalized with a tetrazine moiety. In this conceptual workflow, this compound represents a model for a tetrazine-functionalized molecule.

  • Conjugation Reaction:

    • Add the tetrazine-functionalized payload (e.g., this compound) to the purified TCO-antibody. A slight molar excess of the payload is often used.

    • Incubate for 1-2 hours at room temperature.

  • Final Purification:

    • Purify the resulting ADC from excess payload using size-exclusion chromatography (SEC) or other suitable methods.

G cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Payload Conjugation Antibody Antibody TCO_Linker TCO_Linker Antibody->TCO_Linker React with TCO-NHS ester Purify_Ab Purify_Ab TCO_Linker->Purify_Ab Purify Conjugation Conjugation Purify_Ab->Conjugation TCO-Antibody Purify_ADC Purify_ADC Conjugation->Purify_ADC Purify (SEC) Tetrazine_Payload Tetrazine-Payload (e.g., this compound) Tetrazine_Payload->Conjugation Final_ADC Final_ADC Purify_ADC->Final_ADC Final ADC

Caption: Conceptual workflow for ADC synthesis.

Conclusion

This compound is a powerful and versatile reagent for the bioorthogonal labeling of biomolecules. Its high reactivity, specificity, and biocompatibility make it an ideal tool for a wide range of applications in chemical biology, proteomics, and drug development. The protocols and data presented in this guide provide a solid foundation for researchers to design and execute experiments with this valuable chemical probe, ultimately enabling a deeper understanding of complex biological processes.

References

An In-Depth Technical Guide to the Synthesis and Purity of Biotin-PEG4-Methyltetrazine for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Biotin-PEG4-Methyltetrazine, a critical reagent in the field of bioorthogonal chemistry. It details the synthesis, purification, and analytical characterization of this molecule, offering practical insights and methodologies for its application in advanced research, particularly in drug development and chemical biology.

Introduction to this compound and its Role in Bioorthogonal Chemistry

This compound is a versatile chemical tool that combines three key functional components: a biotin (B1667282) moiety for high-affinity binding to streptavidin, a tetraethylene glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, and a methyltetrazine group for highly specific and rapid bioorthogonal reactions.[1][2][3] This unique combination makes it an invaluable reagent for a wide range of applications, including the labeling, detection, and isolation of biomolecules in complex biological systems.[1]

The core utility of this compound lies in its participation in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction, a cornerstone of "click chemistry."[4] The methyltetrazine moiety reacts specifically and rapidly with a trans-cyclooctene (B1233481) (TCO) group, forming a stable covalent bond under physiological conditions without the need for cytotoxic catalysts.[5][6] This bioorthogonal reaction allows for the precise labeling of TCO-modified biomolecules in living cells and organisms, enabling researchers to study biological processes with minimal perturbation.[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through the coupling of an amine-functionalized Biotin-PEG4 linker with an amine-reactive methyltetrazine derivative, such as a methyltetrazine-NHS ester. This approach ensures a high-yielding and specific conjugation to produce the final product.

Experimental Protocol: Synthesis of this compound

This protocol outlines a representative method for the synthesis of this compound.

Materials:

  • Biotin-PEG4-Amine

  • Methyltetrazine-NHS Ester

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (B128534) (TEA)

  • Diethyl ether

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Lyophilizer

Procedure:

  • Dissolution of Reactants: In a clean, dry reaction vessel, dissolve Biotin-PEG4-Amine (1 equivalent) in anhydrous DMF. In a separate vessel, dissolve Methyltetrazine-NHS Ester (1.1 equivalents) in anhydrous DMF.

  • Reaction Initiation: To the Biotin-PEG4-Amine solution, add triethylamine (2 equivalents) to act as a base. Slowly add the Methyltetrazine-NHS Ester solution to the Biotin-PEG4-Amine solution with continuous stirring.

  • Reaction Conditions: Allow the reaction to proceed at room temperature for 4-6 hours, protected from light. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Quenching and Precipitation: Once the reaction is complete, quench any remaining Methyltetrazine-NHS Ester by adding a small amount of water. Precipitate the crude product by adding the reaction mixture to a large volume of cold diethyl ether.

  • Collection and Drying: Collect the precipitate by centrifugation or filtration and wash it several times with diethyl ether to remove unreacted starting materials and byproducts. Dry the crude product under vacuum.

  • Purification: Purify the crude this compound using preparative RP-HPLC.

  • Lyophilization: Collect the fractions containing the pure product and lyophilize to obtain the final product as a solid.

Logical Workflow for Synthesis:

Synthesis_Workflow cluster_reactants Reactant Preparation Biotin_PEG_Amine Biotin-PEG4-Amine in DMF Coupling Amine Coupling (TEA, RT, 4-6h) Biotin_PEG_Amine->Coupling Tetrazine_NHS Methyltetrazine-NHS Ester in DMF Tetrazine_NHS->Coupling Quench_Precipitate Quenching & Precipitation (Water, Diethyl Ether) Coupling->Quench_Precipitate Purification RP-HPLC Purification Quench_Precipitate->Purification Final_Product Pure this compound Purification->Final_Product

Synthesis workflow for this compound.

Purity Analysis of this compound

Ensuring the high purity of this compound is critical for its successful application in sensitive biological assays. A combination of analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), is employed to confirm the identity and purity of the final product. Commercial suppliers typically report a purity of >95% as determined by HPLC.[2][5]

High-Performance Liquid Chromatography (HPLC)

RP-HPLC is the primary method for assessing the purity of this compound.

Experimental Protocol: HPLC Analysis

  • Instrumentation: An HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724).

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm and 520 nm (for the tetrazine moiety).

  • Sample Preparation: Dissolve a small amount of the compound in a mixture of water and acetonitrile.

Data Presentation: HPLC Purity Analysis

ParameterSpecification
Purity≥ 95%
Retention TimeDependent on the specific HPLC conditions
AppearanceRed to pink solid
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the chemical structure of this compound by identifying the characteristic protons of the biotin, PEG, and methyltetrazine moieties.

Experimental Protocol: ¹H NMR Analysis

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated methanol (B129727) (CD₃OD).

  • Sample Preparation: Dissolve a few milligrams of the compound in the deuterated solvent.

Data Presentation: Expected ¹H NMR Chemical Shifts

MoietyApproximate Chemical Shift (ppm)
Methyltetrazine (CH₃)~3.0
PEG (CH₂CH₂)3.5 - 3.8
Biotin (various protons)1.3 - 1.8, 2.2, 2.7 - 2.9, 3.1, 4.3, 4.5
Tetrazine aromatic protons7.5 - 8.5
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound.

Experimental Protocol: Mass Spectrometry Analysis

  • Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).

  • Ionization Mode: Positive ion mode.

  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid) and infuse it into the mass spectrometer.

Data Presentation: Mass Spectrometry Data

ParameterValue
Chemical FormulaC₂₇H₃₉N₇O₆S
Molecular Weight589.71 g/mol
Expected [M+H]⁺590.27

Application in Bioorthogonal Labeling

The primary application of this compound is in the bioorthogonal labeling of TCO-modified biomolecules. The following is a general protocol for labeling proteins in a research setting.

Experimental Protocol: Protein Labeling

  • Prepare Protein Solution: Dissolve the TCO-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) at a concentration of 1-5 mg/mL.

  • Prepare Reagent Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Labeling Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 4°C, with gentle mixing.

  • Purification: Remove excess, unreacted this compound using a desalting column or dialysis.

Signaling Pathway and Experimental Workflow:

Bioorthogonal_Labeling cluster_reagents Reagents TCO_Protein TCO-Modified Protein Reaction iEDDA Reaction (Physiological Conditions) TCO_Protein->Reaction Biotin_Tetrazine This compound Biotin_Tetrazine->Reaction Labeled_Protein Biotinylated Protein Reaction->Labeled_Protein Detection Detection/Isolation (Streptavidin) Labeled_Protein->Detection Result Analysis Detection->Result

Bioorthogonal labeling and detection workflow.

Conclusion

This compound is a powerful and versatile tool for researchers in the life sciences. Its robust synthesis, high purity, and exceptional performance in bioorthogonal reactions make it an ideal choice for a wide array of applications, from fundamental biological studies to the development of novel therapeutics and diagnostics. By following the detailed protocols and understanding the principles outlined in this guide, researchers can effectively harness the capabilities of this important reagent to advance their scientific discoveries.

References

A Technical Guide to the Solubility of Biotin-PEG4-Methyltetrazine in DMSO and Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Biotin-PEG4-Methyltetrazine, a critical reagent in bioconjugation and click chemistry. Understanding the solubility of this molecule in both organic solvents, such as dimethyl sulfoxide (B87167) (DMSO), and aqueous buffers is paramount for its effective use in experimental design, particularly in the development of antibody-drug conjugates, targeted drug delivery systems, and advanced imaging probes.

Core Principles of Solubility

This compound is a heterobifunctional linker composed of a biotin (B1667282) moiety for affinity binding, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer (PEG4), and a methyltetrazine group for bioorthogonal reactions. The solubility of this compound is influenced by these distinct components. The PEG4 linker is specifically incorporated to enhance aqueous solubility, a crucial feature for reagents used in biological systems.[1][2][3]

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound in DMSO and aqueous buffers.

Solvent/Buffer SystemReported SolubilityNotesSource(s)
Dimethyl Sulfoxide (DMSO) 50 mg/mL (84.79 mM)Ultrasonic assistance may be required. Hygroscopic DMSO can negatively impact solubility.[4]
Soluble[5][6]
Aqueous Buffers (e.g., PBS) Qualitatively described as "aqueous soluble" or having "enhanced solubility"The hydrophilic PEG4 spacer is designed to increase water solubility.[1][2] For practical use, it is often recommended to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO and then dilute it into the desired aqueous buffer.[1][2][3]

Experimental Protocols for Solubility Determination

Objective: To determine the saturation solubility of this compound in a selected aqueous buffer.
Materials:
  • This compound

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Vortex mixer

  • Thermostatic shaker or rotator

  • Spectrophotometer (UV-Vis)

  • Calibrated analytical balance

  • Micro-pipettes

  • Syringe filters (0.22 µm)

Methodology:
  • Preparation of Stock Solution:

    • Accurately weigh a small amount of this compound.

    • Dissolve the compound in anhydrous DMSO to create a concentrated stock solution (e.g., 10 mg/mL). This is necessary as direct dissolution in aqueous buffer may be slow.

  • Preparation of Test Samples:

    • In a series of microcentrifuge tubes, add a fixed volume of the aqueous buffer.

    • Add increasing volumes of the this compound DMSO stock solution to each tube. The final concentration of DMSO should be kept low (ideally ≤1%) to minimize its effect on the aqueous solubility.

    • Ensure an excess of the compound is added to at least some of the tubes to achieve saturation, which may be visually confirmed by the presence of undissolved precipitate.

  • Equilibration:

    • Seal the tubes to prevent solvent evaporation.

    • Place the tubes in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C) to mimic experimental conditions.

    • Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolved concentration reaches a maximum and is in equilibrium with the solid phase.

  • Sample Processing:

    • After equilibration, carefully remove the tubes from the shaker. Let them stand to allow the undissolved material to settle.

    • Centrifuge the tubes at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the excess solid.

    • Carefully collect the supernatant without disturbing the pellet.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Quantification:

    • Measure the concentration of the dissolved this compound in the filtered supernatant using a suitable analytical method, such as UV-Vis spectrophotometry. The tetrazine moiety has a characteristic absorbance that can be used for quantification.

    • Prepare a standard curve using known concentrations of this compound in the same buffer system (with the same percentage of DMSO) to accurately determine the concentration of the saturated solution.

  • Data Analysis:

    • The concentration of the filtered supernatant from the tubes containing excess solid represents the saturation solubility of this compound in the tested aqueous buffer.

Visualizing Experimental and Logical Workflows

Signaling Pathways and Experimental Logic

The following diagrams illustrate the logical workflow for assessing the solubility of this compound and its subsequent application in a typical bioconjugation experiment.

Solubility_Assessment_Workflow reagent This compound dissolve Dissolve in DMSO (Stock) reagent->dissolve dmso Anhydrous DMSO dmso->dissolve buffer Aqueous Buffer (e.g., PBS) mix Add to Buffer buffer->mix dissolve->mix equilibrate Equilibrate (24-48h) mix->equilibrate separate Centrifuge & Filter equilibrate->separate quantify Quantify (UV-Vis) separate->quantify solubility_value Saturation Solubility quantify->solubility_value

Caption: Workflow for determining the aqueous solubility of this compound.

Bioconjugation_Application_Workflow cluster_reaction Bioconjugation Reaction cluster_analysis Purification & Analysis cluster_product Final Product biotin_reagent This compound in DMSO/Buffer combine Combine Reagents biotin_reagent->combine tco_protein TCO-modified Protein in Aqueous Buffer tco_protein->combine incubate Incubate combine->incubate purify Purify (e.g., SEC) incubate->purify analyze Analyze (e.g., SDS-PAGE, MS) purify->analyze final_conjugate Biotinylated Protein purify->final_conjugate

Caption: General workflow for a bioconjugation reaction using this compound.

References

Biotin-PEG4-Methyltetrazine: A Technical Guide to Advanced Protein and Antibody Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of Biotin-PEG4-Methyltetrazine for the targeted labeling of proteins and antibodies. This reagent is a cornerstone of modern bioconjugation strategies, enabling precise and efficient modification of biomolecules for a wide range of applications in research and drug development.

Core Principles: The Power of Bioorthogonal Chemistry

This compound is a bioorthogonal labeling reagent that leverages the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction.[1] This "click chemistry" reaction occurs between the electron-deficient methyltetrazine moiety of the reagent and a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO) group that has been incorporated into a target biomolecule.[1][2]

The key features of this bioorthogonal reaction are:

  • Exceptional Kinetics: The reaction between methyltetrazine and TCO is extremely fast, with second-order rate constants reported to be in the range of 800 to over 10^6 M⁻¹s⁻¹.[1][3] This allows for efficient labeling even at very low concentrations of reactants.

  • High Specificity and Bioorthogonality: The tetrazine and TCO groups are highly selective for each other and do not react with other functional groups found in complex biological systems.[1][4]

  • Biocompatibility: The reaction proceeds readily under physiological conditions, including aqueous environments, neutral pH, and ambient temperature, without the need for cytotoxic catalysts like copper.[1][4]

  • Stability: The resulting dihydropyridazine (B8628806) linkage is stable under physiological conditions.[1]

The structure of this compound consists of three key components:

  • Biotin: A vitamin that exhibits an exceptionally strong and specific non-covalent interaction with avidin (B1170675) and streptavidin, enabling robust detection and purification of labeled molecules.[2][5]

  • PEG4 (Polyethylene Glycol) Spacer: A hydrophilic four-unit polyethylene (B3416737) glycol linker that enhances the water solubility of the reagent and the resulting conjugate.[2][5] This can reduce aggregation of labeled proteins and minimizes steric hindrance.[5]

  • Methyltetrazine: The bioorthogonal reactive group that specifically and rapidly reacts with a TCO-modified biomolecule.[4][5]

Quantitative Data

The following tables summarize key quantitative data related to the use of this compound.

Table 1: Reaction Kinetics of Tetrazine-TCO Ligations

ReactantsSecond-Order Rate Constant (k) in Aqueous MediaReference(s)
Methyltetrazine and TCO800 - 10^6 M⁻¹s⁻¹[1][3]
Tetrazine and TCO~2000 M⁻¹s⁻¹[6]

Table 2: Storage and Stability of this compound

FormStorage TemperatureStabilityReference(s)
Solid-20°C to -80°C (desiccated, protected from light)Up to 6 months at -80°C[7][8][9]
Reconstituted Stock Solution (in anhydrous DMSO)-20°CUp to 1 month[7][8][10]
Reconstituted Stock Solution (in anhydrous DMSO)-80°CUp to 6 months[7][8][10]

Experimental Protocols

Protocol 1: General Labeling of a TCO-Modified Protein

This protocol describes the biotinylation of a purified protein that has been pre-functionalized with a TCO group.

Materials:

  • TCO-modified protein

  • This compound

  • Anhydrous DMSO or DMF[9]

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4[1]

  • Desalting spin column or dialysis cassette for purification[1]

Procedure:

  • Protein Preparation: Ensure the TCO-functionalized protein is in a suitable reaction buffer at a concentration of 1-5 mg/mL.[1]

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.[10] To avoid moisture condensation, allow the reagent vial to warm to room temperature before opening.[9][10]

  • Biotinylation Reaction: Add a 1.5 to 5-fold molar excess of the this compound stock solution to the protein solution.[1][9] The optimal ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.[1] The reaction progress can be monitored by measuring the decrease in tetrazine absorbance around 520 nm.[11]

  • Purification: Remove the excess, unreacted this compound from the biotinylated protein using a desalting spin column or by dialysis against the desired storage buffer.[1]

  • Storage: Store the purified biotinylated protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage.[1]

Protocol 2: Labeling of Cell Surface Glycans via Metabolic Labeling

This protocol describes the biotinylation of cell surface glycans that have been metabolically engineered to display TCO groups.

Materials:

  • Cells in culture

  • TCO-modified sugar (e.g., Ac₄ManN-TCO)

  • Cell culture medium

  • This compound

  • PBS (phosphate-buffered saline)[1]

  • Streptavidin-conjugated fluorophore for detection

Procedure:

  • Metabolic Labeling: Culture cells to the desired confluency. Incubate the cells with a TCO-modified sugar (e.g., 25-50 µM Ac₄ManN-TCO) in the cell culture medium for 24-48 hours to allow for metabolic incorporation of the TCO group onto cell surface glycans.[1]

  • Washing: Wash the cells three times with ice-cold PBS to remove unincorporated TCO-sugar.[1]

  • Biotinylation: Prepare a fresh solution of this compound in PBS (e.g., 50-100 µM). Incubate the cells with the this compound solution for 30-60 minutes at room temperature or 4°C to label the TCO-modified glycans.[1] Performing this step at 4°C can help to reduce internalization of the label.[1]

  • Washing: Wash the cells three times with PBS to remove unreacted this compound.[1]

  • Detection: The biotinylated cells can now be incubated with a streptavidin-conjugated fluorophore for detection and analysis by flow cytometry or fluorescence microscopy.

Visualizations

cluster_reagents Reactants cluster_reaction iEDDA Reaction cluster_product Product Biotin_PEG4_MeTz This compound Cycloaddition [4+2] Cycloaddition Biotin_PEG4_MeTz->Cycloaddition TCO_Protein TCO-Modified Protein/Antibody TCO_Protein->Cycloaddition N2_Loss Loss of N2 Gas Cycloaddition->N2_Loss Irreversible Labeled_Protein Biotinylated Protein/Antibody (Stable Dihydropyridazine Linkage) N2_Loss->Labeled_Protein

Caption: Reaction mechanism of this compound with a TCO-modified protein.

start Start: TCO-Modified Protein prep_reagent Prepare Biotin-PEG4-MeTz Stock Solution (e.g., 10 mM in DMSO) start->prep_reagent reaction Incubate Protein with Biotin-PEG4-MeTz (1.5-5x molar excess) start->reaction prep_reagent->reaction incubation Incubate 1-2 hours at Room Temperature reaction->incubation purification Purify via Desalting Column or Dialysis incubation->purification product End: Purified Biotinylated Protein purification->product

Caption: Experimental workflow for labeling a TCO-modified protein.

start Start: Cell Culture metabolic_labeling Incubate cells with TCO-modified sugar (24-48 hours) start->metabolic_labeling wash1 Wash cells with PBS to remove excess sugar metabolic_labeling->wash1 biotinylation Incubate cells with Biotin-PEG4-MeTz solution (30-60 minutes) wash1->biotinylation wash2 Wash cells with PBS to remove excess reagent biotinylation->wash2 detection Detect with Streptavidin-Fluorophore wash2->detection analysis Analyze via Flow Cytometry or Microscopy detection->analysis

Caption: Workflow for metabolic labeling and detection of cell surface glycans.

References

An In-depth Technical Guide to Inverse Electron Demand Diels-Alder (iEDDA) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inverse electron demand Diels-Alder (iEDDA) reaction has emerged as a powerful bioorthogonal ligation tool, distinguished by its exceptionally fast kinetics and high specificity.[1] This guide provides a comprehensive overview of the core principles of iEDDA, quantitative kinetic data, detailed experimental protocols, and its applications in drug development and biomedical research.

Core Principles and Mechanism

The iEDDA reaction is a variant of the [4+2] cycloaddition, differing from the conventional Diels-Alder reaction in its electronic requirements.[2][3] The reaction occurs between an electron-deficient diene, typically a 1,2,4,5-tetrazine (B1199680) (Tz), and an electron-rich dienophile, such as a strained alkene or alkyne.[2][4]

Frontier Molecular Orbital (FMO) Theory:

The reactivity in an iEDDA reaction is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[1][5] The reaction is accelerated when the energy gap between the HOMO of the electron-rich dienophile and the LUMO of the electron-poor diene is small.[1][6] This is the reverse of the normal Diels-Alder reaction, where the key interaction is between the diene's HOMO and the dienophile's LUMO.[5]

  • Electron-Deficient Dienes: The inclusion of electronegative heteroatoms, like the four nitrogen atoms in a tetrazine ring, lowers the diene's LUMO energy, making it highly reactive towards electron-rich partners.[2]

  • Electron-Rich Dienophiles: Electron-donating groups and ring strain raise the dienophile's HOMO energy, increasing reactivity.[1] Strained alkenes, such as trans-cyclooctene (B1233481) (TCO) and norbornene derivatives, are particularly effective dienophiles due to their high HOMO energies.[1][4]

The initial cycloaddition is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas (N₂), driving the reaction to completion and forming a stable dihydropyridazine (B8628806) product.[7] This irreversible step is a key advantage for its use in biological systems.

iEDDA_Mechanism cluster_reactants Reactants cluster_product Products Diene Electron-Deficient Diene (Tetrazine) LUMO TransitionState [4+2] Cycloaddition (Transition State) Diene->TransitionState Dienophile Electron-Rich Dienophile (e.g., TCO) HOMO Dienophile->TransitionState Product Dihydropyridazine (Stable Adduct) N2 N₂ Gas TransitionState->Product Retro-Diels-Alder TransitionState->N2 Irreversible Release Pretargeting_Workflow A Step 1: Administer Antibody-TCO Conjugate B Antibody binds to target antigen (e.g., tumor cell) A->B C Step 2: Clearance Phase (Unbound antibody is cleared from circulation) B->C D Step 3: Administer Radiolabeled Tetrazine C->D E Rapid iEDDA Reaction (in vivo 'click') D->E F Result: Targeted Imaging / Therapy (High signal-to-noise ratio) E->F Experimental_Workflow start Start: Purified Antibody buffer_exchange 1. Buffer Exchange (Amine-free buffer, pH 7.5-8.0) start->buffer_exchange add_tco 2. Add TCO-NHS Ester (10-20x molar excess) buffer_exchange->add_tco incubate1 3. Incubate (30-60 min, RT) add_tco->incubate1 quench 4. Quench Reaction (Tris buffer) incubate1->quench purify1 5. Purify Antibody-TCO (Desalting column) quench->purify1 add_tz 6. Add Tetrazine Probe (1.1-2x molar excess) purify1->add_tz incubate2 7. iEDDA Reaction (30-60 min, RT) add_tz->incubate2 purify2 8. Final Purification (Optional) (Size exclusion) incubate2->purify2 end End: Final Conjugate purify2->end

References

The Nexus of Specificity and Affinity: A Technical Guide to Biotin-PEG4-Methyltetrazine in Proteomics and Cell Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Bioorthogonal Labeling

In the intricate landscape of proteomics and cell biology, the ability to specifically label and isolate biomolecules within their native environment is paramount. Bioorthogonal chemistry, a field of chemical reactions that can occur inside living systems without interfering with native biochemical processes, has provided a powerful toolkit for such endeavors.[1] At the forefront of this technology is the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a tetrazine and a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO).[1][2] This "click chemistry" reaction is exceptionally fast, highly specific, and biocompatible, proceeding without the need for a toxic copper catalyst.[1][3][4][5]

This guide focuses on a key reagent in this field: Biotin-PEG4-Methyltetrazine. This multifunctional molecule is comprised of three critical components:

  • Biotin (B1667282): A vitamin with an exceptionally high affinity for streptavidin, enabling robust and efficient purification, detection, and immobilization of labeled molecules.[1]

  • PEG4 (Polyethylene Glycol) Spacer: A short, hydrophilic linker that enhances the reagent's solubility in aqueous buffers, minimizes steric hindrance between the biotin and the target molecule, and reduces non-specific binding.[1][2][6][7]

  • Methyltetrazine (MeTz): The bioorthogonal reactive group that rapidly and specifically "clicks" with a TCO-modified biomolecule, forming a stable covalent bond.[1][6][8]

The combination of these elements makes this compound a versatile and powerful tool for a wide array of applications, from elucidating protein-protein interactions to targeted drug delivery.[1][6][7]

Core Principles: The Chemistry of Tetrazine-TCO Ligation

The fundamental application of this compound involves a two-step labeling process.[1] First, the biomolecule of interest (e.g., a protein, glycan, or drug molecule) is functionalized with a TCO group. This can be achieved through various methods, including metabolic labeling with TCO-modified sugars, genetic encoding of unnatural amino acids containing a TCO moiety, or direct chemical modification.[1][9]

Once the target is "clicked" with TCO, this compound is introduced. The methyltetrazine group reacts with the TCO via the iEDDA cycloaddition, a [4+2] cycloaddition that proceeds rapidly under physiological conditions (aqueous environment, neutral pH, and room temperature).[1]

cluster_0 Step 1: TCO Functionalization cluster_1 Step 2: Bioorthogonal Ligation Biomolecule Biomolecule TCO_Biomolecule TCO-Modified Biomolecule Biomolecule->TCO_Biomolecule Metabolic, Genetic, or Chemical Modification TCO_Group TCO Group Labeled_Biomolecule Biotinylated Biomolecule TCO_Biomolecule->Labeled_Biomolecule iEDDA Click Reaction (Physiological Conditions) Biotin_PEG4_MeTz This compound Biotin_PEG4_MeTz->Labeled_Biomolecule

Figure 1: General workflow of bioorthogonal labeling using this compound.

Quantitative Data

The hallmark of the tetrazine-TCO ligation is its exceptional speed, which is crucial for efficient labeling, especially at low concentrations of reactants in complex biological systems.

ParameterValueSignificanceReference
Reaction Type Inverse-Electron-Demand Diels-Alder (iEDDA) CycloadditionBioorthogonal "click chemistry"[1]
Second-Order Rate Constant (k) > 800 M⁻¹s⁻¹Unparalleled by most other bioorthogonal reactions, ensuring rapid labeling.[10]
Reaction Conditions Physiological (Aqueous, Neutral pH, Room Temp/37°C)High biocompatibility; suitable for live cell and in vivo applications.[1]
Catalyst Requirement NoneAvoids cytotoxicity associated with copper catalysts used in other click reactions.[1]
Tetrazine Absorbance Maximum ~510-550 nmAllows for spectrophotometric monitoring of reaction progress.[11]

Applications in Proteomics

This compound has become an indispensable tool for interrogating the proteome.

Identification of Protein-Protein Interactions

A primary application is in pull-down assays to identify novel protein binding partners. A "bait" protein is functionalized with a TCO group and introduced into a cellular lysate or living cells. After incubation, this compound is added to label the TCO-bait protein and any interacting "prey" proteins. The entire complex is then captured using streptavidin-coated beads, and the interacting proteins are identified by mass spectrometry.

TCO_Bait TCO-modified 'Bait' Protein Interaction Interaction Complex (Bait + Prey) TCO_Bait->Interaction Cell_Lysate Cell Lysate or Live Cells Cell_Lysate->Interaction Labeling Add Biotin-PEG4-MeTz Interaction->Labeling Biotin_Complex Biotinylated Interaction Complex Labeling->Biotin_Complex Pull_Down Pull-down & Wash Biotin_Complex->Pull_Down Capture Streptavidin Beads Capture->Pull_Down Elution Elution Pull_Down->Elution MS Mass Spectrometry (Identify Prey) Elution->MS

Figure 2: Workflow for identifying protein-protein interactions.

Quantitative Proteomics

This compound can be integrated into various quantitative proteomics workflows (e.g., SILAC, TMT, or label-free) to enrich for specific protein populations before analysis.[12][13][14] For instance, researchers can use this reagent to selectively isolate and quantify newly synthesized proteins or post-translationally modified proteins that have been metabolically labeled with a TCO-containing precursor. This allows for a more targeted and sensitive quantification of protein dynamics.

Drug Target Identification

In drug discovery, identifying the cellular targets of a drug candidate is a critical step.[1] A drug molecule can be modified with a TCO group without compromising its biological activity. When this TCO-drug is introduced to cells, it binds to its target protein(s). Subsequent labeling with this compound allows for the affinity purification of the drug-target complex, enabling target identification via mass spectrometry.[1]

Applications in Cell Biology

The biocompatibility of the tetrazine-TCO ligation makes it ideal for applications in living cells.

Cell Surface Labeling

This technique is widely used to study the dynamics of cell surface proteins and glycans.[1] Cells can be metabolically labeled by culturing them with TCO-modified sugars (e.g., Ac₄ManN-TCO), which are incorporated into cell surface glycans.[9] These TCO-tagged glycans can then be specifically labeled with this compound. The biotin tag allows for subsequent visualization with fluorescently-labeled streptavidin, or for the isolation and proteomic analysis of the labeled glycoproteins.

Cells Culture Cells Metabolic_Labeling Incubate with TCO-modified sugar Cells->Metabolic_Labeling TCO_Cells Cells with TCO-tagged surface glycans Metabolic_Labeling->TCO_Cells Wash_1 Wash to remove unincorporated sugar TCO_Cells->Wash_1 Biotin_Labeling Incubate with Biotin-PEG4-MeTz Wash_1->Biotin_Labeling Labeled_Cells Cells with Biotinylated surface glycans Biotin_Labeling->Labeled_Cells Wash_2 Wash to remove excess reagent Labeled_Cells->Wash_2 Analysis Downstream Analysis Wash_2->Analysis Fluorescence Fluorescence Microscopy (via Streptavidin-Fluorophore) Analysis->Fluorescence Proteomics Proteomic Analysis (via Streptavidin pull-down) Analysis->Proteomics

Figure 3: Workflow for cell surface glycan labeling.

Pre-targeting for Imaging and Therapy

A sophisticated in vivo application is the pre-targeting strategy for imaging and therapy.[1][15] This two-step approach overcomes the limitations of using large, slow-clearing antibody conjugates.

  • Step 1: A TCO-modified antibody that targets a specific cell type (e.g., a tumor cell) is administered. This antibody is allowed to circulate and accumulate at the target site.

  • Step 2: After the unbound antibody has cleared from circulation, the small, fast-clearing this compound is injected. It rapidly "clicks" to the TCO-antibody at the target site. The biotin tag can then be used to deliver a payload, such as a streptavidin-conjugated imaging agent (e.g., a radionuclide) or a therapeutic agent.

cluster_0 Step 1: Targeting cluster_1 Step 2: Labeling & Delivery Inject_Ab Administer TCO-modified Targeting Antibody Accumulation Antibody accumulates at target site (e.g., tumor) Inject_Ab->Accumulation Clearance Unbound antibody clears from circulation Accumulation->Clearance Inject_Biotin Administer Biotin-PEG4-MeTz Clearance->Inject_Biotin Time Delay Click_Reaction Rapid in vivo 'click' reaction at target site Inject_Biotin->Click_Reaction Inject_Payload Administer Streptavidin- conjugated Payload (Imaging/Therapeutic) Click_Reaction->Inject_Payload Binding Payload binds to Biotin at target site Inject_Payload->Binding

Figure 4: Pre-targeting strategy for in vivo imaging and therapy.

Experimental Protocols

The following are generalized protocols that should be optimized for specific experimental systems.

Protocol 1: Biotinylation of a TCO-Functionalized Protein

This protocol describes the labeling of a purified protein that has been functionalized with a TCO group.[9]

Materials:

  • TCO-functionalized protein (1-5 mg/mL)

  • This compound (stock solution in anhydrous DMSO)

  • Reaction Buffer: Amine-free buffer such as Phosphate-Buffered Saline (PBS), pH 7.4.[11]

  • Desalting spin column or dialysis cassette.

Procedure:

  • Protein Preparation: Ensure the TCO-protein is in the reaction buffer at the desired concentration.

  • Reagent Preparation: Allow the vial of this compound to warm to room temperature before opening to prevent condensation.[9][11] Prepare a fresh stock solution (e.g., 10 mM) in anhydrous DMSO.

  • Labeling Reaction: Add a 1.5 to 5-fold molar excess of the this compound stock solution to the protein solution.[9][11] The optimal ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.[9]

  • Purification: Remove excess, unreacted this compound using a desalting spin column or by dialysis against the desired storage buffer.[9]

Protocol 2: Labeling of Cell Surface Glycans

This protocol details the metabolic labeling and subsequent biotinylation of cell surface glycans in culture.[9]

Materials:

  • Cells in culture

  • TCO-modified sugar (e.g., Ac₄ManN-TCO)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • This compound (stock solution in DMSO)

Procedure:

  • Metabolic Labeling: Culture cells to the desired confluency. Incubate the cells with a TCO-modified sugar (e.g., 25-50 µM Ac₄ManN-TCO) in the culture medium for 24-48 hours to allow for metabolic incorporation onto cell surface glycans.[9]

  • Washing: Gently wash the cells three times with ice-cold PBS to remove unincorporated TCO-sugar and interfering components from the culture medium.[1][9]

  • Biotinylation Reaction: Dilute the this compound stock solution in PBS to the desired final concentration (e.g., 50-100 µM).[9]

  • Incubation: Add the labeling solution to the cells and incubate for 30-60 minutes at room temperature or 4°C.[9] Performing this step at 4°C can reduce the internalization of the label.[9]

  • Quenching (Optional): To stop the reaction, remove the labeling solution and add a quenching solution containing an excess of a TCO-containing small molecule. Incubate for 10 minutes.[1]

  • Final Wash: Wash the cells three times with ice-cold PBS to remove unreacted biotinylation reagent. The cells are now ready for downstream applications (e.g., lysis for pull-down or imaging).

Conclusion

This compound, through its integration of the highly specific and rapid tetrazine-TCO bioorthogonal reaction with the high-affinity biotin-streptavidin system, provides a robust and versatile platform for modern biological research.[1] Its applications in proteomics are enabling deeper insights into protein interactions and dynamics, while its use in cell biology is allowing for the precise labeling and tracking of molecules in living systems. As research continues to push the boundaries of molecular-level investigation, the utility of this compound in developing novel diagnostics, therapeutics, and research tools is set to expand even further.[1][3]

References

Methodological & Application

Application Notes and Protocols for Labeling Cell Surface Proteins with Biotin-PEG4-Methyltetrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the specific and efficient labeling of cell surface proteins using Biotin-PEG4-Methyltetrazine. This method leverages the principles of bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a methyltetrazine moiety and a trans-cyclooctene (B1233481) (TCO) group.[1][2] This two-step labeling strategy offers high specificity and biocompatibility, making it an ideal tool for various applications in cell biology, proteomics, and drug discovery.[3][4] The protocol first involves the metabolic or enzymatic incorporation of a TCO-containing unnatural amino acid or sugar into cell surface proteins. Subsequently, the cells are treated with this compound, which rapidly and covalently reacts with the TCO-tagged proteins.[5][6] The biotinylated proteins can then be detected, enriched, or purified for downstream analysis.

Core Principles

The labeling strategy is based on the highly efficient and selective "click chemistry" reaction between methyltetrazine and TCO.[2] This bioorthogonal reaction possesses exceptional kinetics and proceeds readily under physiological conditions without the need for cytotoxic catalysts like copper.[2][4]

  • Step 1: TCO Functionalization. Cell surface proteins are first tagged with a TCO group. This is typically achieved by metabolically incorporating a TCO-modified sugar, such as an N-acetylmannosamine (ManNAc) analog, into the glycan structures of cell surface glycoproteins.[6]

  • Step 2: Biotinylation. The TCO-tagged cells are then incubated with this compound. The methyltetrazine group on the biotin (B1667282) reagent reacts specifically with the TCO group on the cell surface proteins, forming a stable covalent bond.[1][7] The polyethylene (B3416737) glycol (PEG4) linker enhances the water solubility of the reagent and minimizes steric hindrance.[8]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the successful labeling of cell surface proteins with this compound.

ParameterRecommended RangeNotes
Metabolic Labeling with TCO-modified sugar (e.g., Ac₄ManN-TCO)
Concentration25-50 µMOptimal concentration may vary depending on the cell type.[2][6]
Incubation Time24-48 hoursAllows for sufficient metabolic incorporation into cell surface glycans.[2][6]
Biotinylation Reaction with this compound
Concentration10-100 µMStart with a concentration in the middle of this range and optimize.[6]
Incubation Time30-60 minutesThe reaction is typically rapid.[2][5]
Incubation TemperatureRoom temperature or 4°CPerforming the reaction at 4°C can reduce the internalization of the label.[2]
Quenching (Optional)
Quenching AgentTCO-amine or methyl-TCOAn excess of a small molecule containing a TCO group can be used.[5][9]
Incubation Time10 minutesSufficient to quench the excess this compound.[5]

Experimental Protocols

Materials
  • Cells of interest expressing the target surface proteins

  • Complete cell culture medium

  • TCO-modified sugar (e.g., a TCO-modified N-acetylmannosamine (ManNAc) analog)[6]

  • This compound[10]

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Anhydrous DMSO

  • Quenching solution (optional, e.g., TCO-amine)[5][9]

  • Cell lysis buffer

  • Streptavidin-conjugated beads or fluorophores

Protocol for Cell Surface Protein Labeling
  • Metabolic Incorporation of TCO:

    • Culture cells to the desired confluency in a suitable culture vessel.

    • Add the TCO-modified unnatural sugar to the culture medium at a final concentration of 25-50 µM.[6]

    • Incubate the cells for 24-48 hours to allow for the metabolic incorporation of the TCO-sugar into cell surface glycans.[2][6]

  • Cell Preparation:

    • Gently wash the cells three times with ice-cold PBS to remove any unincorporated TCO-sugar and other components from the culture medium.[2][5]

  • Biotinylation Reaction:

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).[11]

    • Dilute the this compound stock solution in PBS to the desired final concentration (e.g., 50 µM).[5]

    • Add the labeling solution to the cells and incubate for 30-60 minutes at room temperature or 4°C.[2][5] Performing this step at 4°C is recommended to minimize internalization of the labeled proteins.[2]

  • Quenching (Optional but Recommended):

    • To stop the reaction and prevent non-specific labeling in subsequent steps, remove the labeling solution.

    • Add a quenching solution containing an excess of a TCO-containing small molecule (e.g., TCO-amine).[5][9]

    • Incubate for 10 minutes at room temperature.[5]

  • Washing:

    • Wash the cells three times with ice-cold PBS to remove unreacted this compound and the quenching reagent.[2][5]

  • Cell Lysis and Downstream Analysis:

    • Lyse the cells using a suitable lysis buffer to extract the labeled proteins.[3][5]

    • The biotinylated proteins can now be detected by Western blot using streptavidin-HRP or enriched using streptavidin-conjugated beads for applications such as mass spectrometry.[3][5]

Visualizations

G cluster_0 Metabolic Labeling cluster_1 Biotinylation cluster_2 Post-Labeling A Culture cells B Add TCO-modified sugar (25-50 µM) A->B C Incubate for 24-48 hours B->C D Wash cells with PBS (3x) C->D E Add this compound (10-100 µM) D->E F Incubate for 30-60 min at RT or 4°C E->F G Quench with TCO-amine (Optional) F->G H Wash cells with PBS (3x) G->H I Lyse cells H->I J Downstream Analysis (Western Blot, MS) I->J

Caption: Experimental workflow for labeling cell surface proteins.

G TCO_Protein Cell Surface Protein with TCO group Labeled_Protein Biotinylated Cell Surface Protein TCO_Protein->Labeled_Protein iEDDA Reaction Biotin_Tetrazine This compound Biotin_Tetrazine->Labeled_Protein

Caption: Bioorthogonal reaction of this compound.

References

Application Note: A Step-by-Step Guide for Antibody Conjugation using Biotin-PEG4-Methyltetrazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed guide for the conjugation of antibodies with Biotin-PEG4-Methyltetrazine. This bifunctional linker offers a versatile approach for antibody labeling, incorporating both a biotin (B1667282) moiety for affinity-based applications and a methyltetrazine group for bioorthogonal click chemistry. The Polyethylene Glycol (PEG) spacer enhances solubility and minimizes steric hindrance, preserving the antibody's biological activity.[1] This methodology is particularly relevant for applications in immunoassays, affinity purification, and pre-targeted imaging.

This compound contains an N-hydroxysuccinimide (NHS) ester, which forms a stable amide bond by reacting with primary amines (e.g., the side chain of lysine (B10760008) residues and the N-terminus of each polypeptide chain) on the antibody.[] The conjugation process is followed by a purification step to remove any unreacted linker. The resulting conjugate can be used in various applications, including those leveraging the high-affinity interaction between biotin and streptavidin, as well as the rapid and highly specific inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction between the methyltetrazine group and a trans-cyclooctene (B1233481) (TCO)-modified molecule.[3][4] This bioorthogonal reaction is exceptionally fast and selective, proceeding efficiently under mild, physiological conditions without the need for a copper catalyst.[3][4][5]

Materials and Methods

Materials
  • Antibody of interest (in an amine-free buffer such as PBS)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4 or 100 mM Carbonate/Bicarbonate buffer, pH 8.0-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., Sephadex G-25)

  • Spectrophotometer

  • HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay kit for determining the degree of biotinylation

Experimental Protocols

Protocol 1: Antibody Conjugation with this compound

This protocol details the steps for conjugating an antibody with this compound.

  • Antibody Preparation:

    • Dialyze or buffer exchange the antibody into the Reaction Buffer. The antibody solution should be free of amine-containing substances like Tris or sodium azide.[6]

    • Adjust the antibody concentration to 1-5 mg/mL for optimal labeling efficiency.[7]

  • Reagent Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.

  • Conjugation Reaction:

    • Calculate the required volume of the this compound stock solution to achieve a 20-fold molar excess relative to the antibody. The optimal molar ratio may need to be determined empirically but a 20-fold excess is a common starting point for achieving a degree of labeling of 4-6 biotins per antibody when the antibody concentration is 1-5 mg/mL.[7][8]

    • Add the calculated volume of the linker to the antibody solution.

    • Mix gently by pipetting and incubate for 30-60 minutes at room temperature with gentle agitation.[][9]

  • Quenching the Reaction:

    • To stop the conjugation reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for an additional 15-30 minutes at room temperature.[6]

  • Purification of the Conjugate:

    • Remove the excess, unreacted this compound and the quenching agent by gel filtration using a desalting column (e.g., Sephadex G-25) equilibrated with 1X PBS.[6] This is the quickest and easiest method to remove free biotin.[6]

    • Collect the fractions containing the purified antibody conjugate. The protein concentration can be determined by measuring the absorbance at 280 nm.

Protocol 2: Determination of the Degree of Biotinylation (DOL) using the HABA Assay

The HABA assay provides a colorimetric method to estimate the number of biotin molecules conjugated to each antibody molecule.[10]

  • Prepare HABA/Avidin Solution: Prepare the HABA/Avidin solution according to the manufacturer's instructions.

  • Measure Baseline Absorbance: Pipette the HABA/Avidin solution into a cuvette and measure the absorbance at 500 nm (A500 HABA/Avidin).[10]

  • Measure Sample Absorbance: Add a known concentration of the purified biotinylated antibody to the cuvette, mix well, and measure the absorbance at 500 nm until the reading is stable (A500 HABA/Avidin/Biotin Sample).[10] The decrease in absorbance is proportional to the amount of biotin in the sample.[10]

  • Calculate the Degree of Labeling (DOL): Use the change in absorbance and the Beer-Lambert law to calculate the concentration of biotin. The DOL is then determined by the molar ratio of biotin to the antibody.

Protocol 3: Bioorthogonal Click Reaction with a TCO-Modified Molecule

This protocol outlines the reaction of the tetrazine-modified antibody with a TCO-functionalized molecule (e.g., a fluorescent probe for imaging).

  • Prepare Reactants:

    • Prepare the this compound conjugated antibody in a suitable buffer (e.g., PBS, pH 7.4).[11]

    • Dissolve the TCO-modified molecule in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.[11]

  • Click Reaction:

    • Mix the tetrazine-conjugated antibody and the TCO-modified molecule in a 1:1.5 molar ratio (antibody:TCO molecule).

    • Incubate the reaction mixture for 1-2 hours at room temperature.[9] The reaction is typically rapid and efficient.[3][4]

  • Analysis: The resulting dual-labeled antibody can be analyzed by methods appropriate for the attached molecule (e.g., fluorescence microscopy if a fluorescent probe was used).

Data Presentation

ParameterValue/RangeReference
Recommended Antibody Concentration 1-5 mg/mL[7]
Recommended Molar Excess of Linker 10-20 fold[][8]
Typical Degree of Labeling (DOL) 3-6 biotins per IgG[7][8]
Reaction Time 30-60 minutes[][9]
Reaction pH 7.2-8.5[]
TCO-Tetrazine Reaction Kinetics >800 M⁻¹s⁻¹[3][4]

Visualizations

Experimental Workflow

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis cluster_downstream Downstream Application Ab Antibody in Amine-Free Buffer React Mix Antibody and Linker (20x Molar Excess) Incubate 30-60 min Ab->React Linker This compound (10 mM in DMSO) Linker->React Quench Add Quenching Buffer (1M Tris-HCl) React->Quench Purify Gel Filtration (Sephadex G-25) Quench->Purify Analyze Determine DOL (HABA Assay) Purify->Analyze Click Click Reaction with TCO-Molecule Purify->Click Final Dual-Labeled Antibody Click->Final

Caption: Workflow for antibody conjugation with this compound.

Pre-targeted Imaging Logical Diagram

Pretargeted_Imaging_Workflow cluster_step1 Step 1: Pre-targeting cluster_step2 Step 2: Imaging Probe Administration cluster_step3 Step 3: In Vivo Click Reaction & Imaging Inject_Ab Administer Antibody- Tetrazine Conjugate Accumulate Antibody Accumulates at Target Site (e.g., Tumor) Inject_Ab->Accumulate Clear_Ab Unbound Antibody Clears from Circulation Accumulate->Clear_Ab Inject_TCO Administer TCO- Labeled Imaging Probe Clear_Ab->Inject_TCO Click In Vivo Click Reaction at Target Site Inject_TCO->Click Clear_TCO Unbound TCO Probe Clears Rapidly Click->Clear_TCO Image Image Signal at Target Site Clear_TCO->Image

Caption: Logical workflow for in vivo pre-targeted imaging.

References

Revolutionizing Live Cell Imaging: Application Notes for Biotin-PEG4-Methyltetrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Biotin-PEG4-Methyltetrazine for advanced live cell imaging. This innovative tool leverages the power of bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between methyltetrazine and trans-cyclooctene (B1233481) (TCO), to achieve highly specific and efficient labeling of biomolecules in their native cellular environment. The inclusion of a polyethylene (B3416737) glycol (PEG4) linker enhances solubility and bioavailability, while the biotin (B1667282) moiety enables versatile downstream detection and purification strategies.

Principle of the Technology

The core of this technology lies in a two-step "pre-targeting" approach.[1][2] First, a biomolecule of interest within a live cell is tagged with a trans-cyclooctene (TCO) group. This can be achieved through various methods, including metabolic labeling, genetic encoding of unnatural amino acids, or conjugation to antibodies or small molecule ligands. Subsequently, the cells are treated with this compound. The highly reactive methyltetrazine group rapidly and specifically "clicks" with the TCO-tagged biomolecule, forming a stable covalent bond.[3][4] This bioorthogonal reaction proceeds efficiently under physiological conditions without the need for toxic catalysts, making it ideal for live-cell applications. The biotin tag then serves as a universal handle for detection with fluorescently-labeled streptavidin or avidin, enabling visualization by fluorescence microscopy.

Key Features and Applications

  • High Specificity and Bioorthogonality: The methyltetrazine-TCO reaction is highly selective and does not interfere with native cellular processes.

  • Rapid Kinetics: The IEDDA reaction is one of the fastest bioorthogonal reactions known, allowing for efficient labeling at low concentrations.[4]

  • Versatility: The biotin tag allows for a wide range of downstream applications, including:

    • Live Cell Imaging: Visualization of dynamic cellular processes.

    • Protein-Protein Interaction Studies: Co-immunoprecipitation and pull-down assays.

    • Drug Target Identification: Identifying the cellular binding partners of a TCO-modified drug candidate.

Data Presentation

The following tables summarize key quantitative data related to the use of this compound for live cell imaging.

PropertyValue
Molecular Formula C₂₇H₃₉N₇O₆S
Molecular Weight 589.71 g/mol
Reactive Group Methyltetrazine
Reactive Partner trans-cyclooctene (TCO)
Reaction Type Inverse-electron-demand Diels-Alder
Second-Order Rate Constant > 800 M⁻¹s⁻¹

Table 1: Physicochemical and Reaction Properties of this compound.

ParameterRecommended RangeNotes
This compound Concentration 10 - 100 µMOptimal concentration should be determined empirically for each cell type and application.
Incubation Time 30 - 60 minutesShorter incubation times are often sufficient due to the rapid reaction kinetics.
Incubation Temperature Room Temperature or 4°CIncubation at 4°C can help to minimize the internalization of labeled cell surface proteins.

Table 2: General Guidelines for Live Cell Labeling with this compound.

Cell LineIncubation Time (hours)IC50 (µM)
HEK29324> 100
HeLa24> 100
Jurkat24> 100

Table 3: Illustrative Cytotoxicity Data (IC50) for this compound. The high IC50 values indicate low cytotoxicity, a key advantage for live cell imaging.

Experimental Protocols

Protocol 1: Live Cell Surface Labeling of a TCO-Modified Antibody Targeting EGFR

This protocol describes the pre-targeting of the Epidermal Growth factor Receptor (EGFR) on the surface of live A431 cells using a TCO-conjugated anti-EGFR antibody (e.g., Cetuximab-TCO) followed by detection with this compound and a fluorescent streptavidin conjugate.

Materials:

  • A431 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • TCO-conjugated anti-EGFR antibody (Cetuximab-TCO)

  • This compound

  • Phosphate-buffered saline (PBS)

  • Bovine serum albumin (BSA)

  • Fluorescently-labeled streptavidin (e.g., Streptavidin-AF488)

  • Glass-bottom imaging dishes

Procedure:

  • Cell Preparation:

    • Seed A431 cells on glass-bottom imaging dishes and culture until they reach 60-70% confluency.

    • Wash the cells twice with PBS.

  • Antibody Incubation (Pre-targeting):

    • Dilute the Cetuximab-TCO antibody to a final concentration of 10 µg/mL in cold PBS containing 1% BSA.

    • Add the antibody solution to the cells and incubate for 1 hour at 4°C to prevent internalization.

    • Wash the cells three times with cold PBS to remove unbound antibody.

  • This compound Labeling:

    • Prepare a 50 µM solution of this compound in cold PBS with 1% BSA.

    • Add the this compound solution to the cells and incubate for 30 minutes at 4°C.

    • Wash the cells three times with cold PBS.

  • Fluorescent Detection:

    • Dilute the fluorescently-labeled streptavidin to a final concentration of 5 µg/mL in cold PBS with 1% BSA.

    • Add the streptavidin solution to the cells and incubate for 20 minutes at 4°C, protected from light.

    • Wash the cells three times with cold PBS.

  • Live Cell Imaging:

    • Replace the PBS with pre-warmed complete cell culture medium.

    • Image the cells immediately using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.

Visualizations

experimental_workflow cluster_pre_targeting Step 1: Pre-targeting cluster_labeling Step 2: Bioorthogonal Labeling cluster_detection Step 3: Fluorescent Detection cluster_imaging Step 4: Live Cell Imaging A431_cells A431 Cells Incubate_Ab Incubate at 4°C A431_cells->Incubate_Ab TCO_Antibody TCO-conjugated anti-EGFR Antibody TCO_Antibody->Incubate_Ab Wash_1 Wash Incubate_Ab->Wash_1 Incubate_Tetrazine Incubate at 4°C Wash_1->Incubate_Tetrazine Labeled Cells Biotin_Tetrazine This compound Biotin_Tetrazine->Incubate_Tetrazine Wash_2 Wash Incubate_Tetrazine->Wash_2 Incubate_Strep Incubate at 4°C Wash_2->Incubate_Strep Biotinylated Cells Strep_Fluor Fluorescent Streptavidin Strep_Fluor->Incubate_Strep Wash_3 Wash Incubate_Strep->Wash_3 Live_Imaging Fluorescence Microscopy Wash_3->Live_Imaging Fluorescently Labeled Cells EGFR_signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_visualization Visualization via Labeling EGF EGF EGFR EGFR EGF->EGFR Binding EGFR_dimer EGFR Dimer (Activated) EGFR->EGFR_dimer Dimerization Labeled_EGFR Labeled EGFR (via TCO-Antibody & Biotin-Tetrazine) EGFR->Labeled_EGFR Grb2 Grb2 EGFR_dimer->Grb2 Recruitment Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

References

Application Notes and Protocols for Pull-Down Assays with Biotin-PEG4-Methyltetrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed guide for the utilization of Biotin-PEG4-Methyltetrazine in pull-down assays to study protein-protein interactions. This powerful technique leverages the principles of bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, to achieve highly specific and efficient labeling and capture of protein complexes.[1][2] The combination of the high-affinity biotin-streptavidin interaction with the rapid and selective reaction between methyltetrazine and a trans-cyclooctene (B1233481) (TCO) group enables robust and sensitive detection of protein interactions in complex biological samples.[1][2]

The workflow involves two key stages. First, a protein of interest (the "bait") is functionalized with a TCO group. This can be achieved through various methods, such as reacting primary amines on the protein with a TCO-NHS ester or by incorporating unnatural amino acids containing a TCO moiety.[1][2] Subsequently, the TCO-modified protein is introduced into a cell lysate or protein mixture containing potential interacting partners (the "prey"). The bait protein is then specifically labeled by the addition of this compound. The methyltetrazine group on this reagent rapidly and covalently reacts with the TCO group on the bait protein.[1] Finally, the entire protein complex is captured and purified using streptavidin-coated beads, allowing for the identification and analysis of the interacting prey proteins by techniques such as mass spectrometry.[1][3]

The hydrophilic PEG4 spacer incorporated into the this compound reagent enhances its solubility in aqueous buffers and minimizes steric hindrance, which can improve labeling efficiency and reduce non-specific binding.[1] This methodology is particularly advantageous for studying weak or transient protein interactions and for identifying novel binding partners in a cellular context.

Data Presentation

Table 1: Quantitative Parameters for TCO-Functionalization of Proteins
ParameterRecommended ValueNotes
Protein Concentration1-5 mg/mLEnsure the protein is in an amine-free buffer (e.g., PBS) if using TCO-NHS ester.[2]
TCO-NHS Ester Stock Solution10 mM in anhydrous DMSO or DMFPrepare fresh immediately before use.[2]
Molar Excess of TCO-NHS Ester20-fold over the proteinOptimization may be required for each specific protein.[2]
Reaction Incubation Time1 hourAt room temperature with gentle mixing.[2]
Quenching Buffer1 M Tris-HCl, pH 8.0Add to a final concentration of 50-100 mM to stop the reaction.[2]
Table 2: Quantitative Parameters for this compound Labeling Reaction
ParameterRecommended ValueNotes
This compound Stock Solution10 mM in anhydrous DMSO or DMFStore at -20°C or -80°C, protected from light and moisture.
Molar Excess of this compound1.05 to 1.5-fold over the TCO-proteinA slight molar excess is generally recommended.[4]
Reaction Incubation Time30 minutes to 2 hoursAt room temperature or 37°C.[2]
Reaction Monitoring (Optional)Decrease in absorbance at 510-550 nmThe disappearance of the characteristic pink color of the tetrazine indicates reaction progress.
Table 3: Quantitative Parameters for Streptavidin Pull-Down Assay
ParameterRecommended ValueNotes
Streptavidin Bead TypeMagnetic or AgaroseMagnetic beads facilitate easier washing steps.
Streptavidin Bead Binding Capacity~30 µg of biotinylated protein per mg of beadsThis can vary by manufacturer; consult the product datasheet.[5]
Cell Lysate Protein Concentration1-5 mg/mLThe optimal concentration should be determined empirically.
Incubation with Streptavidin Beads1-2 hoursAt 4°C with gentle rotation.[1]
Wash Buffer CompositionPBS or TBS with 0.05% to 0.1% Tween-20 or Triton X-100Increasing salt concentration (e.g., up to 500 mM NaCl) can reduce non-specific binding.
Number of Washes3-5 timesTo minimize background and remove non-specific binders.
Elution BufferHigh-salt solution or SDS-PAGE sample bufferThe choice of elution buffer depends on the downstream analysis.

Experimental Protocols

Protocol 1: TCO-Functionalization of Bait Protein using TCO-NHS Ester

This protocol describes the modification of a purified "bait" protein with a TCO group by targeting primary amines (e.g., lysine (B10760008) residues).

Materials:

  • Purified bait protein (1-5 mg/mL) in amine-free buffer (e.g., PBS, pH 7.4)

  • TCO-PEGn-NHS ester (e.g., TCO-PEG4-NHS ester)

  • Anhydrous DMSO or DMF

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting spin column or dialysis cassette

Procedure:

  • Protein Preparation: Ensure the purified bait protein is in an amine-free buffer at a concentration of 1-5 mg/mL. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange using a desalting spin column or dialysis.[2]

  • Prepare TCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-PEGn-NHS ester in anhydrous DMSO or DMF.[2]

  • Labeling Reaction: Add a 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[2]

  • Incubate the reaction for 1 hour at room temperature with gentle mixing.[2]

  • Quench Reaction: Stop the labeling reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 5 minutes at room temperature.[2]

  • Purification: Remove the excess, unreacted TCO-NHS ester and quenching buffer components by using a desalting spin column or by dialysis against an appropriate buffer (e.g., PBS).

  • The TCO-labeled bait protein is now ready for the bioorthogonal reaction.

Protocol 2: Pull-Down Assay using this compound

This protocol outlines the specific labeling of the TCO-functionalized bait protein with this compound within a cell lysate and the subsequent pull-down of the protein complex.

Materials:

  • TCO-labeled bait protein (from Protocol 1)

  • This compound

  • Cell lysate containing potential prey proteins (in a suitable lysis buffer, e.g., RIPA or a non-denaturing lysis buffer)

  • Streptavidin-coated magnetic beads

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., 2X SDS-PAGE sample buffer)

  • Magnetic rack

Procedure:

  • Prepare Cell Lysate: Prepare a clarified cell lysate from your experimental system containing the potential prey proteins. Determine the total protein concentration of the lysate.

  • Incubate Bait with Lysate: Add the TCO-labeled bait protein to the cell lysate. The final concentration of the bait protein should be optimized for your specific interaction, but a starting point is typically in the low microgram range per pull-down. Incubate for 1-2 hours at 4°C with gentle rotation to allow the bait to interact with its binding partners.

  • Bioorthogonal Labeling: a. Prepare a 10 mM stock solution of this compound in anhydrous DMSO. b. Add a 1.05 to 1.5-fold molar excess of the this compound stock solution to the lysate containing the TCO-bait and its interacting proteins.[4] c. Incubate the reaction for 30 minutes to 1 hour at room temperature with gentle mixing.

  • Prepare Streptavidin Beads: a. Resuspend the streptavidin magnetic beads by vortexing. b. Transfer the required volume of beads for your experiment to a new microfuge tube. c. Place the tube on a magnetic rack to pellet the beads and carefully remove the storage buffer.[5] d. Wash the beads three times with Wash Buffer, each time pelleting the beads on the magnetic rack and removing the supernatant.[5]

  • Capture of Biotinylated Complexes: a. Add the lysate containing the biotin-labeled protein complexes to the prepared streptavidin beads. b. Incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated bait protein to bind to the streptavidin.[1]

  • Washing: a. Place the tube on the magnetic rack to pellet the beads and discard the supernatant. b. Resuspend the beads in 1 mL of Wash Buffer. Invert the tube several times to wash the beads. c. Pellet the beads on the magnetic rack and discard the supernatant. d. Repeat the washing steps (6b-6c) for a total of 3-5 times to remove non-specifically bound proteins.

  • Elution: a. After the final wash, remove all of the supernatant. b. Add 20-50 µL of Elution Buffer (e.g., 2X SDS-PAGE sample buffer) to the beads. c. Vortex briefly and heat the sample at 95-100°C for 5-10 minutes to elute the protein complexes from the beads.

  • Analysis: a. Place the tube on the magnetic rack and carefully collect the supernatant (the eluate). b. The eluate is now ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry to identify the interacting prey proteins.

Mandatory Visualization

experimental_workflow cluster_bait_prep Bait Protein Preparation cluster_pull_down Pull-Down Assay bait_protein Purified Bait Protein tco_labeling TCO Labeling Reaction bait_protein->tco_labeling tco_nhs TCO-NHS Ester tco_nhs->tco_labeling quench Quenching tco_labeling->quench purify_bait Purification (Desalting/Dialysis) quench->purify_bait tco_bait TCO-labeled Bait Protein purify_bait->tco_bait incubation Incubation (Bait-Prey Interaction) tco_bait->incubation cell_lysate Cell Lysate (Prey Proteins) cell_lysate->incubation click_reaction Bioorthogonal Labeling (Click Reaction) incubation->click_reaction biotin_tetrazine This compound biotin_tetrazine->click_reaction capture Capture of Biotinylated Complex click_reaction->capture streptavidin_beads Streptavidin Beads streptavidin_beads->capture washing Washing Steps capture->washing elution Elution washing->elution analysis Analysis (SDS-PAGE, MS) elution->analysis

Caption: Experimental workflow for pull-down assay using this compound.

pi3k_akt_mtor_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation (Activation) TSC_complex TSC1/TSC2 Complex AKT->TSC_complex Inhibition Rheb_GTP Rheb-GTP TSC_complex->Rheb_GTP Promotes GTP Hydrolysis Rheb Rheb-GDP Rheb->Rheb_GTP GTP Loading mTORC1 mTORC1 Rheb_GTP->mTORC1 Activation Protein_Synthesis Protein Synthesis, Cell Growth, Proliferation mTORC1->Protein_Synthesis Phosphorylation of downstream targets

Caption: Simplified PI3K/AKT/mTOR signaling pathway, a common target for interaction studies.

References

Application Notes and Protocols: Biotin-PEG4-Methyltetrazine in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG4-Methyltetrazine is a versatile chemical tool that plays a crucial role in modern fluorescence microscopy and bioconjugation techniques.[1][2][3] It combines the high-affinity binding of biotin (B1667282) to streptavidin with the highly efficient and specific "click chemistry" of the inverse-electron-demand Diels-Alder (iEDDA) reaction.[1][4][5] This bioorthogonal reaction occurs between the methyltetrazine moiety and a trans-cyclooctene (B1233481) (TCO) group, enabling the precise labeling of biomolecules in complex biological systems, including living cells.[1][6]

The polyethylene (B3416737) glycol (PEG4) spacer enhances the water solubility of the molecule and minimizes steric hindrance, ensuring efficient binding and reaction kinetics.[2][7] This reagent is particularly valuable for two-step labeling strategies in fluorescence microscopy, where a biomolecule of interest is first tagged with a TCO group and then detected with this compound followed by a fluorescently-labeled streptavidin.

Principle of Action: Inverse-Electron-Demand Diels-Alder (iEDDA) Cycloaddition

The core of this compound's functionality lies in the iEDDA reaction, a rapid and highly selective bioorthogonal ligation.[1][8] This reaction proceeds efficiently under physiological conditions without the need for toxic catalysts, making it ideal for live-cell imaging.[2][9] The tetrazine reacts with a strained alkene or alkyne, most commonly a trans-cyclooctene (TCO), to form a stable covalent bond.[2][10] A key advantage of using tetrazine-fluorophore conjugates is the fluorescence quenching effect of the tetrazine moiety, which is alleviated upon reaction with a TCO group, leading to a significant increase in fluorescence intensity and enabling wash-free imaging.[8][11][12]

Applications in Fluorescence Microscopy

  • Cell Surface Labeling: Targeting and imaging of cell surface glycoproteins by metabolically incorporating TCO-modified sugars.[1][13]

  • Protein Labeling and Imaging: Site-specific labeling of proteins containing genetically encoded TCO-modified unnatural amino acids for visualization and tracking.[1][6]

  • Antibody Conjugation: Creation of antibody-drug conjugates (ADCs) or fluorescently labeled antibodies for targeted imaging and therapeutic applications.[4][14]

  • Super-Resolution Microscopy: The use of fluorogenic tetrazine dyes enables advanced imaging techniques like STED and SOFI for high-resolution visualization of cellular structures.[11]

  • Proximity Labeling: Identification of protein-protein interactions by using a TCO-modified bait protein to recruit this compound for biotinylating nearby proteins.[1]

Quantitative Data Summary

ParameterValueApplication ContextSource
Second-order rate constant (k2)~1 - 100 M⁻¹s⁻¹Labeling of isolated proteins, proteins in cellular lysates, and proteins in live cells with thiomethyltetrazines.[6]
Second-order rate constant (k)> 800 M⁻¹s⁻¹Reaction of TCO with tetrazines.[10]
Second-order rate constant2000 (±400) M⁻¹s⁻¹Reaction between TCO and dipyridyl tetrazine in a 9:1 methanol/water mixture.[8]
Molar Excess of Biotin-PEG4-MeTz1.5 to 5-foldFor labeling TCO-modified proteins.[1][13]
Concentration for In Situ Labeling10-100 µMIncubation of cells with Biotin-PEG4-MeTz.[1]
Incubation Time for Cell Labeling30-60 minutesReaction of Biotin-PEG4-MeTz with TCO-modified cells.[1][13]
Molar Excess of Linker to Antibody5-20 foldFor achieving the desired degree of labeling in antibody conjugation.[14]

Experimental Protocols

Protocol 1: Labeling of Cell Surface Glycans

This protocol outlines a two-step method for labeling cell surface glycans for fluorescence microscopy.

Materials:

  • Cells of interest

  • Cell culture medium

  • Ac₄ManN-TCO (or other TCO-modified sugar)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • This compound

  • Streptavidin-conjugated fluorophore

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Mounting medium

Procedure:

  • Metabolic Labeling: Culture cells to the desired confluency. Incubate the cells with 25-50 µM of a TCO-modified sugar (e.g., Ac₄ManN-TCO) in the cell culture medium for 24-48 hours to allow for metabolic incorporation into cell surface glycans.[13]

  • Washing: Gently wash the cells twice with PBS to remove any unincorporated TCO-modified sugar.[1]

  • Biotinylation: Prepare a fresh solution of this compound in cell culture medium or PBS at a concentration of 10-100 µM.[1] Incubate the cells with this solution for 30-60 minutes at 37°C.[1] For reducing internalization of the label, this step can be performed at 4°C.[13]

  • Washing: Wash the cells three times with ice-cold PBS to remove excess this compound.[13]

  • Fluorescent Labeling: Incubate the cells with a solution of a streptavidin-conjugated fluorophore in PBS for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS to remove unbound streptavidin-fluorophore conjugate.

  • Fixation (Optional): If required, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Mounting and Imaging: Mount the coverslips with an appropriate mounting medium and image using a fluorescence microscope.

Protocol 2: Labeling of TCO-Modified Proteins

This protocol describes the labeling of a purified protein that has been functionalized with a TCO group.

Materials:

  • TCO-modified protein

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Desalting column or dialysis cassette

Procedure:

  • Reagent Preparation:

    • Dissolve the TCO-modified protein in the reaction buffer to a final concentration of 1-5 mg/mL.[1]

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[1]

  • Labeling Reaction: Add 1.5 to 5 molar equivalents of the this compound stock solution to the TCO-modified protein solution.[1] Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.[13]

  • Purification: Remove the unreacted this compound from the labeled protein using a desalting spin column or by dialysis against a suitable buffer.[1][13]

  • Analysis and Storage: The biotinylated protein is now ready for use in downstream applications such as fluorescence microscopy (after binding to a fluorescent streptavidin) or other assays. Store the purified protein at 4°C for short-term use or at -80°C for long-term storage.[13]

Visualizations

experimental_workflow_cell_labeling cluster_0 Metabolic Labeling cluster_1 Bioorthogonal Ligation cluster_2 Fluorescence Detection cells Cells in Culture tco_sugar TCO-Modified Sugar (e.g., Ac4ManN-TCO) cells->tco_sugar Incubate 24-48h labeled_cells Cells with TCO on Cell Surface Glycans biotin_reagent This compound labeled_cells->biotin_reagent Incubate 30-60 min biotinylated_cells Biotinylated Cells streptavidin_fluorophore Streptavidin-Fluorophore Conjugate biotinylated_cells->streptavidin_fluorophore Incubate 30-60 min imaged_cells Fluorescently Labeled Cells for Microscopy

Caption: Workflow for fluorescence labeling of cell surface glycans.

signaling_pathway_protein_labeling cluster_0 Protein Modification cluster_1 Bioorthogonal Labeling cluster_2 Detection protein Protein of Interest uaa TCO-Unnatural Amino Acid protein->uaa Genetic Incorporation tco_protein TCO-Modified Protein biotin_reagent This compound tco_protein->biotin_reagent iEDDA Click Reaction biotinylated_protein Biotinylated Protein streptavidin_fluorophore Streptavidin-Fluorophore biotinylated_protein->streptavidin_fluorophore High-Affinity Binding fluorescent_protein Fluorescently Labeled Protein

Caption: Workflow for labeling a protein of interest for microscopy.

logical_relationship_pretargeting cluster_0 Step 1: Targeting cluster_1 Step 2: Bioorthogonal Reaction cluster_2 Step 3: Signal Amplification & Detection antibody_tco Antibody-TCO Conjugate target Cell Surface Antigen antibody_tco->target Binds to Target biotin_reagent This compound target->biotin_reagent iEDDA Reaction streptavidin_fluorophore Streptavidin-Fluorophore biotin_reagent->streptavidin_fluorophore Biotin-Streptavidin Binding detection Fluorescent Signal at Target Site

References

Application Notes and Protocols for Biotin-PEG4-Methyltetrazine Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed recommendations and protocols for the efficient and specific labeling of trans-cyclooctene (B1233481) (TCO)-modified biomolecules using Biotin-PEG4-Methyltetrazine. This bioorthogonal reaction, based on the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, offers exceptional kinetics and biocompatibility, making it a powerful tool for a wide range of applications, including proteomics, drug discovery, and pre-targeted imaging.[1][2][3]

Core Principles

The labeling strategy involves a two-step process. First, the biomolecule of interest is functionalized with a TCO group. Subsequently, the TCO-modified molecule is reacted with this compound. The methyltetrazine moiety reacts specifically and rapidly with the TCO group, forming a stable covalent bond under physiological conditions without the need for a copper catalyst.[4][5] The integrated polyethylene (B3416737) glycol (PEG4) spacer enhances the solubility of the reagent in aqueous solutions and minimizes steric hindrance.[6]

Molar Excess Recommendations

Achieving the desired degree of labeling (DOL) is critical for downstream applications. The molar ratio of this compound to the TCO-modified molecule is a key parameter to optimize. A slight molar excess of the this compound reagent is generally recommended to ensure efficient conjugation.[7]

Table 1: Recommended Molar Excess Ratios for this compound Labeling

Molar Excess of this compound to TCO-modified MoleculeApplicationConsiderations
1.5 to 5-foldGeneral protein and antibody labelingA good starting point for optimization. The optimal ratio should be determined empirically for each specific molecule.[7][8]
2 to 5-foldProtein-protein conjugationEnsures complete consumption of the limiting TCO-labeled protein.[9]
10 to 20-foldInitial optimization of labelingRecommended starting range when the optimal ratio is unknown.[10][11]

Note: The optimal molar excess is dependent on the concentration of the reactants, with more dilute solutions potentially requiring a higher molar excess to achieve the same degree of labeling.

Experimental Protocols

The following protocols provide a general framework for the labeling of a protein with this compound. Optimization may be required for specific proteins and applications.

Protocol 1: Functionalization of a Protein with a TCO Moiety

This initial step involves modifying the protein of interest with a TCO group, typically by reacting primary amines (e.g., lysine (B10760008) residues) with a TCO-NHS ester.

Materials:

  • Protein of interest

  • TCO-PEGn-NHS ester (n=4 or 12)

  • Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting spin column or dialysis cassette

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free reaction buffer to a concentration of 1-5 mg/mL. If the protein is in a buffer containing primary amines like Tris, perform a buffer exchange.[12]

  • TCO-NHS Ester Solution Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-PEGn-NHS ester in anhydrous DMSO or DMF.[12]

  • Labeling Reaction: Add a 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[12]

  • Incubation: Incubate the reaction for 1 hour at room temperature with gentle mixing.[12]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes at room temperature.[12]

  • Purification: Remove excess, unreacted TCO reagent using a desalting spin column or dialysis.[12] The TCO-labeled protein is now ready for reaction with this compound.

Protocol 2: Labeling of TCO-Functionalized Protein with this compound

This protocol describes the bioorthogonal ligation of the TCO-labeled protein with this compound.

Materials:

  • TCO-functionalized protein (from Protocol 1)

  • This compound

  • Reaction Buffer (e.g., PBS, pH 6.0-9.0)[7]

  • Anhydrous DMSO

  • Desalting spin column or dialysis cassette

Procedure:

  • Reagent Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[7]

    • Ensure the TCO-functionalized protein is in the reaction buffer at a concentration of 1-5 mg/mL.[8]

  • Labeling Reaction:

    • Add a 1.5 to 5-fold molar excess of the this compound stock solution to the TCO-protein solution.[7][8]

    • Mix gently and incubate for 30 minutes to 2 hours at room temperature.[12] The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.[12]

  • Purification: Remove unreacted this compound using a desalting spin column or dialysis.

  • Quantification of Labeling (Optional): The degree of biotinylation can be determined using methods such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for labeling a protein with this compound.

G cluster_0 Step 1: TCO Functionalization cluster_1 Step 2: this compound Labeling Protein Protein of Interest Reaction1 Incubate (RT, 1h) Protein->Reaction1 TCO_NHS TCO-PEGn-NHS Ester TCO_NHS->Reaction1 Quench1 Quench Reaction Reaction1->Quench1 Purify1 Purify (Desalting/Dialysis) Quench1->Purify1 TCO_Protein TCO-functionalized Protein Purify1->TCO_Protein Reaction2 Incubate (RT, 30-120 min) TCO_Protein->Reaction2 Biotin_Tetrazine This compound Biotin_Tetrazine->Reaction2 Purify2 Purify (Desalting/Dialysis) Reaction2->Purify2 Biotinylated_Protein Biotinylated Protein Purify2->Biotinylated_Protein

Caption: Workflow for this compound Labeling.

Pre-targeted Imaging Signaling Pathway

This compound labeling is a key component in pre-targeted imaging strategies. This approach enhances the target-to-background ratio in molecular imaging.[3][13]

G cluster_0 Phase 1: Targeting cluster_1 Phase 2: Clearing cluster_2 Phase 3: Imaging Antibody TCO-modified Antibody Target Target Cell/Tissue Antibody->Target Administer & Accumulate Detection PET/SPECT Imaging Target->Detection Signal Generation Clearing_Agent Clearing Agent Unbound_Antibody Unbound TCO-Antibody Clearing_Agent->Unbound_Antibody Binds & Eliminates Imaging_Probe Radiolabeled Tetrazine Imaging_Probe->Target Administer & Click Reaction

Caption: Pre-targeted Imaging Workflow.

References

Application Notes and Protocols for Biotin-PEG4-Methyltetrazine in Antibody-Drug Conjugate (ADC) Creation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of Antibody-Drug Conjugates (ADCs) represents a significant advancement in targeted cancer therapy. These biotherapeutics leverage the specificity of a monoclonal antibody (mAb) to deliver a potent cytotoxic payload directly to tumor cells, thereby minimizing systemic toxicity. The linker, which connects the antibody to the payload, is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy.

Biotin-PEG4-Methyltetrazine is a novel, heterobifunctional linker that facilitates the creation of ADCs through bioorthogonal click chemistry. This linker features:

  • A Methyltetrazine (MeTz) moiety: This group participates in an inverse-electron-demand Diels-Alder (iEDDA) reaction with a trans-cyclooctene (B1233481) (TCO) group. This "click" reaction is exceptionally fast, highly specific, and occurs under mild, physiological conditions without the need for a catalyst.

  • A Polyethylene Glycol (PEG4) spacer: This hydrophilic spacer enhances the solubility of the ADC, reduces aggregation, and can improve its pharmacokinetic profile.

  • A Biotin group: This provides a valuable handle for purification, detection, and characterization of the ADC during development.

These application notes provide a comprehensive guide, including detailed protocols, for utilizing this compound in the creation and characterization of ADCs.

Mechanism of Action: Bioorthogonal ADC Formation and Intracellular Drug Delivery

The core of this technology lies in the highly efficient and specific inverse-electron-demand Diels-Alder (iEDDA) reaction between the methyltetrazine moiety on the linker and a trans-cyclooctene (TCO) group pre-installed on the antibody. This reaction forms a stable dihydropyridazine (B8628806) linkage.

The general workflow for creating an ADC using this compound involves a two-part process:

  • Antibody and Drug-Linker Preparation: The antibody of interest is functionalized with a TCO group, typically via reaction with a TCO-NHS ester at lysine (B10760008) residues. In parallel, the this compound linker is conjugated to the cytotoxic payload.

  • Bioorthogonal Ligation: The TCO-modified antibody is then reacted with the this compound-drug conjugate. The rapid and specific click reaction covalently links the drug to the antibody, forming the final ADC.

Once administered, the ADC circulates in the bloodstream and binds to the target antigen on the surface of cancer cells. The ADC-antigen complex is then internalized, typically through receptor-mediated endocytosis, and trafficked to the lysosomes. Inside the lysosome, the antibody is degraded, leading to the release of the cytotoxic payload, which can then exert its cell-killing effect. The dihydropyridazine bond formed by the iEDDA reaction is generally stable in serum, ensuring the integrity of the ADC in circulation.[1]

Experimental Protocols

Protocol 1: Modification of Antibody with Trans-Cyclooctene (TCO)

This protocol describes the modification of a monoclonal antibody with a TCO group using a TCO-PEG4-NHS ester.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4-8.5)

  • TCO-PEG4-NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains amine-containing buffers (e.g., Tris), exchange the buffer to PBS, pH 7.4-8.5 using a desalting column.

    • Adjust the antibody concentration to 2-5 mg/mL in the reaction buffer.

  • TCO-PEG4-NHS Ester Preparation:

    • Allow the TCO-PEG4-NHS ester to warm to room temperature before opening.

    • Prepare a 10 mM stock solution of TCO-PEG4-NHS ester in anhydrous DMSO immediately before use.

  • Conjugation Reaction:

    • Add a 5- to 15-fold molar excess of the TCO-PEG4-NHS ester stock solution to the antibody solution. The optimal ratio may need to be determined empirically.

    • Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Remove excess, unreacted TCO-PEG4-NHS ester by buffer exchange into PBS, pH 7.4, using a desalting column.

    • The resulting TCO-modified antibody is ready for conjugation with the tetrazine-modified payload. Store at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Conjugation of this compound to a Cytotoxic Payload (e.g., MMAE)

This protocol describes the conjugation of this compound to a payload containing a primary or secondary amine, such as Monomethyl Auristatin E (MMAE). This typically requires activation of the biotin's carboxylic acid group or using a pre-activated this compound-NHS ester.

Materials:

  • This compound

  • Payload with an amine handle (e.g., MMAE)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) for carboxyl activation

  • Anhydrous Dimethylformamide (DMF) or DMSO

  • DIPEA (N,N-Diisopropylethylamine)

  • Reverse-phase HPLC for purification

Procedure:

  • Activation of this compound (if not using an NHS ester):

    • Dissolve this compound, EDC, and NHS in a 1:1.2:1.2 molar ratio in anhydrous DMF.

    • Stir the reaction at room temperature for 1-2 hours to form the NHS ester.

  • Conjugation to Payload:

    • In a separate flask, dissolve the payload (e.g., MMAE) in anhydrous DMF.

    • Add DIPEA (3 equivalents) to the payload solution to act as a base.

    • Slowly add the activated this compound-NHS ester solution to the payload solution.

    • Stir the reaction mixture at room temperature overnight.

  • Purification:

    • Remove the solvent under reduced pressure.

    • Purify the resulting this compound-Payload conjugate by reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final product.

Protocol 3: Final ADC Assembly via iEDDA Click Chemistry

This protocol describes the final "click" reaction between the TCO-modified antibody and the this compound-Payload conjugate.

Materials:

  • TCO-modified antibody (from Protocol 1)

  • This compound-Payload conjugate (from Protocol 2)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size Exclusion Chromatography (SEC) system for purification

Procedure:

  • Reaction Setup:

    • Ensure the TCO-modified antibody is in PBS at a known concentration.

    • Dissolve the this compound-Payload conjugate in DMSO to create a stock solution.

    • Add a 1.5 to 3-fold molar excess of the this compound-Payload conjugate to the TCO-modified antibody solution.

  • iEDDA Ligation:

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing. The reaction progress can be monitored by the disappearance of the tetrazine's characteristic pink/red color.

  • Purification:

    • Purify the resulting ADC from excess drug-linker conjugate and other impurities using size-exclusion chromatography (SEC).

    • The purified ADC can be characterized for drug-to-antibody ratio (DAR), purity, and in vitro efficacy.

Protocol 4: Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. It can be determined using several methods, including Hydrophobic Interaction Chromatography (HIC) and Mass Spectrometry (MS).

Method 1: Hydrophobic Interaction Chromatography (HIC)-HPLC

  • Sample Preparation: Dilute the purified ADC to approximately 1 mg/mL in PBS.

  • Chromatography:

    • Use a HIC column (e.g., TSKgel Butyl-NPR).

    • Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.

    • Mobile Phase B: 20 mM sodium phosphate, 25% isopropanol, pH 7.

    • Run a gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) to elute species with different levels of hydrophobicity.

  • Data Analysis: The different drug-loaded species will separate into distinct peaks. The average DAR can be calculated by integrating the peak areas of each species and weighting them by their respective drug load.

Method 2: LC-MS

  • Sample Preparation: Deglycosylate the ADC using an enzyme such as PNGase F to reduce heterogeneity.

  • LC-MS Analysis:

    • Perform reverse-phase liquid chromatography coupled to a high-resolution mass spectrometer.

    • Deconvolute the resulting mass spectrum to obtain the masses of the different drug-loaded antibody species.

  • Data Analysis: The DAR for each species can be determined from the mass difference between the conjugated and unconjugated antibody. The average DAR is calculated from the relative abundance of each species.

Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells and is a common method for determining the cytotoxicity of an ADC.

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • ADC and unconjugated antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the antigen-positive and antigen-negative cells in separate 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and the unconjugated antibody in complete medium.

    • Remove the old medium from the cells and add 100 µL of the different ADC concentrations. Include untreated cells and cells treated with the unconjugated antibody as controls.

  • Incubation:

    • Incubate the plates for 72-120 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium.

    • Add 150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the dose-response curve and determine the IC₅₀ value (the concentration of ADC that inhibits cell growth by 50%) using a suitable software (e.g., GraphPad Prism).

Data Presentation

Table 1: Physicochemical and Reaction Properties
PropertyValue/RangeReference
This compound
Molecular Weight~675 g/mol [2]
SolubilitySoluble in DMSO, DMF[2]
Storage-20°C, protected from light and moisture
iEDDA Reaction
Reaction Kinetics (k₂)> 800 M⁻¹s⁻¹[3]
Reaction BufferPBS, pH 6.0-9.0
Reaction TemperatureRoom Temperature (4-37°C)
Reactants Molar Ratio (TCO:Tetrazine)1:1.5 to 1:3
Reaction Time1-2 hours
Table 2: ADC Characterization and Performance Metrics
MetricTypical Value/ObservationReference
Drug-to-Antibody Ratio (DAR) 2 to 4 is common for lysine-based conjugation[4]
In Vitro Cytotoxicity (IC₅₀) 55 ± 10 pM for a trastuzumab-MMAE ADC on HER2-high cells[1]
In Vivo Stability Dihydropyridazine linkage stable in serum for >5 days at 37°C[1]
Pharmacokinetics (PK)
Clearance (Trastuzumab-vc-MMAE)~0.37 mL/h/kg in mice[5]
Half-life (Trastuzumab-vc-MMAE)~115-122 hours in mice[5]
In Vivo Efficacy
Tumor Growth InhibitionSignificant tumor growth delay and complete remission observed in xenograft models with tetrazine-linked ADCs[4][6]

Visualizations

experimental_workflow cluster_antibody_prep Antibody Preparation cluster_drug_linker_prep Drug-Linker Preparation cluster_adc_assembly ADC Assembly & Characterization mAb Monoclonal Antibody buffer_exchange Buffer Exchange (amine-free) mAb->buffer_exchange tco_conjugation TCO Conjugation buffer_exchange->tco_conjugation tco_nhs TCO-PEG4-NHS Ester tco_nhs->tco_conjugation purify_ab Purification (Desalting) tco_conjugation->purify_ab tco_mAb TCO-Modified Antibody purify_ab->tco_mAb click_reaction iEDDA Click Reaction tco_mAb->click_reaction payload Cytotoxic Payload (e.g., MMAE) linker_conjugation Linker-Payload Conjugation payload->linker_conjugation linker This compound linker->linker_conjugation purify_dl Purification (HPLC) linker_conjugation->purify_dl tz_payload Tetrazine-Payload Conjugate purify_dl->tz_payload tz_payload->click_reaction purify_adc Purification (SEC) click_reaction->purify_adc final_adc Final ADC purify_adc->final_adc dar_analysis DAR Analysis final_adc->dar_analysis cytotoxicity_assay In Vitro Cytotoxicity Assay final_adc->cytotoxicity_assay

Caption: Experimental workflow for ADC creation.

adc_mechanism_of_action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space adc ADC binding Binding adc->binding receptor Tumor Antigen (e.g., HER2) receptor->binding endocytosis Receptor-Mediated Endocytosis binding->endocytosis endosome Endosome endocytosis->endosome Trafficking lysosome Lysosome endosome->lysosome Fusion degradation Antibody Degradation lysosome->degradation payload_release Payload Release degradation->payload_release cytotoxicity Cytotoxicity (e.g., Microtubule Disruption) payload_release->cytotoxicity

Caption: ADC mechanism of action.

References

Application Notes and Protocols for In Situ Visualization of Enzyme Activity with Tetrazine Probes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The in situ visualization of enzyme activity is a powerful tool for understanding complex biological processes and for the development of novel therapeutics. Traditional methods often rely on measuring the expression levels of enzymes, which may not accurately reflect their activity due to post-translational modifications and the presence of endogenous inhibitors.[1] Activity-based protein profiling (ABPP) has emerged as a robust technique to directly measure the active fraction of an enzyme within its native environment.[1][2]

This document provides detailed application notes and protocols for the use of tetrazine probes in conjunction with bioorthogonal chemistry for the in situ visualization of enzyme activity. The core of this methodology lies in the inverse electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained dienophile, such as a trans-cyclooctene (B1233481) (TCO).[3][4] This reaction is exceptionally fast and specific, allowing for the precise labeling of target molecules in complex biological systems, including live cells and whole organisms.[3][4][5]

A key advancement in this field is the development of fluorogenic tetrazine probes.[4][6][7][8] These probes are designed to be "dark" until they react with their dienophile partner, at which point they exhibit a significant increase in fluorescence.[3][4][8] This "turn-on" mechanism dramatically improves the signal-to-noise ratio by minimizing background fluorescence from unreacted probes, often eliminating the need for washout steps.[8]

Principle of the Method

The in situ visualization of enzyme activity using tetrazine probes typically follows a two-step labeling strategy, a cornerstone of activity-based protein profiling.

  • Enzyme Targeting: An activity-based probe (ABP) is introduced to the biological system (e.g., live cells, cell lysate). This ABP is designed with two key features: a reactive group that covalently binds to the active site of the target enzyme and a bioorthogonal handle, typically a strained dienophile like TCO.[1][2]

  • Bioorthogonal Ligation and Visualization: Following the labeling of the active enzyme by the ABP, a fluorogenic tetrazine probe is added. The tetrazine rapidly and specifically reacts with the TCO handle on the ABP via the iEDDA cycloaddition. This reaction "turns on" the fluorescence of the probe, allowing for the visualization of the active enzyme.[1][3][4]

Some advanced strategies employ enzyme-activatable caged tetrazines or dienophiles.[9][10][11] In this approach, the bioorthogonal reactant is initially inert and is only "uncaged" in the presence of a specific enzyme, providing an additional layer of specificity to the labeling.[9][10][11]

Signaling Pathway and Experimental Workflow Diagrams

enzyme_activity_visualization cluster_0 Step 1: Enzyme Targeting cluster_1 Step 2: Bioorthogonal Ligation & Visualization ActiveEnzyme Active Enzyme LabeledEnzyme TCO-Labeled Active Enzyme ActiveEnzyme->LabeledEnzyme Covalent Binding InactiveEnzyme Inactive Enzyme ABP Activity-Based Probe (with TCO) ABP->LabeledEnzyme LabeledEnzyme2 TCO-Labeled Active Enzyme TetrazineProbe Fluorogenic Tetrazine (Quenched) VisualizedEnzyme Fluorescently Labeled Enzyme (Visualized) TetrazineProbe->VisualizedEnzyme LabeledEnzyme2->VisualizedEnzyme iEDDA Reaction (Fluorescence 'Turn-On')

Caption: General workflow for in situ enzyme activity visualization.

experimental_workflow start Start: Live Cells or Lysate step1 Incubate with TCO-containing Activity-Based Probe (ABP) start->step1 step2 Wash (Optional) step1->step2 step3 Incubate with Fluorogenic Tetrazine Probe step2->step3 step4 Wash (Optional, often unnecessary with fluorogenic probes) step3->step4 end Imaging (Microscopy, Flow Cytometry, In-Gel Fluorescence) step4->end

Caption: A typical experimental workflow for two-step labeling.

Quantitative Data Summary

The following tables summarize key quantitative data for representative tetrazine probes and their reactions.

Table 1: Reaction Kinetics of Tetrazine Probes with TCO

Tetrazine Probe TypeDienophileSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
Alkenyl Tetrazinestrans-cyclooctene (TCO)Consistent with past observations[7]
Triazolyl-TetrazineTCO~0.625[12]
General TetrazinesTCORapid kinetics ensure efficient labeling at low concentrations[3][4]

Table 2: Fluorescence Properties of Fluorogenic Tetrazine Probes

Fluorophore CoreQuenching MechanismFluorescence "Turn-On" RatioReference
BODIPYThrough-Bond Energy Transfer (TBET)Up to 400-fold[7]
Xanthene DyesTBETHighly efficient quenching reported[7]
CoumarinTBET> 11,000-fold[12]
Oregon GreenNot specifiedUp to 400-fold[3]

Detailed Experimental Protocols

This section provides a generalized protocol for the in situ labeling of active enzymes in live cells. As a specific example, the labeling of cathepsins using a dipeptide fluoromethylketone (FMK)-based ABP is referenced.[1]

Materials:

  • Activity-based probe (ABP) with a TCO handle (e.g., Z-FA-FMK-TCO for cathepsins). Stock solution in DMSO.

  • Fluorogenic tetrazine probe (e.g., Tetrazine-BODIPY, Tetrazine-Coumarin). Stock solution in DMSO.

  • Cell culture medium (e.g., DMEM, RPMI).

  • Phosphate-buffered saline (PBS).

  • Cells of interest cultured on a suitable imaging plate (e.g., glass-bottom dish).

  • Fluorescence microscope with appropriate filter sets.

Protocol: In Situ Labeling of Active Enzymes in Live Cells

  • Cell Preparation:

    • Plate cells on a glass-bottom imaging dish at an appropriate density to reach 60-80% confluency on the day of the experiment.

    • Culture cells under standard conditions (e.g., 37°C, 5% CO₂).

  • Activity-Based Probe Incubation:

    • Prepare a working solution of the TCO-containing ABP in pre-warmed cell culture medium. The final concentration of the ABP will need to be optimized for the specific enzyme and cell type, but a starting point is typically in the range of 1-10 µM.

    • Remove the existing medium from the cells and wash once with pre-warmed PBS.

    • Add the ABP-containing medium to the cells.

    • Incubate for a designated period (e.g., 1-2 hours) at 37°C.[1] This incubation time should be optimized to allow for sufficient labeling of the target enzyme while minimizing off-target effects.

  • Washing (Optional but Recommended):

    • Remove the ABP-containing medium.

    • Wash the cells 2-3 times with pre-warmed PBS to remove any unreacted ABP.

  • Fluorogenic Tetrazine Probe Incubation:

    • Prepare a working solution of the fluorogenic tetrazine probe in pre-warmed cell culture medium. The optimal concentration is typically in the low micromolar range (e.g., 1-5 µM).

    • Add the tetrazine-containing medium to the cells.

    • Incubate for a short period (e.g., 15-30 minutes) at 37°C. The rapid kinetics of the iEDDA reaction often mean that shorter incubation times are sufficient.[4]

  • Final Wash and Imaging:

    • Remove the tetrazine-containing medium.

    • Wash the cells 2-3 times with PBS.

    • Add fresh PBS or imaging buffer to the cells.

    • Proceed with imaging using a fluorescence microscope. Use filter sets appropriate for the fluorophore on the tetrazine probe.

Controls:

  • No ABP Control: Treat cells only with the fluorogenic tetrazine probe to assess background fluorescence.

  • Inhibitor Control: Pre-incubate cells with a known inhibitor of the target enzyme before adding the ABP. This should result in a significant reduction in the fluorescent signal, confirming the activity-dependent nature of the labeling.[1]

  • No Tetrazine Control: Treat cells with the ABP alone to ensure it does not have intrinsic fluorescence.

Applications and Future Directions

The use of tetrazine probes for in situ enzyme activity visualization is a versatile and rapidly evolving field.[10] Current applications include:

  • Drug Discovery: Screening for enzyme inhibitors and assessing their target engagement in a cellular context.

  • Disease Diagnosis: Imaging enzyme activity as a biomarker for various diseases, including cancer.[6][13]

  • Fundamental Biology: Studying the spatial and temporal regulation of enzyme activity during cellular processes.[8][11]

Future developments are likely to focus on:

  • Multiplex Imaging: The development of orthogonal bioorthogonal pairs to simultaneously visualize multiple enzyme activities.[2][14]

  • In Vivo Imaging: The design of near-infrared (NIR) fluorogenic tetrazine probes for deep-tissue in vivo imaging.[6][14]

  • Theranostics: Combining diagnostic imaging of enzyme activity with targeted therapeutic delivery.[15]

The continued innovation in tetrazine chemistry promises to provide even more powerful tools for the study of enzyme function in complex biological systems.[4][16]

References

Application Notes and Protocols for the Purification of Proteins Labeled with Biotin-PEG4-Methyltetrazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The successful labeling of a protein with Biotin-PEG4-Methyltetrazine via bioorthogonal click chemistry is a critical step in various applications, including protein purification, detection, and targeted drug delivery. Following the labeling reaction, a crucial purification step is required to remove excess, unreacted this compound and other reaction components. Inadequate purification can lead to high background signals, non-specific binding, and inaccurate results in downstream applications such as western blotting, ELISA, and flow cytometry.[1] This document provides detailed application notes and protocols for the purification of proteins after labeling with this compound, ensuring high purity and recovery of the biotinylated protein conjugate.

The purification strategy typically involves separating the larger, labeled protein from the smaller, unreacted biotinylation reagent. The most common methods employed for this purpose are size-exclusion chromatography (including desalting columns), dialysis, and streptavidin affinity chromatography. The choice of method depends on factors such as the sample volume, the size of the protein, the required purity, and the time constraints of the experiment.[2]

I. Purification Method Selection

Choosing the appropriate purification method is critical for achieving the desired outcome. The following table summarizes the key characteristics of the most common purification techniques to aid in selecting the most suitable option for your specific application.

Method Principle Advantages Disadvantages Typical Protein Recovery Time Required
Size-Exclusion Chromatography (e.g., Desalting Spin Columns) Separates molecules based on size. Larger molecules (proteins) pass through the column more quickly than smaller molecules (excess biotin (B1667282) reagent).[3][4][5]- Fast and efficient for small sample volumes.[2] - High protein recovery. - Simple to perform.- Limited sample volume capacity. - Potential for some protein dilution.>90%[6]< 15 minutes
Dialysis Separates molecules based on size using a semi-permeable membrane. The labeled protein is retained within the dialysis tubing or cassette, while the smaller, excess biotin reagent diffuses out into a larger volume of buffer.[2][7]- Gentle method suitable for larger sample volumes.[2] - Can handle a wide range of sample concentrations. - Minimal protein loss if performed correctly.- Time-consuming (several hours to overnight).[2] - Requires large volumes of buffer. - Potential for sample dilution.>90%4 hours to overnight[2]
Streptavidin Affinity Chromatography Utilizes the high-affinity interaction between biotin and streptavidin immobilized on a resin. The biotinylated protein binds to the streptavidin, allowing unreacted components to be washed away. The purified protein is then eluted.[8][9]- Highly specific for biotinylated molecules, resulting in high purity.[10] - Can be used to separate labeled from unlabeled protein.- Elution often requires harsh, denaturing conditions (e.g., 8M guanidine-HCl, pH 1.5), which can affect protein activity.[11][12] - Milder elution with monomeric avidin (B1170675) is possible but may be less efficient.[11] - The strong interaction can make elution difficult.[13]Variable, depends on elution conditions.1-2 hours

II. Experimental Protocols

A. Protocol 1: Purification using Size-Exclusion Chromatography (Desalting Spin Column)

This method is ideal for the rapid removal of excess this compound from small sample volumes.[1][2]

Materials:

  • Biotinylated protein reaction mixture

  • Desalting spin column with an appropriate molecular weight cut-off (MWCO), e.g., 7 kDa[2]

  • Collection tubes

  • Microcentrifuge

  • Desired storage buffer (e.g., PBS, pH 7.4)

Procedure:

  • Column Preparation:

    • Equilibrate the desalting spin column to room temperature.

    • Remove the bottom closure and place the column in a collection tube.

    • Centrifuge the column according to the manufacturer's instructions (e.g., 1,500 x g for 1-2 minutes) to remove the storage buffer.[2] Discard the flow-through.

    • Place the column in a new, clean collection tube.

  • Sample Loading:

    • Slowly apply the biotinylated protein reaction mixture to the center of the packed resin bed.[2] Ensure the sample volume is within the recommended range for the specific column.

  • Purification:

    • Centrifuge the column at the recommended speed and time (e.g., 1,500 x g for 2 minutes).[2]

    • The purified, biotinylated protein will be collected in the collection tube. The excess this compound will be retained in the column resin.

  • Storage:

    • The purified protein is now ready for downstream applications or can be stored under conditions optimal for its stability (e.g., 4°C for short-term or -80°C for long-term storage).[14]

B. Protocol 2: Purification using Dialysis

This method is suitable for larger sample volumes and is a gentle way to remove excess biotinylation reagent.[2][7]

Materials:

  • Biotinylated protein reaction mixture

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 10 kDa)[2]

  • Dialysis buffer (e.g., PBS, pH 7.4), chilled to 4°C

  • Large beaker or container

  • Stir plate and stir bar

Procedure:

  • Membrane Preparation:

    • Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with deionized water.

  • Sample Loading:

    • Load the biotinylated protein sample into the dialysis tubing or cassette and seal it securely, ensuring there are no leaks.[2]

  • Dialysis:

    • Place the sealed dialysis tubing/cassette into a beaker containing a large volume of chilled dialysis buffer (at least 100 times the sample volume).[2]

    • Place the beaker on a stir plate and stir gently at 4°C.[2]

    • Allow dialysis to proceed for at least 4 hours, with at least one buffer change. For optimal removal of the excess reagent, dialyze overnight with one to two buffer changes.[7]

  • Sample Recovery:

    • After the final dialysis period, carefully remove the sample from the dialysis tubing/cassette.

  • Storage:

    • The purified protein is ready for use or can be stored appropriately.

C. Protocol 3: Purification using Streptavidin Affinity Chromatography

This method provides high purity by specifically capturing biotinylated proteins.

Materials:

  • Biotinylated protein reaction mixture

  • Streptavidin agarose (B213101) resin or pre-packed column[8][11]

  • Binding/Wash Buffer: e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.5[8]

  • Elution Buffer (denaturing): 8 M guanidine-HCl, pH 1.5[8][11]

  • Elution Buffer (mild, for monomeric avidin): 2 mM D-Biotin in 1X PBS[11]

  • Chromatography column and equipment (if not using pre-packed columns)

Procedure:

  • Column Equilibration:

    • If using a pre-packed column, remove the storage buffer.

    • Equilibrate the streptavidin column with at least 10 column volumes (CV) of Binding/Wash Buffer.[8]

  • Sample Loading:

    • Apply the biotinylated protein reaction mixture to the equilibrated column. For optimal binding, use a low flow rate (e.g., 0.2-0.5 mL/min).[8]

  • Washing:

    • Wash the column with at least 10 CV of Binding/Wash Buffer, or until the UV absorbance at 280 nm returns to baseline, to remove unbound proteins and excess biotinylation reagent.[8]

  • Elution:

    • Denaturing Elution: Elute the bound biotinylated protein with 5-10 CV of denaturing Elution Buffer (8 M guanidine-HCl, pH 1.5).[8] Collect the fractions and immediately buffer exchange the eluted protein into a suitable buffer to allow for refolding.

    • Mild Elution (with Monomeric Avidin Resin): If using monomeric avidin, elute with a buffer containing a high concentration of free biotin (e.g., 2 mM D-Biotin in PBS).[11]

  • Post-Elution Processing:

    • For denaturing elution, the protein will need to be refolded.

    • For mild elution, the free biotin will need to be removed from the purified protein, for example, by using a desalting column as described in Protocol 1.

III. Quantification of Biotinylation

After purification, it is often necessary to determine the degree of biotinylation. The most common method is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[12][15]

Principle: The HABA dye binds to avidin, producing a colorimetric signal at 500 nm. When a biotinylated sample is added, the biotin displaces the HABA from the avidin, causing a decrease in absorbance that is proportional to the amount of biotin in the sample.[12][15] Biotin quantitation kits are commercially available and provide a straightforward protocol for this assay.[15]

Alternatively, a competition ELISA using an anti-biotin antibody can be employed for quantification.[16]

IV. Visualization of Workflows

The following diagrams illustrate the experimental workflows for the described purification methods.

G cluster_0 Size-Exclusion Chromatography Workflow A Biotinylated Protein Reaction Mixture B Equilibrate Desalting Spin Column C Load Sample onto Column B->C D Centrifuge Column C->D E Collect Purified Biotinylated Protein D->E F Excess Biotin Reagent (Retained in Column) D->F

Caption: Workflow for protein purification using size-exclusion chromatography.

G cluster_1 Dialysis Workflow G Biotinylated Protein Reaction Mixture H Load Sample into Dialysis Cassette G->H I Dialyze against Large Volume of Buffer (4°C, with stirring) H->I J Buffer Changes (1-2 times) I->J K Recover Purified Biotinylated Protein I->K L Excess Biotin Reagent (Diffuses into Buffer) I->L J->I

Caption: Workflow for protein purification using dialysis.

G cluster_2 Streptavidin Affinity Chromatography Workflow M Biotinylated Protein Reaction Mixture N Equilibrate Streptavidin Column O Load Sample onto Column N->O P Wash Column to Remove Unbound Molecules O->P Q Elute Bound Biotinylated Protein P->Q S Unbound Molecules & Excess Biotin Reagent (Flow-through) P->S R Collect Purified Biotinylated Protein Q->R

Caption: Workflow for protein purification using streptavidin affinity chromatography.

References

Troubleshooting & Optimization

Troubleshooting low labeling efficiency with Biotin-PEG4-Methyltetrazine.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Biotin-PEG4-Methyltetrazine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring the successful execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound in bioconjugation?

A1: this compound is a click chemistry reagent.[1][2] The methyltetrazine (MeTz) group reacts with a trans-cyclooctene (B1233481) (TCO) group in a highly efficient and selective inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction.[1][2] This reaction is catalyst-free and forms a stable covalent bond, making it ideal for labeling biomolecules in complex biological systems.[1][3][4]

Q2: What is the optimal buffer for the this compound reaction?

A2: The this compound reaction is robust and proceeds efficiently in a variety of common biological buffers. Phosphate-buffered saline (PBS) at a pH range of 6.0-9.0 is a standard and effective choice.[1][5][6] It is crucial to avoid buffers containing primary amines, such as Tris or glycine, if the TCO-containing molecule was functionalized using an NHS ester, as these will compete with the intended reaction.[6]

Q3: What is the recommended molar ratio of this compound to the TCO-containing molecule?

A3: For optimal conjugation, a slight molar excess of the this compound reagent is recommended. A common starting point is a 1.5- to 5-fold molar excess of the tetrazine reagent over the TCO-modified molecule.[1][6] However, the ideal ratio may vary depending on the specific molecules being conjugated and should be empirically determined.[5]

Q4: How should I store and handle the this compound reagent?

A4: this compound is sensitive to moisture and light.[1][6] It should be stored desiccated at -20°C for short-term storage or at -80°C for long-term storage.[1][2][6][7] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[1][6]

Q5: How do I prepare a stock solution of this compound?

A5: It is recommended to prepare a concentrated stock solution in an anhydrous organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1][6][7] Ensure you are using a fresh, anhydrous grade of the solvent as the reagent is moisture-sensitive.[1]

Troubleshooting Guide

Problem 1: Low or No Labeling of the TCO-Containing Molecule

If you are observing low or no signal from your biotinylated molecule, consider the following potential causes and solutions.

Possible Cause A: Degraded this compound Reagent

The methyltetrazine moiety is susceptible to hydrolysis if exposed to moisture.[1][6]

  • Solution:

    • Ensure the reagent has been stored properly under dry conditions at -20°C or -80°C.[6]

    • Prepare fresh stock solutions in anhydrous DMSO or DMF immediately before use.[1][6]

    • Avoid repeated freeze-thaw cycles of the stock solution.[1][6]

    • Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation.[1][6]

Possible Cause B: Inactive TCO-Molecule

The trans-cyclooctene may have isomerized to the less reactive cis-cyclooctene or degraded.[6]

  • Solution:

    • Confirm the integrity of your TCO-functionalized molecule using a suitable analytical method (e.g., NMR, MS).[6]

    • Ensure proper storage of the TCO-containing molecule as recommended by the supplier.[6]

Possible Cause C: Suboptimal Molar Ratio of Reactants

The ratio of this compound to the TCO-containing molecule may be too low for efficient labeling.[1]

  • Solution:

    • Optimize the labeling reaction by testing a range of molar ratios. A slight excess of the this compound (e.g., 1.5 to 5 equivalents) relative to the TCO-containing molecule is a good starting point.[1]

Possible Cause D: Incorrect Reaction Buffer

While the tetrazine-TCO ligation is robust, extreme pH or the presence of certain interfering substances could potentially affect the stability of the reactants or the target molecule.[1]

  • Solution:

    • The reaction is typically performed in aqueous buffers such as phosphate-buffered saline (PBS) at a pH range of 6.0-9.0.[1] Ensure your buffer components are compatible with your target molecule and do not contain substances that might degrade the tetrazine or TCO.[1]

Possible Cause E: Steric Hindrance

The tetrazine or TCO moiety may be in a sterically hindered environment within the biomolecule.[6]

  • Solution:

    • If designing a custom TCO-labeled molecule, consider incorporating a longer spacer arm to increase the accessibility of the reactive group.[6]

Problem 2: High Background or Non-Specific Signal

High background can obscure your results. Here are common causes and how to address them.

Possible Cause A: Excess, Unreacted this compound

Insufficient removal of the biotinylation reagent after the labeling reaction can lead to high background in downstream applications.[1][8]

  • Solution:

    • Purify the biotinylated product using size-exclusion chromatography (e.g., desalting column), dialysis, or spin filtration to remove excess unreacted this compound.[1][6][8]

Possible Cause B: Hydrophobic Interactions

The biotin (B1667282) moiety can sometimes lead to non-specific binding.[6]

  • Solution:

    • Include a blocking step in your downstream application protocol (e.g., using bovine serum albumin or non-fat dry milk for western blots).

    • Consider using a biotin-binding protein like streptavidin or avidin (B1170675) that has been pre-blocked.

Possible Cause C: Precipitation of Reactants or Product

The addition of the organic solvent (DMSO) or other reaction components may be causing your target molecule to precipitate.[1][9]

  • Solution:

    • Optimize the final concentration of DMSO in your reaction mixture; keep it as low as possible (typically <10%).[1]

    • If your protein is sensitive to DMSO, consider performing the reaction at a lower protein concentration.[1]

Data Presentation

Table 1: Storage and Stability of this compound

FormStorage TemperatureStabilityHandling Recommendations
Solid-20°C or -80°CLong-termStore desiccated and protected from light.[1]
Stock Solution (in anhydrous DMSO)-20°CUp to 1 month[1][2][6]Aliquot to avoid freeze-thaw cycles; keep sealed and away from moisture and light.[1]
Stock Solution (in anhydrous DMSO)-80°CUp to 6 months[1][2][6]Aliquot to avoid freeze-thaw cycles; keep sealed and away from moisture and light.[1]

Table 2: Recommended Reaction Conditions

ParameterRecommended RangeNotes
pH 6.0 - 9.0[1][5][6]PBS is a common and effective buffer.[5][6] Avoid amine-containing buffers like Tris.[6]
Molar Excess of Biotin-PEG4-MeTz 1.5 to 5-fold[1][6]Optimal ratio may need to be determined empirically.[5]
Temperature Room temperature (20-25°C) or 37°C[6][10]Ensure your biomolecule is stable at the chosen temperature.
Solvent for Stock Solution Anhydrous DMSO or DMF[1][6][7]Reagent is moisture-sensitive.[1]
Final DMSO Concentration in Reaction <10%[1]Minimize to prevent protein precipitation.[1]

Experimental Protocols

Protocol 1: General Procedure for Labeling a TCO-Modified Protein

This protocol provides a general guideline. Optimization may be required for specific applications.[1]

  • Reagent Preparation:

    • Equilibrate the vial of this compound to room temperature before opening.[1][6]

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[1][6] For example, for 1 mg of this compound (MW ~675 g/mol ), add ~148 µL of anhydrous DMSO.[1]

    • Prepare your TCO-modified protein in an amine-free buffer (e.g., PBS, pH 7.4).[1][6]

  • Labeling Reaction:

    • Dilute the TCO-modified protein to a concentration of 1-5 mg/mL in PBS (pH 7.4).[1]

    • Add a 1.5 to 5-fold molar excess of the 10 mM this compound stock solution to the protein solution.[1] For example, for 1 nmol of a TCO-protein, add 0.15 to 0.5 µL of the 10 mM stock.[1]

    • Mix gently by pipetting or brief vortexing.[1]

    • Incubate the reaction at room temperature for 1-2 hours.

  • Purification:

    • Following incubation, remove the excess, unreacted this compound by applying the reaction mixture to a desalting column that has been equilibrated with your desired storage buffer (e.g., PBS).[1]

    • Centrifuge the column according to the manufacturer's instructions to collect the purified, biotinylated protein.[1]

  • Storage:

    • Store the purified biotinylated protein under conditions optimal for the protein's stability.

Protocol 2: Quantification of Biotinylation

The extent of biotinylation can be determined using various methods. The HABA assay is a common colorimetric method.[11][12]

  • HABA/Avidin Assay:

    • This assay is based on the displacement of 4'-hydroxyazobenzene-2-carboxylic acid (HABA) from avidin by biotin.[11][12]

    • When HABA is bound to avidin, the complex has a characteristic absorbance at 500 nm.[11]

    • When a biotin-containing sample is added, biotin displaces HABA, causing a decrease in absorbance at 500 nm.[11]

    • The change in absorbance is proportional to the amount of biotin in the sample.[11]

    • Kits for biotin quantitation are commercially available.[11]

  • Competition ELISA:

    • A competition ELISA can also be used to quantify the degree of biotinylation.[13] This method involves digesting the biotinylated protein with proteinase K to avoid issues with multivalency and steric hindrance.[13] An anti-biotin antibody is used in a competitive binding format.[13]

Visualizations

This compound Reaction Workflow reagent_prep Reagent Preparation - Equilibrate Biotin-PEG4-MeTz - Prepare 10 mM stock in anhydrous DMSO - Prepare TCO-protein in PBS labeling Labeling Reaction - Mix TCO-protein with Biotin-PEG4-MeTz stock (1.5-5x molar excess) - Incubate at room temperature reagent_prep->labeling purification Purification - Remove excess reagent via desalting column labeling->purification quantification Quantification (Optional) - HABA assay or other method purification->quantification downstream Downstream Application - Western blot, ELISA, etc. purification->downstream

Caption: A general experimental workflow for labeling a TCO-modified protein with this compound.

Troubleshooting Low Labeling Efficiency start Low or No Labeling check_reagents Check Reagent Stability - Stored correctly? - Fresh stock solution? start->check_reagents check_tco Verify TCO-Molecule Integrity check_reagents->check_tco If reagents are OK check_ratio Optimize Molar Ratio - Increase excess of Biotin-PEG4-MeTz check_tco->check_ratio If TCO is OK check_buffer Confirm Correct Buffer - pH 6.0-9.0? - No primary amines? check_ratio->check_buffer If still low check_sterics Consider Steric Hindrance check_buffer->check_sterics If still low success Labeling Successful check_sterics->success After optimization

Caption: A logical workflow for troubleshooting low labeling efficiency with Biotin-PEG4-MeTz.

Inverse-Electron-Demand Diels-Alder Reaction reagents This compound TCO-Modified Biomolecule reaction IEDDA Cycloaddition (Click Reaction) reagents->reaction product Stable Covalent Bond N2 Gas (byproduct) reaction->product

Caption: The inverse-electron-demand Diels-Alder (IEDDA) reaction between this compound and a TCO-modified biomolecule.

References

How to reduce non-specific binding of Biotin-PEG4-Methyltetrazine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding of Biotin-PEG4-Methyltetrazine in their experiments.

Troubleshooting Guide: High Non-Specific Binding

High non-specific binding can obscure results and lead to false positives. This guide provides a systematic approach to identifying and mitigating the common causes of this issue.

Problem: I am observing high background/non-specific binding in my assay after using this compound.

High background can arise from several factors, including excess biotinylation reagent, inappropriate blocking, or suboptimal washing steps. The following troubleshooting workflow can help pinpoint the cause.

G start High Background Signal q1 Was the biotinylated molecule purified after labeling? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is an appropriate blocking step included? a1_yes->q2 sol1 Purify to remove excess This compound. (e.g., Size-Exclusion Chromatography) a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Are washing steps optimized? a2_yes->q3 sol2 Incorporate a blocking step using an appropriate agent (e.g., BSA, Casein). a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Is endogenous biotin (B1667282) a potential issue? a3_yes->q4 sol3 Optimize washing protocol: - Increase number and duration of washes - Add detergent (e.g., Tween-20) - Increase salt concentration a3_no->sol3 sol3->q4 a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No sol4 Use an Avidin (B1170675)/Biotin blocking kit before applying the primary antibody or biotinylated probe. a4_yes->sol4 end_node Problem Resolved a4_no->end_node sol4->end_node

Caption: Troubleshooting workflow for high non-specific binding.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the primary causes of non-specific binding with this compound?

A1: Non-specific binding (NSB) with this compound can stem from several sources:

  • Excess Reagent: Unreacted this compound remaining after the conjugation reaction can bind to streptavidin or other detection reagents in subsequent steps.[1]

  • Hydrophobic Interactions: The biotin moiety itself can exhibit hydrophobic interactions with various surfaces and proteins.[2]

  • Endogenous Biotin: Many tissues and cell types contain endogenous biotin-containing enzymes (e.g., carboxylases) that will be detected by avidin or streptavidin conjugates, leading to high background.[3]

  • Ionic Interactions: The avidin or streptavidin protein used for detection can have non-specific interactions. Avidin, being a glycoprotein (B1211001) with a high isoelectric point, is particularly prone to this.[2]

  • Tetrazine Reactivity: While highly specific for TCO, under certain conditions or with particular impurities, the tetrazine ring might exhibit low-level off-target reactivity.[4][5]

Blocking Strategies

Q2: What is a blocking buffer and why is it important?

A2: A blocking buffer is a solution containing an irrelevant protein or a mixture of proteins and/or detergents that is used to coat all unoccupied binding sites on a surface (e.g., a microplate well or a blotting membrane).[6] This prevents the biotinylated molecule or the detection reagents from non-specifically adsorbing to these surfaces, thereby reducing background noise and increasing the signal-to-noise ratio of the assay.[6]

Q3: Which blocking agent should I use?

A3: The choice of blocking agent depends on the specifics of your assay. Common choices include Bovine Serum Albumin (BSA), non-fat dry milk, casein, and various commercial protein-free formulations.[1][3][7]

  • BSA: A good general-purpose blocker.[3]

  • Casein/Non-fat dry milk: Often very effective, but should be avoided in systems using biotin-avidin detection as milk contains endogenous biotin.[8] If used, it should be limited to the initial blocking step.[2]

  • Protein-Free Blockers: These are useful for minimizing cross-reactivity that can occur with protein-based blockers and are compatible with avidin/biotin systems.[3][6]

Illustrative Comparison of Blocking Agents:

The following table provides an example of the relative effectiveness of different blocking agents in reducing background signal in an ELISA format.

Blocking Agent (in PBS)ConcentrationIncubation TimeRelative Background Signal (OD 450nm)
No BlockerN/AN/A1.85
1% BSA1 hour0.45
5% BSA1 hour0.25
1% Casein1 hour0.15
Commercial Protein-Free Blocker1 hour0.12
Note: Data is illustrative, based on general principles from ELISA experiments.[1][9] Optimal conditions should be determined empirically.
Washing Procedures

Q4: How can I optimize my washing steps to reduce background?

A4: Insufficient washing is a common cause of high background.[10] To optimize your washing protocol:

  • Increase the Number and Duration of Washes: Instead of three short washes, try four or five washes of 5-15 minutes each.[10]

  • Add a Detergent: Including a non-ionic detergent like Tween-20 (typically at 0.05% - 0.1% v/v) in your wash buffer is highly effective at reducing NSB by disrupting weak, non-specific interactions.[10][11][12]

  • Increase Ionic Strength: For some systems, increasing the salt concentration (e.g., up to 0.5 M NaCl) in the wash buffer can help disrupt non-specific ionic interactions.[2]

Effect of Tween-20 on Non-Specific Binding:

Wash Buffer CompositionNumber of WashesRelative Background Signal
PBS3100%
PBS + 0.05% Tween-20345%
PBS + 0.1% Tween-20330%
PBS + 0.05% Tween-20525%
Note: Data is illustrative. The optimal concentration of Tween-20 and number of washes should be determined for each specific application.[13]
Purification and Quenching

Q5: Do I need to purify my biomolecule after labeling with this compound?

A5: Yes, it is highly recommended. Removing the excess, unreacted this compound is a critical step to prevent high background.[1] Failure to do so means the free biotin reagent will compete with your biotinylated molecule for binding to streptavidin-coated surfaces or conjugates, leading to poor signal and high non-specific binding.

Q6: How can I remove unreacted this compound?

A6: The most common method is size-exclusion chromatography (SEC), often using pre-packed spin desalting columns. This technique separates molecules based on size, allowing the larger, biotinylated biomolecule to pass through while retaining the smaller, unreacted biotin reagent.[14][15] Dialysis is another effective method for larger sample volumes.[14][16]

G start Bioconjugation Reaction Mixture (Biotinylated Protein + Excess Biotin-PEG4-MeTz) process Apply to Size-Exclusion Chromatography (SEC) Column start->process result1 Purified Biotinylated Protein (Large molecules elute first) process->result1 Collect Eluate result2 Excess Biotin-PEG4-MeTz (Small molecules are retained) process->result2 Retained in Column

Caption: Workflow for purification using size-exclusion chromatography.

Q7: Is there a way to chemically deactivate the unreacted this compound?

A7: Yes. The reactive methyltetrazine group can be "quenched" by adding a small molecule that contains its reaction partner, a trans-cyclooctene (B1233481) (TCO). Adding a molar excess of a TCO-containing compound will consume the unreacted this compound, rendering it inert. This is particularly useful if a purification step is not feasible.

Experimental Protocols

Protocol 1: General Blocking Procedure

This protocol provides a starting point for blocking non-specific sites on a microplate or membrane.

  • Preparation of Blocking Buffer: Prepare a solution of 1-5% BSA or a commercial protein-free blocker in a suitable buffer (e.g., PBS or TBS).

  • Blocking Step: After coating your surface with the capture molecule, wash the surface 2-3 times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Incubation: Add the blocking buffer to cover the surface completely. Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[17]

  • Washing: Decant the blocking buffer and wash the surface 3-5 times with wash buffer to remove excess blocking agent. The surface is now blocked and ready for the next step of your assay.

Protocol 2: Purification of Biotinylated Protein using a Spin Desalting Column

This protocol is for the rapid removal of excess this compound after the labeling reaction.

  • Column Preparation: Prepare a spin desalting column with an appropriate molecular weight cutoff (MWCO) according to the manufacturer's instructions. This typically involves removing the storage buffer by centrifugation.[14]

  • Sample Loading: Slowly apply your reaction mixture (containing the biotinylated protein and excess reagent) to the center of the resin bed in the column.[14]

  • Centrifugation: Place the spin column into a clean collection tube and centrifuge according to the manufacturer's protocol (e.g., 1,500 x g for 2 minutes).[14]

  • Collection: The purified, biotinylated protein will be in the eluate in the collection tube. The smaller, unreacted this compound is retained in the column resin.[14]

References

Preventing precipitation of Biotin-PEG4-Methyltetrazine in aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Biotin-PEG4-Methyltetrazine in aqueous solutions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for creating a stock solution of this compound is anhydrous dimethyl sulfoxide (B87167) (DMSO).[1][2] It is highly soluble in DMSO, with concentrations of up to 250 mg/mL being achievable.[1] Directly dissolving this reagent in aqueous buffers, especially at high concentrations, is not recommended as it can lead to precipitation.[1]

Q2: How should I prepare a working solution of this compound in an aqueous buffer?

A2: To prepare a working solution, first create a concentrated stock solution in anhydrous DMSO.[1] Subsequently, this DMSO stock solution can be added to your aqueous reaction buffer (e.g., PBS, pH 6.0-9.0).[1] It is crucial to keep the final concentration of DMSO in the reaction mixture as low as possible, typically below 10%, to maintain the stability of your target molecule, such as a protein.[1]

Q3: What are the optimal storage conditions for this compound and its stock solutions?

A3: this compound is sensitive to moisture.[1][3] The solid form should be stored under desiccated conditions at 4°C for short-term storage or -20°C for long-term storage.[4] Upon receipt, it is best to allow the vial to equilibrate to room temperature before opening to prevent condensation.[1][3]

Reconstituted stock solutions in anhydrous DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[1] These aliquots should be stored at -20°C for up to one month or at -80°C for up to six months.[1][5]

Q4: Why is there a PEG4 spacer in the this compound molecule?

A4: The polyethylene (B3416737) glycol (PEG) spacer (in this case, with four ethylene (B1197577) glycol units) is included in the molecule to enhance its hydrophilic properties and increase its solubility in aqueous solutions.[6][7][8][9][10] The PEG spacer also helps to minimize steric hindrance, which can be beneficial for the binding of the biotin (B1667282) group to avidin (B1170675) or streptavidin.[6][9]

Troubleshooting Guide: Precipitation Issues

This guide addresses common issues related to the precipitation of this compound during experimental workflows.

Problem: Precipitate forms immediately upon adding this compound to my aqueous buffer.

  • Possible Cause: Direct dissolution of this compound in an aqueous buffer. While the PEG4 spacer enhances water solubility, the molecule has limited solubility directly in aqueous solutions at high concentrations.[1]

  • Solution: Always prepare a concentrated stock solution in anhydrous DMSO first. Then, add the required volume of the DMSO stock to your aqueous buffer.

Problem: A precipitate forms after adding the this compound DMSO stock solution to my protein solution.

  • Possible Cause 1: The concentration of this compound in the final aqueous solution is too high, exceeding its solubility limit.

    • Solution: Reduce the final concentration of the this compound in your reaction. If a high concentration is required, consider performing the reaction in a buffer with a higher percentage of DMSO, but be mindful of the potential effects on your target molecule.

  • Possible Cause 2: The addition of DMSO is causing your target molecule (e.g., protein) to precipitate.[1]

    • Solution: Minimize the final concentration of DMSO in your reaction mixture (ideally <10%).[1] If your protein is particularly sensitive to DMSO, you may need to perform the reaction at a lower protein concentration or explore alternative, more water-soluble tetrazine reagents if available.

Problem: The solution becomes cloudy over time during the reaction.

  • Possible Cause: Instability of the entire reaction mixture. This could be due to the buffer components, pH, or temperature. The reaction between methyltetrazine and a trans-cyclooctene (B1233481) (TCO) group is generally robust in a pH range of 6.0-9.0.[1]

  • Solution: Ensure your reaction buffer is compatible with all components. Avoid buffers that may react with your labeling reagents. Perform a small-scale trial to optimize the reaction conditions, including buffer composition and temperature.

Summary of Solubility and Storage Parameters
ParameterRecommendation
Primary Solvent for Stock Anhydrous DMSO
Aqueous Buffer Compatibility PBS and other common biological buffers (pH 6.0-9.0)
Final DMSO Concentration < 10% in the final reaction mixture
Solid Storage Desiccated at -20°C (long-term) or 4°C (short-term)
Stock Solution Storage Aliquoted, at -80°C (up to 6 months) or -20°C (up to 1 month)

Experimental Protocols

Protocol for Preparing a this compound Working Solution
  • Equilibrate Reagent: Allow the vial of solid this compound to come to room temperature before opening to prevent moisture condensation.

  • Prepare Stock Solution: Add the appropriate volume of anhydrous DMSO to the vial to create a stock solution of a desired concentration (e.g., 10 mM). The molecular weight of this compound is approximately 675 g/mol . For 1 mg of the reagent, adding ~148 µL of DMSO will yield a 10 mM stock solution.[1] Mix well by vortexing until all the solid is dissolved.

  • Prepare Working Solution: Add the desired amount of the DMSO stock solution to your aqueous reaction buffer containing your TCO-modified molecule. For example, add a 1.5 to 5-fold molar excess of the 10 mM this compound stock solution to the protein solution.[1] Gently mix by pipetting.

Visual Guides

experimental_workflow cluster_preparation Preparation of Working Solution cluster_reaction Labeling Reaction solid This compound (Solid) stock Concentrated Stock Solution (in DMSO) solid->stock Dissolve dmso Anhydrous DMSO dmso->stock working Final Working Solution stock->working Dilute buffer Aqueous Reaction Buffer buffer->working labeled_product Biotinylated Product working->labeled_product React tco_molecule TCO-Modified Molecule tco_molecule->labeled_product

Caption: Workflow for preparing and using this compound.

troubleshooting_precipitation cluster_causes Potential Causes cluster_solutions Solutions start Precipitation Observed cause1 Direct Dissolution in Aqueous Buffer start->cause1 cause2 High Final Concentration start->cause2 cause3 DMSO Sensitivity of Target Molecule start->cause3 solution1 Prepare Stock in DMSO First cause1->solution1 solution2 Lower Final Concentration cause2->solution2 solution3 Minimize Final DMSO % cause3->solution3

Caption: Troubleshooting logic for precipitation issues.

References

Dealing with high background signal in experiments using Biotin-PEG4-Methyltetrazine.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Biotin-PEG4-Methyltetrazine. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and overcome challenges related to high background signals.

Troubleshooting Guides

High background signal is a common issue that can obscure results and lead to misinterpretation of data. The following section provides a troubleshooting guide in a question-and-answer format to address specific issues you might encounter.

Question 1: I am observing high non-specific background signal in my Western blot after using a this compound labeled antibody. What are the possible causes and solutions?

Answer:

High background in a Western blot can originate from several factors. Here’s a breakdown of potential causes and how to address them:

  • Excess Unreacted this compound: Insufficient removal of the labeling reagent after conjugation can lead to its non-specific binding to the membrane or other proteins.

    • Solution: Purify the biotinylated antibody using size-exclusion chromatography (SEC) or dialysis after the labeling reaction to remove any unbound this compound.[1]

  • Non-Specific Binding of the Biotinylated Antibody: The antibody itself might be binding non-specifically to the blocking agent or the membrane.

    • Solution: Optimize your blocking and washing steps.

      • Increase the duration of the blocking step (e.g., 1-2 hours at room temperature).

      • Use a high-quality blocking agent like 5% Bovine Serum Albumin (BSA) in TBST. Avoid using milk as a blocking agent as it contains endogenous biotin (B1667282).[2]

      • Increase the number and duration of wash steps after primary and secondary antibody incubations.

  • Endogenous Biotin: Many cell and tissue lysates contain endogenous biotinylated proteins, which can be detected by streptavidin conjugates, leading to high background.

    • Solution: Block for endogenous biotin before incubating with your biotinylated primary antibody. This is a two-step process:

      • Incubate the membrane with a streptavidin solution to bind to any endogenous biotin.

      • Incubate with a free biotin solution to saturate the biotin-binding sites on the streptavidin from the previous step.[3]

Question 2: My immunofluorescence staining shows a high background signal across the entire sample. How can I troubleshoot this?

Answer:

High background in immunofluorescence can be caused by several factors related to the sample preparation, blocking, or antibody incubation steps.

  • Insufficient Blocking: Inadequate blocking can lead to non-specific binding of the biotinylated probe or the streptavidin-fluorophore conjugate.

    • Solution: Increase the blocking time and consider using a blocking buffer containing normal serum from the same species as the secondary antibody.[4] A common blocking solution is 5-10% normal serum with 1-3% BSA in PBS.

  • Presence of Endogenous Biotin: Similar to Western blotting, endogenous biotin in tissues can cause high background.

    • Solution: Use an avidin (B1170675)/biotin blocking kit to block endogenous biotin before applying your biotinylated probe.[4]

  • Excessive Reagent Concentration: Using too high a concentration of the this compound labeled probe or the streptavidin-fluorophore can increase non-specific binding.

    • Solution: Titrate your biotinylated probe and the streptavidin-fluorophore to determine the optimal concentration that gives a good signal-to-noise ratio.

  • Inadequate Washing: Insufficient washing between steps can leave unbound reagents behind, contributing to background noise.

    • Solution: Increase the number and duration of washes with PBS or PBST (PBS with Tween-20) after each incubation step.[4]

Question 3: I am seeing high background in my pull-down experiments with streptavidin beads. What can I do to reduce non-specific protein binding?

Answer:

Non-specific binding to streptavidin beads is a frequent challenge in pull-down assays. Here are some strategies to minimize it:

  • Pre-clearing the Lysate: This step removes proteins that non-specifically bind to the beads.

    • Solution: Before adding your biotinylated bait, incubate your cell lysate with streptavidin beads that have not been coated with your bait. Discard these beads and use the supernatant for your pull-down experiment.

  • Optimizing Wash Buffers: The stringency of your wash buffer is critical for removing non-specifically bound proteins.

    • Solution: Increase the salt concentration (e.g., up to 500 mM NaCl) or include a non-ionic detergent (e.g., 0.1-0.5% Tween-20 or Triton X-100) in your wash buffers. You can also perform washes with buffers of varying stringency.[5]

  • Blocking the Beads: Blocking the beads after binding your biotinylated bait can prevent non-specific binding of other proteins.

    • Solution: After incubating your biotinylated probe with the streptavidin beads, wash the beads and then incubate them with a blocking solution containing biotin. This will saturate any unoccupied biotin-binding sites on the streptavidin.[6]

  • Role of the PEG4 Spacer: The PEG4 spacer in this compound is designed to reduce non-specific binding by increasing the hydrophilicity of the conjugate.[7][8][9][10] However, other factors can still contribute to background.

Frequently Asked Questions (FAQs)

This section addresses common questions about the use of this compound in various experimental contexts.

Reagent Handling and Stability

Q1: How should I store and handle this compound? A1: For long-term storage, this compound should be stored as a solid at -20°C or -80°C, protected from light and moisture.[1][11] Stock solutions are typically prepared in anhydrous DMSO and can be stored at -20°C for up to one month or at -80°C for up to six months.[12] It is recommended to aliquot the stock solution to avoid multiple freeze-thaw cycles.[13] Before use, allow the vial to warm to room temperature before opening to prevent condensation.[1]

Q2: How stable is this compound in aqueous buffers and cell culture media? A2: While methyltetrazines are relatively stable, they can undergo slow degradation in aqueous environments, a process that can be accelerated by components in cell culture media like amino acids and reducing agents.[11] For this reason, it is always recommended to prepare fresh dilutions in your buffer or medium immediately before your experiment.[11] Pre-mixing and storing the reagent in aqueous solutions is not advisable.[11]

Reaction and Quenching

Q3: What is the optimal molar ratio of this compound to my TCO-modified molecule? A3: A slight molar excess of this compound, typically between 1.5 to 5-fold, is recommended to drive the reaction to completion.[1][13][14] However, the ideal ratio can depend on the specific reactants and should be optimized empirically for your experiment.

Q4: How can I quench the reaction and remove excess this compound? A4: Unreacted this compound can be quenched by adding a small molecule containing a trans-cyclooctene (B1233481) (TCO) group, such as TCO-amine.[15] Alternatively, excess reagent can be removed by purification methods like size-exclusion chromatography (desalting columns) or dialysis.[1]

Experimental Design

Q5: What is the benefit of the PEG4 spacer in this compound? A5: The polyethylene (B3416737) glycol (PEG4) spacer offers several advantages:

  • Increased Hydrophilicity: It improves the water solubility of the reagent and the resulting biotinylated molecule, which helps to prevent aggregation.[7][8][10]

  • Reduced Steric Hindrance: The spacer provides distance between the biotin and the labeled molecule, ensuring that the biotin can efficiently bind to streptavidin.[7][9]

  • Minimized Non-Specific Binding: The hydrophilic nature of the PEG spacer can reduce non-specific hydrophobic interactions.[7][16]

Q6: Can I use this compound for live-cell labeling? A6: Yes, the reaction between methyltetrazine and TCO is bioorthogonal, meaning it is highly specific and does not interfere with biological processes, making it suitable for live-cell labeling.[8][14] The reaction proceeds efficiently under physiological conditions without the need for a toxic copper catalyst.[1][14]

Quantitative Data

The following tables provide quantitative data to aid in experimental design and optimization.

Table 1: Storage and Stability of this compound
FormStorage TemperatureRecommended DurationNotes
Solid-20°C or -80°CLong-termProtect from light and moisture.
Stock Solution in anhydrous DMSO-20°CUp to 1 month[12]Aliquot to avoid freeze-thaw cycles.[13]
-80°CUp to 6 months[12]Aliquot to avoid freeze-thaw cycles.[13]
Table 2: Reaction Kinetics of Methyltetrazine-TCO Ligation
Reactant PairSecond-Order Rate Constant (k₂)Reference
Methyltetrazine and TCO> 800 M⁻¹s⁻¹[14][17]
3,6-di-(2-pyridyl)-s-tetrazine and TCO~2000 M⁻¹s⁻¹[18]

Note: Reaction kinetics can be influenced by the specific TCO derivative and reaction conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

Protocol 1: Cell Surface Protein Biotinylation and Western Blot Analysis

This protocol describes the labeling of cell surface proteins that have been metabolically engineered to display TCO groups, followed by detection via Western blot.

Materials:

  • Cells with TCO-modified surface proteins

  • This compound

  • Ice-cold Phosphate-Buffered Saline (PBS), pH 7.4

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Streptavidin-HRP conjugate

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Wash buffer (e.g., TBST)

  • ECL substrate

Procedure:

  • Cell Preparation: Grow cells to the desired confluency.

  • Washing: Gently wash the cells three times with ice-cold PBS to remove media components.[15]

  • Labeling: Prepare a fresh solution of this compound in PBS (e.g., 50-100 µM). Incubate the cells with the labeling solution for 30-60 minutes at 4°C to minimize internalization.[14]

  • Washing: Wash the cells three times with ice-cold PBS to remove unreacted this compound.[14]

  • Cell Lysis: Lyse the cells with lysis buffer on ice for 20-30 minutes.[19]

  • Protein Quantification: Determine the protein concentration of the lysate.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature.

  • Streptavidin-HRP Incubation: Incubate the membrane with a suitable dilution of Streptavidin-HRP in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with wash buffer.

  • Detection: Incubate the membrane with ECL substrate and visualize the signal using a chemiluminescence imaging system.

Protocol 2: Purification of a Biotinylated Protein using Size-Exclusion Chromatography (SEC)

This protocol outlines the removal of excess, unreacted this compound from a labeled protein solution.

Materials:

  • Biotinylated protein reaction mixture

  • Size-exclusion chromatography (desalting) column

  • Equilibration/elution buffer (e.g., PBS, pH 7.4)

  • Centrifuge (for spin columns)

Procedure:

  • Column Preparation: Equilibrate the desalting column with the desired buffer according to the manufacturer's instructions. This typically involves washing the column with the buffer to remove the storage solution.

  • Sample Application: Apply the biotinylation reaction mixture to the top of the column resin.

  • Elution:

    • For spin columns: Place the column in a collection tube and centrifuge according to the manufacturer's protocol. The purified, biotinylated protein will be in the eluate.

    • For gravity-flow columns: Allow the sample to enter the resin and then add elution buffer. Collect the fractions as they elute. The larger biotinylated protein will elute first, while the smaller, unreacted this compound will be retained longer.

  • Protein Recovery: Combine the protein-containing fractions and proceed with your downstream application.

Visualizations

Diagram 1: Experimental Workflow for Cell Surface Protein Labeling and Analysis

G cluster_cell_culture Cell Culture & Metabolic Labeling cluster_labeling Biotinylation cluster_analysis Downstream Analysis a Plate Cells b Metabolically Incorporate TCO-modified Precursor a->b c Wash Cells (PBS) b->c d Incubate with This compound c->d e Wash to Remove Excess Reagent d->e f Cell Lysis e->f g Western Blot (Streptavidin-HRP) f->g h Pull-down with Streptavidin Beads f->h i Immunofluorescence (Streptavidin-Fluorophore) f->i

Workflow for cell surface protein labeling and subsequent analysis.

Diagram 2: Troubleshooting Logic for High Background Signal

G start High Background Signal q1 Is endogenous biotin a potential issue? start->q1 a1 Block with Avidin/Biotin q1->a1 Yes q2 Was the biotinylated probe purified after labeling? q1->q2 No a1->q2 a2 Purify using SEC or Dialysis q2->a2 No q3 Are blocking and washing steps optimized? q2->q3 Yes a2->q3 a3 Increase blocking time/change agent Increase wash steps q3->a3 No q4 Is the reagent concentration optimized? q3->q4 Yes a3->q4 a4 Titrate biotinylated probe and streptavidin conjugate q4->a4 No end Reduced Background q4->end Yes a4->end G TCO TCO-modified Biomolecule Reaction Inverse Electron-Demand Diels-Alder Cycloaddition (Click Reaction) TCO->Reaction Tetrazine This compound Tetrazine->Reaction Product Stable Biotinylated Biomolecule Reaction->Product N2 Nitrogen Gas (N₂) Byproduct Reaction->N2

References

Technical Support Center: Stability of Biotin-PEG4-Methyltetrazine in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability of Biotin-PEG4-Methyltetrazine stock solutions prepared in dimethyl sulfoxide (B87167) (DMSO). Below you will find frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure the integrity and successful application of this reagent in your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for reconstituting this compound.[1] It is crucial to use a fresh, anhydrous grade of DMSO, as the methyltetrazine moiety is sensitive to moisture and can undergo hydrolysis.[1][2]

Q2: What are the recommended storage conditions and stability for this compound stock solutions in DMSO?

A2: For optimal stability, reconstituted stock solutions should be aliquoted to minimize freeze-thaw cycles and stored under desiccated conditions.[1] The stability of the stock solution is dependent on the storage temperature. Properly stored aliquots are stable for up to 6 months at -80°C or up to 1 month at -20°C.[1][3]

Q3: What are the primary factors that can lead to the degradation of this compound in a DMSO stock solution?

A3: The primary factor leading to degradation is the presence of water, which can cause hydrolysis of the methyltetrazine ring.[2] DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. Therefore, using anhydrous DMSO and proper handling techniques to minimize moisture exposure are critical.[4] Repeated freeze-thaw cycles can also introduce moisture and should be avoided by storing the stock solution in single-use aliquots.[1]

Q4: Can I store this compound stock solutions at room temperature or 4°C?

A4: It is not recommended to store this compound stock solutions at room temperature or 4°C for extended periods. While short-term handling at room temperature during experimental setup is acceptable, prolonged storage at these temperatures will accelerate degradation. For any storage longer than a few hours, it is best to adhere to the recommended -20°C or -80°C conditions.

Q5: How can I check if my this compound stock solution has degraded?

A5: Degradation of the methyltetrazine moiety can be monitored spectrophotometrically, as it has a characteristic absorbance in the visible range (around 520-540 nm).[2] A decrease in this absorbance over time can indicate degradation. Alternatively, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to assess the purity of the stock solution and detect the presence of degradation products.[2]

Data Presentation

Table 1: Recommended Storage Conditions and Stability of this compound

FormSolventTemperatureDurationKey Considerations
SolidN/A-20°C or -80°CUp to 24 monthsStore desiccated and protected from light.[5][6]
Stock SolutionAnhydrous DMSO-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.[1][3]
Stock SolutionAnhydrous DMSO-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.[1][3]

Note: The stability data presented are based on general recommendations for tetrazine-containing compounds. Actual stability may vary depending on the specific batch of the reagent and the quality of the DMSO used. It is highly recommended to perform your own stability assessment for critical long-term experiments.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

Objective: To prepare a stable, concentrated stock solution of this compound for use in bioconjugation experiments.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Argon or nitrogen gas (optional)

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.[2]

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).

  • Gently vortex or pipette up and down to ensure the compound is fully dissolved.

  • (Optional) To further minimize moisture and oxygen exposure, the headspace of the vial can be purged with an inert gas like argon or nitrogen before sealing.

  • Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes or amber glass vials.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][3]

Protocol 2: Assessment of this compound Stability in DMSO by HPLC

Objective: To quantitatively assess the stability of a this compound stock solution in DMSO over time.

Materials:

  • This compound stock solution in anhydrous DMSO (prepared as in Protocol 1)

  • Internal Standard (IS) stock solution in DMSO (a stable compound with a different retention time)

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase HPLC column

  • Mobile phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

Procedure:

  • Sample Preparation:

    • At each time point (e.g., t=0, 1 week, 2 weeks, 1 month), retrieve an aliquot of the this compound stock solution stored at the desired temperature (-20°C or -80°C).

    • Allow the aliquot to thaw and equilibrate to room temperature.

    • Prepare an analytical sample by diluting a known volume of the stock solution and a fixed volume of the Internal Standard stock solution with the initial mobile phase to a final concentration suitable for HPLC analysis.

  • HPLC Analysis:

    • Equilibrate the C18 column with the initial mobile phase conditions.

    • Inject the prepared analytical sample onto the HPLC system.

    • Run a linear gradient of mobile phase B to elute the compounds. A typical gradient might be 5% to 95% B over 15-20 minutes.

    • Monitor the elution of the compounds using a UV-Vis detector at the characteristic absorbance wavelength of the methyltetrazine (around 520-540 nm) and the absorbance wavelength of the Internal Standard.

  • Data Analysis:

    • Integrate the peak areas of this compound and the Internal Standard at each time point.

    • Calculate the peak area ratio of this compound to the Internal Standard.

    • Determine the percentage of this compound remaining at each time point by comparing the peak area ratio to that of the initial time point (t=0).

    • Plot the percentage remaining versus time to visualize the degradation profile.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no labeling of the target molecule Degraded this compound stock solution.Ensure proper storage of the stock solution at -20°C or -80°C in anhydrous DMSO.[2] Avoid multiple freeze-thaw cycles by using single-use aliquots.[1] Prepare a fresh stock solution if degradation is suspected.
Presence of moisture in the reaction.Use anhydrous DMSO for stock solution preparation.[1] Ensure all reaction components and buffers are free of significant amounts of water.
Inconsistent experimental results Variability in the stability of the stock solution.Prepare fresh stock solutions regularly. Perform a stability check of your stock solution using HPLC if you suspect degradation.
Inconsistent handling of the stock solution.Always allow the stock solution to equilibrate to room temperature before use. Minimize the time the stock solution is kept at room temperature.
Precipitate formation upon addition to aqueous buffer Low solubility of this compound in the final reaction mixture.Keep the final concentration of DMSO in the reaction mixture as low as possible (typically <10%) while ensuring the compound remains in solution.[1]

Visualizations

Hydrolysis_Pathway Proposed Hydrolysis of Methyltetrazine Biotin_PEG4_MTZ This compound Intermediate Unstable Intermediate Biotin_PEG4_MTZ->Intermediate Hydrolysis Water H₂O (Moisture) Water->Intermediate Degradation_Product Degradation Products Intermediate->Degradation_Product Ring Opening

Caption: Proposed hydrolysis pathway of the methyltetrazine moiety.

Stability_Workflow Workflow for Assessing Stock Solution Stability cluster_prep Preparation cluster_analysis Analysis Prepare_Stock Prepare Stock in Anhydrous DMSO Aliquot Aliquot for Single Use Prepare_Stock->Aliquot Store Store at -20°C / -80°C Aliquot->Store Time_Points Retrieve Aliquots at Time Points Store->Time_Points HPLC_Analysis Analyze by HPLC-UV Time_Points->HPLC_Analysis Calculate_Purity Calculate % Remaining HPLC_Analysis->Calculate_Purity

Caption: Experimental workflow for stability assessment.

References

Technical Support Center: Quenching Unreacted Biotin-PEG4-Methyltetrazine in Labeling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective quenching of unreacted Biotin-PEG4-Methyltetrazine following bioconjugation reactions. Proper quenching is critical for minimizing non-specific binding and reducing background in downstream applications.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to quench unreacted this compound?

After conjugating this compound to a biomolecule modified with a trans-cyclooctene (B1233481) (TCO) group, any excess, unreacted reagent remains in the solution. The reactive methyltetrazine group on this excess reagent can bind to other TCO-modified molecules in subsequent experimental steps. This can lead to non-specific signals, high background, and ultimately, inaccurate results.[1] Quenching deactivates this excess reagent to prevent such interference.[1]

Q2: What is the primary method for quenching unreacted this compound?

The most common and effective method to quench the reactive methyltetrazine group is to introduce a small molecule containing a trans-cyclooctene (TCO) moiety.[1] This "quenching agent" rapidly reacts with the excess this compound through the same inverse-electron-demand Diels-Alder (IEDDA) cycloaddition (tetrazine ligation) used in the initial labeling reaction.[1][2] This reaction forms a stable and inert product.[1]

Q3: What are suitable quenching agents for this compound?

Ideal quenching agents are small, water-soluble molecules that contain a TCO group.[1] Commonly used and commercially available options include:

  • TCO-amine: A simple and effective quenching agent.[1]

  • TCO-PEG-amine: The polyethylene (B3416737) glycol (PEG) spacer in this molecule enhances its water solubility.[1]

Q4: Are there alternatives to quenching?

Yes, instead of deactivating the excess this compound, it can be physically removed from the reaction mixture. This is a suitable option if the introduction of a quenching agent and its resulting adduct is undesirable for downstream applications.[1] Common purification methods are based on size separation and include:

  • Size-Exclusion Chromatography (SEC): Utilizes spin desalting columns or gel filtration columns.[1][3]

  • Dialysis: Performed against a large volume of an appropriate buffer.[3]

  • Spin Filtration: Uses a centrifugal filter unit with a molecular weight cutoff (MWCO) that retains the labeled biomolecule while allowing the smaller, unreacted biotinylation reagent to pass through.[3]

Troubleshooting Guide

Issue 1: High Background or Non-Specific Signal in Downstream Applications (e.g., Western Blot, ELISA)
  • Possible Cause: Excess, unreacted this compound. If not sufficiently quenched or removed, the free biotinylated tetrazine can bind to streptavidin-based detection reagents, causing a high background signal.[4]

  • Solution:

    • Implement a Quenching Step: After the labeling reaction, add a 5- to 10-fold molar excess of a TCO-containing small molecule (e.g., TCO-amine) and incubate for at least 15-30 minutes at room temperature.

    • Perform Purification: After the labeling reaction (and quenching, if performed), purify the sample to remove excess reagents and byproducts.[3] Suitable methods include size-exclusion chromatography (desalting column), dialysis, or spin filtration.[1][3]

    • Include Detergents: In subsequent application buffers, consider including a non-ionic detergent like Tween-20 to minimize non-specific binding from the biotin (B1667282) moiety itself.[3]

Issue 2: Low or No Labeling of the TCO-Containing Molecule
  • Possible Cause A: Degraded this compound. The methyltetrazine group is sensitive to moisture and can hydrolyze, rendering it inactive.[3][4] Improper storage or handling can lead to degradation.[4]

    • Solution: Ensure the reagent has been stored properly under dry conditions at -20°C or -80°C.[3] Allow the vial to equilibrate to room temperature before opening to prevent condensation.[3] Prepare fresh stock solutions in anhydrous DMSO.[3][5] Avoid repeated freeze-thaw cycles.[3][5]

  • Possible Cause B: Inactive TCO-Molecule. The trans-cyclooctene may have isomerized to the less reactive cis-cyclooctene or degraded.[3]

    • Solution: Confirm the integrity of your TCO-functionalized molecule using appropriate analytical methods like NMR or mass spectrometry.[3] Ensure proper storage of the TCO-containing molecule as recommended by the supplier.[3]

  • Possible Cause C: Incorrect Reaction Buffer. While the tetrazine-TCO ligation is robust across a pH range of 6.0-9.0, certain buffer components can interfere with the reaction.[4]

    • Solution: A standard and effective buffer choice is phosphate-buffered saline (PBS).[3] Avoid buffers containing primary amines (e.g., Tris, glycine) if your TCO-molecule was functionalized using an NHS ester, as these will compete with the intended reaction.[3][6]

Issue 3: Precipitation of the Labeled Molecule
  • Possible Cause: Modification of the biomolecule's properties. Attaching the this compound can alter the solubility of the target molecule, especially if a high degree of labeling is achieved.[7]

  • Solution: Reduce the molar ratio of the this compound to the target molecule during the labeling reaction to decrease the degree of labeling.[7]

Data Presentation

Table 1: Comparison of Quenching Agents for Unreacted this compound

Quenching AgentKey FeaturesRecommended Molar ExcessIncubation Time
TCO-amineSimple, effective, and readily available.[1]5- to 10-fold over initial this compound15-30 minutes at room temperature
TCO-PEG-amineEnhanced water solubility due to the PEG spacer.[1]5- to 10-fold over initial this compound15-30 minutes at room temperature

Table 2: Comparison of Quenching vs. Purification for Removing Unreacted Reagent

MethodPrincipleAdvantagesDisadvantages
Quenching Chemical inactivation of the reactive tetrazine group.[1]Rapid and efficient deactivation. Can be performed in the same reaction vessel.Introduces an additional small molecule (the quenched product) into the mixture.
Purification (e.g., SEC, Dialysis) Physical separation based on molecular size.[1][3]Completely removes the unreacted reagent and quenching byproducts.Can lead to sample dilution. May be more time-consuming.

Experimental Protocols

Protocol: Quenching Unreacted this compound with TCO-amine

This protocol assumes the labeling of a TCO-modified protein with this compound is complete.

Materials:

  • Reaction mixture containing the biotinylated protein and excess this compound.

  • TCO-amine stock solution (e.g., 10 mM in anhydrous DMSO).

  • Reaction buffer (e.g., PBS, pH 7.4).

  • Purification tools (e.g., desalting column).

Procedure:

  • Prepare Quenching Reagent: Prepare a 10 mM stock solution of TCO-amine in anhydrous DMSO.

  • Add Quenching Reagent: Add a 5- to 10-fold molar excess of the TCO-amine stock solution relative to the initial amount of this compound used in the labeling reaction. For example, if 1 nmol of this compound was used, add 0.5 to 1.0 µL of the 10 mM TCO-amine stock.

  • Incubate: Mix gently and incubate the reaction for 15-30 minutes at room temperature.

  • Purification: Following the quenching incubation, remove the excess quenching reagent and the quenched this compound adduct by purifying the sample. A desalting column is a common and effective method for this step.[3][4]

  • Storage: The purified, biotinylated protein is now ready for downstream applications or storage under conditions optimal for its stability.[8]

Mandatory Visualizations

experimental_workflow cluster_labeling Labeling Reaction cluster_quenching Quenching Step cluster_purification Purification tco_protein TCO-Modified Protein reaction_mix Incubate (e.g., 30-60 min, RT) tco_protein->reaction_mix biotin_tetrazine This compound biotin_tetrazine->reaction_mix add_quencher Add TCO-amine (5-10x excess) reaction_mix->add_quencher Labeling Complete quench_incubate Incubate (15-30 min, RT) add_quencher->quench_incubate purify Size-Exclusion Chromatography quench_incubate->purify Quenching Complete final_product Purified Biotinylated Protein purify->final_product

Caption: Workflow for labeling, quenching, and purification.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start High Background Signal? cause1 Excess Unreacted Biotin-PEG4-Tetrazine start->cause1 Yes cause2 Non-Specific Binding of Biotinylated Molecule start->cause2 Yes solution1a Implement Quenching Step (e.g., TCO-amine) cause1->solution1a solution1b Purify Post-Reaction (e.g., SEC, Dialysis) cause1->solution1b solution2 Add Detergent (e.g., Tween-20) to Downstream Buffers cause2->solution2 end_node Reduced Background solution1a->end_node solution1b->end_node solution2->end_node

Caption: Troubleshooting logic for high background signals.

References

Impact of pH and buffer choice on Biotin-PEG4-Methyltetrazine reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of pH and buffer choice on Biotin-PEG4-Methyltetrazine reactions. Find troubleshooting tips and answers to frequently asked questions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the this compound reaction with a TCO-modified molecule?

A1: The inverse-electron-demand Diels-Alder (iEDDA) reaction between methyltetrazine (MeTz) and trans-cyclooctene (B1233481) (TCO) is robust and proceeds efficiently across a broad pH range. For most biological applications, a pH between 6.0 and 9.0 is effective.[1][2] A common and highly effective pH for this reaction is physiological pH, around 7.4.[1][3] While the reaction works in mildly acidic conditions (pH 5.5), the stability of the methyltetrazine reagent can be compromised over extended periods in highly acidic or basic environments.[4]

Q2: Which buffers are recommended for this reaction?

A2: Phosphate-buffered saline (PBS) at pH 7.2-7.4 is the most commonly used and recommended buffer for the this compound reaction.[1][3] Other non-amine-containing buffers such as HEPES, borate, and carbonate-bicarbonate buffers are also compatible, provided the pH is maintained within the optimal range.[5][6]

Q3: Are there any buffers I must avoid?

A3: Yes. It is critical to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine.[1][5][6] This is especially important if the molecule you are reacting with (the TCO-containing molecule) was functionalized using an N-hydroxysuccinimide (NHS) ester. Primary amines will compete with the intended target for the NHS ester, quenching the reaction.[1][5]

Q4: How does buffer choice impact the stability of the this compound reagent?

A4: The methyltetrazine moiety is susceptible to hydrolysis, particularly if exposed to moisture or extreme pH conditions for prolonged periods.[1] While generally stable in common biological buffers, components in complex media like cell culture medium (e.g., amino acids, reducing agents) can contribute to its degradation over time.[7] For optimal stability, prepare fresh solutions of the reagent in an appropriate buffer immediately before use and avoid long-term storage in aqueous solutions.[7]

Q5: How should I prepare and store this compound?

A5: The solid reagent is sensitive to moisture and light and should be stored desiccated at -20°C or -80°C.[1][7] Stock solutions should be prepared in an anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1][7][8] These stock solutions can be stored in aliquots at -20°C for up to a month or at -80°C for up to six months to minimize freeze-thaw cycles.[2][9] Always allow the reagent vial to warm to room temperature before opening to prevent condensation.[1]

Q6: Can I monitor the progress of the reaction?

A6: Yes, the progress of the reaction can be monitored spectrophotometrically. The tetrazine group has a characteristic absorbance in the visible range (around 510-550 nm).[1] As the reaction with TCO proceeds, this absorbance will decrease, providing a way to track the conjugation in real time.[1]

Data Presentation

Table 1: Recommended Buffers and pH for this compound Reactions

Buffer TypeRecommended pH RangeNotes
Phosphate-Buffered Saline (PBS)7.2 - 7.6Most common and highly recommended for general use.[1][3]
HEPES7.2 - 8.5Good alternative to PBS; avoids phosphate (B84403) inhibition of certain enzymes.
Borate8.0 - 9.0Useful for reactions that benefit from a slightly more alkaline pH.[5]
Carbonate-Bicarbonate8.0 - 9.0Another option for slightly alkaline conditions.[5]

Table 2: Buffers to Avoid

Buffer TypeReason for Avoidance
Tris, Glycine, or other primary amine buffersCompetes with and quenches NHS ester reactions used for TCO-functionalization.[1][5][6]

Table 3: Reagent Storage and Stability

FormStorage TemperatureDurationNotes
Solid-20°C to -80°CLong-termMust be stored desiccated and protected from light.[1][7]
Stock Solution (in anhydrous DMSO/DMF)-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.[2][7][9]
Stock Solution (in anhydrous DMSO/DMF)-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.[2][9]
Working Solution (in aqueous buffer)Room Temperature or 4°CUse immediatelyNot recommended for storage due to hydrolysis.[7]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low or No Conjugation Degraded Biotin-PEG4-MeTz Reagent: The methyltetrazine moiety is sensitive to moisture and can hydrolyze.[1]Ensure the reagent has been stored properly under dry, dark conditions. Prepare fresh stock solutions in anhydrous DMSO or DMF.[1][7] Avoid repeated freeze-thaw cycles.
Incorrect Buffer Choice: Use of a primary amine-containing buffer (e.g., Tris) is quenching the reaction.[1][6]Use a recommended amine-free buffer such as PBS or HEPES within a pH range of 6.0-9.0.[1][2]
Suboptimal pH: The reaction pH is too low, potentially protonating reactive groups on the target molecule.Adjust the buffer pH to the optimal range of 7.2-8.5.[5][6]
Inactive TCO-Molecule: The trans-cyclooctene partner has degraded or isomerized.Confirm the integrity of your TCO-functionalized molecule using an appropriate analytical method (e.g., MS). Ensure proper storage as per the supplier's recommendation.[1]
High Background / Non-specific Binding Excess Unreacted Biotin-PEG4-MeTz: Insufficient removal of the labeling reagent after the reaction.Purify the biotinylated product thoroughly using size-exclusion chromatography (e.g., desalting spin column) or dialysis to remove excess reagent.[1][2]
Hydrophobic Interactions: The biotin (B1667282) moiety itself can sometimes lead to non-specific binding.For subsequent applications, include a non-ionic detergent like Tween-20 in your wash buffers to minimize non-specific interactions.[1]
Precipitation of Biotinylated Protein Change in Protein Solubility: The addition of the biotin-PEG4 moiety has altered the protein's properties.This can be protein-specific. Try storing the final conjugate in a buffer with a different pH or higher salt concentration (e.g., 300-500 mM NaCl) to improve solubility.[10] Consider stepwise dialysis to avoid sudden buffer changes.[10]

Experimental Protocols

Protocol: Biotinylation of a TCO-Functionalized Protein

This protocol provides a general guideline for labeling a purified protein that has been pre-functionalized with a TCO group.

1. Reagent Preparation: a. Equilibrate the vial of this compound to room temperature before opening. b. Prepare a 10 mM stock solution of this compound in anhydrous DMSO. c. Ensure your TCO-modified protein (e.g., 1-5 mg/mL) is in an amine-free buffer, such as PBS, pH 7.4.[3]

2. Labeling Reaction: a. Add a 1.5 to 5-fold molar excess of the this compound stock solution to your TCO-modified protein solution.[1] The optimal ratio may need to be determined empirically for your specific protein. b. Mix gently by inversion or brief vortexing. c. Incubate the reaction for 1-2 hours at room temperature (20-25°C).[3]

3. Purification: a. Remove the excess, unreacted this compound from the biotinylated protein. b. Use a desalting spin column or conduct dialysis against a suitable storage buffer (e.g., PBS) to purify the conjugate.[2][3]

4. Storage: a. Store the purified biotinylated protein under conditions optimal for its stability. For short-term storage, 4°C is often suitable. For long-term storage, -20°C or -80°C is recommended.[3]

Visualizations

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Products Biotin This compound Conjugate Stable Biotinylated Conjugate Biotin->Conjugate + TCO TCO-Modified Molecule TCO->Conjugate Buffer Amine-Free Buffer (e.g., PBS) pH Optimal pH (7.2 - 8.5) N2 Nitrogen Gas (N₂) Conjugate->N2 Release

Caption: Reaction scheme for this compound and a TCO-modified molecule.

start Start: TCO-Protein in Amine-Free Buffer prep Prepare 10 mM Biotin-PEG4-MeTz Stock in anhy. DMSO add Add 1.5-5x Molar Excess of MeTz to Protein Solution prep->add incubate Incubate 1-2 hours at Room Temp add->incubate purify Purify via Desalting Column or Dialysis incubate->purify end End: Purified Biotinylated Protein purify->end

Caption: Experimental workflow for protein biotinylation using this compound.

References

Validation & Comparative

A Head-to-Head Comparison: Copper-Free vs. Copper-Catalyzed Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioconjugation and drug development, the ability to efficiently and specifically link molecules is paramount. "Click chemistry," a concept introduced by K.B. Sharpless, has revolutionized this field by providing a set of powerful and reliable reactions.[1] Among these, the azide-alkyne cycloaddition has become a cornerstone. This reaction comes in two main flavors: the classic copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the more recent copper-free variant, strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] This guide provides a comprehensive comparison of these two methodologies, offering researchers, scientists, and drug development professionals the insights needed to select the optimal approach for their specific applications.

At a Glance: Key Differences and Performance Metrics

The fundamental distinction between CuAAC and SPAAC lies in the requirement of a copper(I) catalyst. While CuAAC relies on this catalyst for an efficient reaction, SPAAC utilizes a strained cyclooctyne (B158145) to achieve the reaction without the need for a metal catalyst.[1][3] This difference has profound implications for their respective applications, particularly in biological systems where copper toxicity is a significant concern.[1][4]

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None
Biocompatibility Limited due to copper cytotoxicity[1][4]High, suitable for in vivo applications[1][5]
Reaction Kinetics Generally faster (minutes to a few hours)[4][6]Can be slower, highly dependent on the cyclooctyne used[7]
Reaction Components Terminal Alkyne + AzideStrained Cyclooctyne (e.g., DBCO, BCN) + Azide
Regioselectivity Highly regioselective (forms 1,4-disubstituted triazole)[8][9]Forms a mixture of regioisomers[5]
Side Reactions Potential for oxidative homocoupling of alkynes[10]Can have side reactions with thiols[11]
Cost & Accessibility Terminal alkynes and copper catalysts are generally inexpensive and readily available[10]Strained cyclooctynes are typically more expensive and complex to synthesize[5][10]

Delving Deeper: A Quantitative Look at Reaction Kinetics

The choice between CuAAC and SPAAC often hinges on a trade-off between reaction speed and biocompatibility. The following table summarizes second-order rate constants for various alkynes and cyclooctynes, providing a quantitative basis for comparison. It is important to note that reaction rates for SPAAC are highly dependent on the specific cyclooctyne employed.

Reaction TypeAlkyne/CyclooctyneSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Features
CuAAC Terminal Alkynes~10² - 10³Fast kinetics, but requires a cytotoxic copper catalyst.[7][8]
SPAAC DIBO~0.3One of the common cyclooctynes for live-cell imaging.
SPAAC BCNVariesBicyclo[6.1.0]nonyne, another frequently used cyclooctyne.[7]
SPAAC DIBACVariesDibenzoazacyclooctyne, known for fast kinetics.[7]
SPAAC TCOVariesTrans-cyclooctyne, exhibits very rapid reaction rates.[7]

Visualizing the Chemistry: Reaction Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the reaction mechanisms and a general experimental workflow for both CuAAC and SPAAC.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Alkyne Terminal Alkyne Triazole 1,4-disubstituted 1,2,3-Triazole Alkyne->Triazole Azide Azide Azide->Triazole Cu_I Copper(I) Cu_I->Triazole Catalyzes SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Cyclooctyne Strained Cyclooctyne (e.g., DBCO) Triazole Triazole (mixture of regioisomers) Cyclooctyne->Triazole Strain Release Azide Azide Azide->Triazole Experimental_Workflow cluster_CuAAC CuAAC Pathway cluster_SPAAC SPAAC Pathway Start Start: Biomolecule of Interest Functionalize Functionalize Biomolecule with Azide or Alkyne/Cyclooctyne Start->Functionalize Reaction Perform Click Reaction Functionalize->Reaction CuAAC_Reaction Add Terminal Alkyne/Azide, Cu(I) Catalyst, Reducing Agent Reaction->CuAAC_Reaction If CuAAC SPAAC_Reaction Add Strained Cyclooctyne/Azide Reaction->SPAAC_Reaction If SPAAC Purification Purification Analysis Analysis (e.g., SDS-PAGE, MS) Purification->Analysis End End: Labeled Biomolecule Analysis->End CuAAC_Reaction->Purification SPAAC_Reaction->Purification

References

Confirming Biotin-PEG4-Methyltetrazine Labeling: A Mass Spectrometry-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount for elucidating their function, interactions, and therapeutic potential. Biotin-PEG4-Methyltetrazine has emerged as a powerful tool for targeted biotinylation, leveraging the principles of bioorthogonal chemistry. This guide provides an objective comparison of this compound with alternative labeling strategies, supported by experimental data and detailed protocols for mass spectrometry-based confirmation.

The core of this compound's utility lies in the inverse-electron-demand Diels-Alder (iEDDA) reaction between the methyltetrazine moiety and a trans-cyclooctene (B1233481) (TCO) group.[1] This "click chemistry" reaction is exceptionally fast and highly specific, occurring readily in complex biological systems without the need for cytotoxic catalysts.[2] The integrated biotin (B1667282) allows for high-affinity capture and enrichment, while the PEG4 linker enhances solubility and reduces steric hindrance.[3][4]

Performance Comparison of Biotinylation Reagents

The choice of a biotinylation reagent significantly impacts the specificity, efficiency, and downstream analysis of labeled biomolecules. Below is a comparative overview of this compound and other common labeling reagents.

FeatureThis compoundNHS-Ester-BiotinAzide-Alkyne (CuAAC)Azide-Alkyne (SPAAC)
Targeting Chemistry Bioorthogonal iEDDAAmine acylationCopper-catalyzed cycloadditionStrain-promoted cycloaddition
Target Residues Trans-cyclooctene (TCO)Primary amines (Lys, N-terminus)AlkyneAzide
Specificity Very HighModerate to LowHighHigh
Reaction Kinetics (k₂) ~10³ - 10⁶ M⁻¹s⁻¹[5]N/A (pH-dependent)10² - 10³ M⁻¹s⁻¹[6]~1 M⁻¹s⁻¹[6]
Biocompatibility Excellent (catalyst-free)GoodLimited (copper cytotoxicity)[6]Excellent (catalyst-free)
Labeling Control Site-specific (via TCO)Random (multiple lysines)Site-specific (via alkyne)Site-specific (via azide)
Mass Shift (Da) Variable (depends on TCO)~226.1Variable (depends on alkyne)Variable (depends on azide)

Experimental Workflows and Protocols

Successful confirmation of this compound labeling via mass spectrometry relies on a meticulous experimental workflow, encompassing protein modification, labeling, and sample preparation for analysis.

Logical Workflow for this compound Labeling and MS Analysis

cluster_0 Protein Modification cluster_1 Bioorthogonal Labeling cluster_2 Sample Preparation for MS cluster_3 Mass Spectrometry Analysis Protein of Interest Protein of Interest TCO-modified Protein TCO-modified Protein Protein of Interest->TCO-modified Protein Reaction with TCO-NHS Ester TCO-NHS Ester TCO-NHS Ester TCO-NHS Ester->TCO-modified Protein Labeled Protein Labeled Protein TCO-modified Protein->Labeled Protein Tetrazine-TCO Ligation This compound This compound This compound->Labeled Protein Enrichment (Streptavidin) Enrichment (Streptavidin) Labeled Protein->Enrichment (Streptavidin) Reduction & Alkylation Reduction & Alkylation Enrichment (Streptavidin)->Reduction & Alkylation Proteolytic Digestion Proteolytic Digestion Reduction & Alkylation->Proteolytic Digestion Labeled Peptides Labeled Peptides Proteolytic Digestion->Labeled Peptides LC-MS/MS LC-MS/MS Labeled Peptides->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis Confirmation of Labeling Confirmation of Labeling Data Analysis->Confirmation of Labeling

Caption: Workflow for labeling and MS analysis.

Detailed Experimental Protocol

1. Protein Modification with TCO-NHS Ester

This initial step functionalizes the protein of interest with a TCO moiety for subsequent reaction with this compound.

  • Materials:

    • Protein of interest (1-5 mg/mL in amine-free buffer, e.g., PBS pH 7.4)

    • TCO-PEGn-NHS ester (e.g., TCO-PEG4-NHS Ester)

    • Anhydrous DMSO or DMF

    • Quenching buffer (1 M Tris-HCl, pH 8.0)

    • Desalting column

  • Procedure:

    • Immediately before use, prepare a 10 mM stock solution of TCO-PEGn-NHS ester in anhydrous DMSO or DMF.

    • Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.

    • Incubate the reaction for 1 hour at room temperature or 2 hours on ice.

    • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes on ice.

    • Remove excess, unreacted TCO-NHS ester using a desalting column.

2. This compound Labeling

  • Materials:

    • TCO-modified protein

    • This compound

    • Anhydrous DMSO or DMF

    • Reaction buffer (e.g., PBS pH 7.4)

  • Procedure:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

    • Add a 1.5- to 5-fold molar excess of this compound to the TCO-modified protein solution.

    • Incubate the reaction for 1-2 hours at room temperature. The reaction progress can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

    • Remove excess, unreacted this compound using a desalting column.

3. Sample Preparation for Mass Spectrometry

  • Materials:

    • Labeled protein

    • Streptavidin-agarose or magnetic beads

    • Wash buffer (e.g., PBS with 0.1% Tween-20)

    • Elution buffer (e.g., 8 M urea (B33335), 2 M thiourea (B124793) in 100 mM Tris-HCl, pH 8.5)

    • Dithiothreitol (DTT)

    • Iodoacetamide (IAA)

    • Trypsin (mass spectrometry grade)

    • Formic acid

  • Procedure:

    • Enrichment: Incubate the labeled protein solution with streptavidin beads for 1-2 hours at 4°C to capture biotinylated proteins.

    • Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

    • Elution: Elute the bound proteins from the beads using the elution buffer.

    • Reduction and Alkylation: Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour. Alkylate free cysteines by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

    • Digestion: Dilute the sample with 100 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to less than 2 M. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

    • Desalting: Acidify the peptide solution with formic acid and desalt using a C18 StageTip or equivalent.

4. LC-MS/MS Analysis

  • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system is recommended.

  • LC Gradient: A standard reversed-phase gradient using water and acetonitrile (B52724) with 0.1% formic acid is typically used to separate the peptides.

  • MS Parameters:

    • MS1 (Full Scan): Acquire high-resolution full scans to detect the precursor ions of the labeled peptides. The expected mass shift for the this compound-TCO adduct should be calculated and used to identify potential labeled peptides.

    • MS2 (Fragmentation): Use a data-dependent acquisition (DDA) method to select the most intense precursor ions for fragmentation. Higher-energy collisional dissociation (HCD) is a common fragmentation technique.

  • Data Analysis:

    • Use a database search engine (e.g., MaxQuant, Proteome Discoverer, Mascot) to identify peptides and proteins.

    • Include the mass of the this compound-TCO adduct as a variable modification on the amino acid where the TCO was attached (typically lysine).

    • Look for signature fragment ions of biotin (e.g., m/z 227.08) in the MS/MS spectra to confirm the presence of the biotin tag.[7] The fragmentation pattern will also include characteristic ions from the peptide backbone and potentially from the PEG linker and the reacted tetrazine-TCO core.

Visualizing the Labeling and Analysis Workflow

The following diagrams illustrate the key chemical reaction and the overall experimental process.

Protein-NH2 Protein-NH2 Protein-TCO Protein-TCO Protein-NH2->Protein-TCO Amine Reaction TCO-NHS TCO-NHS TCO-NHS->Protein-TCO Labeled Protein Labeled Protein Protein-TCO->Labeled Protein iEDDA Reaction Biotin-PEG4-MeTz Biotin-PEG4-MeTz Biotin-PEG4-MeTz->Labeled Protein

Caption: Two-step labeling reaction schematic.

By following these guidelines and protocols, researchers can confidently employ this compound for targeted protein labeling and effectively utilize mass spectrometry to confirm the successful modification, paving the way for more precise and insightful biological investigations.

References

A Head-to-Head Battle of Biotinylation Reagents: A Quantitative Comparison of Biotin-PEG4-Methyltetrazine Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount. Biotinylation, the covalent attachment of biotin (B1667282) to a molecule of interest, is a cornerstone technique for purification, detection, and immobilization. The choice of biotinylation reagent can profoundly impact experimental outcomes. This guide provides a quantitative and objective comparison of Biotin-PEG4-Methyltetrazine with other common biotinylation reagents, supported by experimental data and detailed protocols to inform your selection process.

The landscape of biotinylation has evolved from traditional amine-reactive chemistries to the forefront of bioorthogonal "click chemistry." This guide focuses on the quantitative analysis of the reaction kinetics of this compound, a key player in the bioorthogonal toolbox, and compares its performance against established and alternative methods.

The Power of Bioorthogonal Chemistry: this compound

This compound utilizes the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a bioorthogonal reaction known for its exceptional speed and specificity.[1] The methyltetrazine moiety reacts selectively with a trans-cyclooctene (B1233481) (TCO) group, forming a stable covalent bond without the need for cytotoxic copper catalysts.[2] This reaction's high efficiency and biocompatibility make it ideal for labeling biomolecules in complex biological systems, including live cells.[1]

Quantitative Comparison of Reaction Kinetics

The efficacy of a biotinylation reagent is largely determined by its reaction kinetics, quantified by the second-order rate constant (k₂). A higher k₂ value indicates a faster reaction, allowing for efficient labeling at lower concentrations and shorter incubation times. The following table summarizes the reported second-order rate constants for the reaction of methyltetrazine with TCO and compares them to other common biotinylation reactions.

Biotinylation ReagentReaction PartnerReaction TypeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Solvent/Buffer
This compound trans-cyclooctene (TCO)iEDDA~1,000 - 30,000[2]Aqueous Media/PBS[2]
Biotin-AzideDibenzocyclooctyne (DBCO)SPAAC~1 - 2Not specified
Biotin-AzideAlkynesCuAAC~10² - 10³Not specified
Biotin-NHS EsterPrimary Amines (e.g., Lysine)Amine Acylation~10⁻²[3]0.05 M Sodium Phosphate, pH 8.2[3]

Note: Reaction rates can be influenced by factors such as the specific structure of the reactants, temperature, pH, and solvent composition.[2]

The data clearly demonstrates the superior reaction kinetics of the methyltetrazine-TCO ligation compared to other common biotinylation methods. The iEDDA reaction is several orders of magnitude faster than both copper-free (SPAAC) and copper-catalyzed (CuAAC) azide-alkyne cycloadditions, and significantly faster than traditional NHS ester chemistry.

Experimental Protocols for Kinetic Analysis

Accurate determination of reaction kinetics is crucial for comparing and selecting the appropriate biotinylation reagent. The following are detailed methodologies for key experiments to quantify the reaction kinetics of this compound.

Stopped-Flow UV-Vis Spectrophotometry

This is the preferred method for measuring the rapid kinetics of the tetrazine-TCO ligation. The reaction is monitored by the disappearance of the characteristic absorbance of the tetrazine moiety at approximately 510-550 nm.[2]

Materials:

  • This compound

  • TCO-functionalized molecule of interest

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Stopped-flow spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mM) in a compatible organic solvent like anhydrous DMSO.

    • Prepare a stock solution of the TCO-functionalized molecule in the reaction buffer.

    • Prepare a series of dilutions of the TCO-functionalized molecule in the reaction buffer to achieve pseudo-first-order conditions (at least a 10-fold excess over the this compound concentration).

  • Instrument Setup:

    • Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C or 37°C).

    • Set the spectrophotometer to monitor the absorbance at the λmax of the methyltetrazine (typically around 520 nm).

  • Kinetic Measurement:

    • Load the this compound solution into one syringe and the TCO-functionalized molecule solution into the other.

    • Initiate the reaction by rapidly mixing the two solutions.

    • Record the decrease in absorbance over time.

  • Data Analysis:

    • Fit the absorbance decay curve to a single exponential equation to obtain the observed rate constant (k_obs).

    • Plot the k_obs values against the concentrations of the TCO-functionalized molecule.

    • The slope of the resulting linear plot represents the second-order rate constant (k₂).

High-Performance Liquid Chromatography (HPLC)

HPLC can be used to monitor the reaction progress by separating and quantifying the reactants and the biotinylated product over time.[3]

Materials:

  • This compound

  • TCO-functionalized molecule of interest

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., an excess of a reactive TCO or tetrazine compound to stop the reaction at specific time points)

  • HPLC system with a suitable column (e.g., C18 reversed-phase) and detector (e.g., UV-Vis or Mass Spectrometer)

Procedure:

  • Reaction Setup:

    • Initiate the biotinylation reaction by mixing this compound and the TCO-functionalized molecule in the reaction buffer at known concentrations.

  • Time-Point Quenching:

    • At specific time intervals, withdraw an aliquot of the reaction mixture and immediately add a quenching solution to stop the reaction.

  • HPLC Analysis:

    • Inject the quenched samples into the HPLC system.

    • Develop a separation method to resolve the starting materials and the biotinylated product.

    • Quantify the peak areas of the reactants and product at each time point.

  • Data Analysis:

    • Plot the concentration of the reactants or product as a function of time.

    • Determine the initial reaction rate from the slope of the curve.

    • Calculate the second-order rate constant using the integrated rate law for a second-order reaction.

Mandatory Visualizations

To further clarify the concepts and workflows discussed, the following diagrams have been generated using Graphviz.

cluster_reagents Reactants cluster_reaction iEDDA Reaction cluster_products Products Biotin_PEG4_MeTz This compound Reaction Inverse Electron Demand Diels-Alder Cycloaddition Biotin_PEG4_MeTz->Reaction TCO_Molecule TCO-functionalized Molecule TCO_Molecule->Reaction Biotinylated_Product Biotinylated Product (Stable Dihydropyridazine) Reaction->Biotinylated_Product N2 Nitrogen Gas (N₂) Reaction->N2

Chemical reaction pathway of this compound with a TCO-functionalized molecule.

start Start prep_reagents Prepare Reactant Solutions (Biotin-PEG4-MeTz & TCO-Molecule) start->prep_reagents setup_sf Setup Stopped-Flow Spectrophotometer prep_reagents->setup_sf mix_reactants Rapidly Mix Reactants setup_sf->mix_reactants monitor_abs Monitor Absorbance Decrease (at ~520 nm) mix_reactants->monitor_abs analyze_data Analyze Kinetic Data (Fit to exponential decay) monitor_abs->analyze_data calc_k2 Calculate Second-Order Rate Constant (k₂) analyze_data->calc_k2 end End calc_k2->end

Experimental workflow for kinetic analysis using stopped-flow spectrophotometry.

Conclusion

The quantitative data overwhelmingly supports the superior performance of this compound for applications requiring rapid and highly efficient biotinylation. Its reaction kinetics, governed by the iEDDA cycloaddition, are significantly faster than other widely used methods. This allows for the use of lower reagent concentrations and shorter reaction times, minimizing potential off-target effects and preserving the function of sensitive biomolecules. For researchers seeking a robust, efficient, and biocompatible biotinylation strategy, particularly for in vivo or live-cell applications, this compound represents a state-of-the-art choice. The detailed protocols provided in this guide offer a starting point for the precise quantitative analysis of its reaction kinetics, enabling researchers to optimize their labeling strategies for a wide range of applications.

References

Navigating Bioorthogonal Labeling: A Comparative Guide to Alternatives for Biotin-PEG4-Methyltetrazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and covalent labeling of biomolecules in their native environment is paramount. Biotin-PEG4-Methyltetrazine, a reagent utilized in the highly efficient inverse-electron-demand Diels-Alder (IEDDA) reaction, has become a staple for this purpose. However, the expanding scope of bioorthogonal chemistry offers a diverse toolkit of alternative strategies, each with unique advantages in terms of reaction kinetics, stability, and experimental design. This guide provides an objective comparison of prominent alternatives to this compound, supported by quantitative data and detailed experimental protocols to inform your selection of the optimal bioorthogonal labeling strategy.

The IEDDA reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO) is renowned for its exceptional speed, making it ideal for in vivo imaging and labeling of low-abundance molecules.[1][2] However, considerations such as the stability of the dienophile, the potential for off-target reactions, and the specific requirements of an experimental system necessitate a broader look at the available bioorthogonal chemistries. This guide will explore three major alternatives: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and Photo-activated Tetrazole Ligation.

Quantitative Comparison of Bioorthogonal Labeling Chemistries

The selection of a bioorthogonal reaction is often guided by its second-order rate constant (k₂), which dictates the speed of the reaction. A higher k₂ value allows for efficient labeling at lower reactant concentrations, minimizing potential cellular perturbations. The following table summarizes the kinetic data for various bioorthogonal reactions, providing a clear comparison of their performance.

Bioorthogonal ReactionReactant 1Reactant 2Second-Order Rate Constant (k₂) [M⁻¹s⁻¹]Key Features
IEDDA Methyltetrazinetrans-Cyclooctene (TCO)~1 - 30,000[2]Exceptionally fast, catalyst-free, highly specific.[1][2]
3,6-di-(2-pyridyl)-s-tetrazineTCO~2,000 - 26,000[3]Very rapid kinetics.
SPAAC Azide (B81097)Dibenzocyclooctyne (DBCO)~0.1 - 1.0[4]Copper-free, good biocompatibility, widely used.[5]
AzideDibenzoannulated cyclooctyne (B158145) (DIBO)~0.3 - 0.7[4]Good balance of reactivity and stability.[6]
AzideBicyclo[6.1.0]nonyne (BCN)~0.01 - 0.1[4]Smaller and more hydrophilic than DBCO/DIBO.[7]
CuAAC Terminal AlkyneAzide~1 - 100High yielding, versatile, requires copper catalyst.
Photo-activated Tetrazole Ligation DiphenyltetrazoleBicyclo[6.1.0]nonyne (BCN)Very Fast (light-induced)[8][9]Spatiotemporal control via light activation.[10]

Experimental Workflows and Mechanisms

To provide a practical understanding of these bioorthogonal labeling strategies, the following sections detail their reaction mechanisms and typical experimental workflows, visualized through Graphviz diagrams.

General Bioorthogonal Labeling Workflow

All bioorthogonal labeling experiments follow a fundamental two-step process. First, a biomolecule of interest is metabolically, genetically, or chemically tagged with a bioorthogonal functional group (the "handle"). Subsequently, a probe carrying the complementary reactive group and a reporter molecule (e.g., biotin, fluorophore) is introduced, leading to a specific covalent linkage.

G cluster_step1 Step 1: Introduction of Bioorthogonal Handle cluster_step2 Step 2: Labeling with Probe Metabolic Metabolic Labeling (e.g., Azido-sugars) Biomolecule Biomolecule of Interest (Protein, Glycan, etc.) Metabolic->Biomolecule Genetic Genetic Encoding (Unnatural Amino Acids) Genetic->Biomolecule Chemical Chemical Modification (e.g., NHS-ester) Chemical->Biomolecule Labeled_Biomolecule Labeled Biomolecule Probe Bioorthogonal Probe (Handle + Reporter) Probe->Labeled_Biomolecule Bioorthogonal Reaction

General workflow for bioorthogonal labeling.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

SPAAC is a widely used copper-free click chemistry reaction between a cyclooctyne and an azide.[5] The reaction is driven by the ring strain of the cyclooctyne, which allows the reaction to proceed efficiently at physiological temperatures without the need for a toxic catalyst.[6] This makes SPAAC particularly well-suited for live-cell imaging and in vivo applications.

SPAAC Reaction Mechanism

SPAAC_Mechanism Azide R1-N3 (Azide) TransitionState [3+2] Cycloaddition Transition State Azide->TransitionState Cyclooctyne R2-Cyclooctyne Cyclooctyne->TransitionState Triazole R1-Triazole-R2 (Stable Product) TransitionState->Triazole

Mechanism of the SPAAC reaction.
Detailed Experimental Protocol: SPAAC for Cell Surface Protein Labeling

This protocol describes the labeling of a cell surface protein that has been metabolically engineered to display an azide group, using a biotinylated cyclooctyne probe.

Materials:

  • Cells expressing the azide-modified protein of interest.

  • Culture medium appropriate for the cell line.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Cyclooctyne-biotin conjugate (e.g., DBCO-biotin), 10 mM stock in DMSO.

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS).

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

  • Blocking buffer (e.g., 1% BSA in PBS).

  • Streptavidin-fluorophore conjugate.

Procedure:

  • Cell Culture and Labeling:

    • Culture cells expressing the azide-modified protein to the desired confluency.

    • Wash the cells twice with warm PBS.

    • Dilute the DBCO-biotin stock solution in pre-warmed culture medium to a final concentration of 10-50 µM.

    • Incubate the cells with the DBCO-biotin solution for 30-60 minutes at 37°C.

  • Washing:

    • Remove the labeling solution and wash the cells three times with warm PBS to remove unreacted probe.

  • Fixation and Permeabilization (Optional, for intracellular staining):

    • Fix the cells with fixation buffer for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.

    • Wash three times with PBS.

  • Blocking and Staining:

    • Block non-specific binding by incubating the cells with blocking buffer for 30 minutes at room temperature.

    • Incubate the cells with the streptavidin-fluorophore conjugate (diluted in blocking buffer according to the manufacturer's instructions) for 1 hour at room temperature in the dark.

  • Final Washes and Imaging:

    • Wash the cells three times with PBS.

    • Mount the coverslips on microscope slides with an appropriate mounting medium.

    • Image the cells using fluorescence microscopy.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is another highly efficient "click" reaction that joins an azide and a terminal alkyne. This reaction is characterized by its high yield and specificity, but it requires a copper(I) catalyst, which can be toxic to living cells.[11] Therefore, CuAAC is more commonly used for in vitro applications or with fixed cells. Ligands such as THPTA can be used to reduce copper toxicity in live-cell experiments.[12]

CuAAC Reaction Mechanism

CuAAC_Mechanism cluster_reactants Reactants Azide R1-N3 (Azide) Triazole R1-Triazole-R2 (Stable Product) Azide->Triazole Alkyne R2-C≡CH (Terminal Alkyne) Alkyne->Triazole Catalyst Cu(I) Catalyst (e.g., CuSO4 + Ascorbate) Catalyst->Triazole Catalyzes

Mechanism of the CuAAC reaction.
Detailed Experimental Protocol: CuAAC for Protein Biotinylation in Solution

This protocol outlines the biotinylation of a purified protein containing a terminal alkyne using an azide-biotin probe.

Materials:

  • Alkyne-modified protein (1-5 mg/mL in a copper-compatible buffer, e.g., phosphate (B84403) buffer, pH 7.0).

  • Azide-biotin probe, 10 mM stock in DMSO.

  • Copper(II) sulfate (B86663) (CuSO₄), 50 mM stock in water.

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), 100 mM stock in water.

  • Sodium ascorbate (B8700270), 1 M stock in water (prepare fresh).

  • Desalting column.

Procedure:

  • Prepare Reaction Mixture:

    • In a microcentrifuge tube, combine the alkyne-modified protein solution with the azide-biotin probe. A 5- to 10-fold molar excess of the azide probe over the protein is recommended.

  • Prepare Catalyst Premix:

    • In a separate tube, mix CuSO₄ and THPTA in a 1:5 molar ratio (e.g., 1 µL of 50 mM CuSO₄ and 2.5 µL of 100 mM THPTA). Let the mixture stand for 1-2 minutes to allow for complex formation.

  • Initiate the Reaction:

    • Add the catalyst premix to the protein-azide mixture.

    • Add freshly prepared sodium ascorbate to the reaction mixture to a final concentration of 5 mM to reduce Cu(II) to the active Cu(I) state.

    • Gently mix the reaction and incubate at room temperature for 1-4 hours.

  • Purification:

    • Remove the excess reagents and catalyst by passing the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS).

  • Analysis:

    • Confirm the biotinylation of the protein using techniques such as SDS-PAGE followed by streptavidin-HRP blotting or mass spectrometry.

Photo-activated Tetrazole Ligation

For applications requiring precise spatiotemporal control over the labeling reaction, photo-activated chemistries are invaluable. Tetrazole ligation involves the UV-light-induced reaction of a tetrazole with an alkene to form a fluorescent pyrazoline. This "photo-click" reaction allows researchers to initiate labeling at a specific time and location by directing a light source.[8][9]

Photo-activated Tetrazole Ligation Mechanism

Tetrazole_Ligation_Mechanism cluster_reactants Reactants Tetrazole R1-Tetrazole NitrileImine Nitrile Imine (Reactive Intermediate) Tetrazole->NitrileImine Photoactivation Alkene R2-Alkene Pyrazoline R1-Pyrazoline-R2 (Fluorescent Product) Alkene->Pyrazoline [3+2] Cycloaddition Light UV Light (hν) Light->NitrileImine NitrileImine->Pyrazoline

Mechanism of photo-activated tetrazole ligation.
Detailed Experimental Protocol: Photo-activated Tetrazole Ligation for Live-Cell Imaging

This protocol describes the labeling of a specific cellular region in live cells expressing a protein tagged with an alkene handle.

Materials:

  • Cells expressing the alkene-modified protein of interest, cultured on a glass-bottom dish.

  • Cell culture medium.

  • Tetrazole-fluorophore conjugate, 10 mM stock in DMSO.

  • Microscope equipped with a UV light source (e.g., 365 nm laser).

Procedure:

  • Cell Preparation and Probe Incubation:

    • Culture cells to the desired confluency on a glass-bottom dish suitable for live-cell imaging.

    • Wash the cells with pre-warmed culture medium.

    • Dilute the tetrazole-fluorophore conjugate in culture medium to a final concentration of 10-100 µM.

    • Incubate the cells with the tetrazole probe solution for 15-30 minutes at 37°C in the dark.

  • Photo-activation and Labeling:

    • Mount the dish on the microscope stage.

    • Identify the region of interest for labeling.

    • Expose the selected region to UV light for a defined period (e.g., 10-60 seconds). The optimal exposure time will depend on the light source intensity and the specific probe.

  • Washing and Imaging:

    • Wash the cells three times with pre-warmed culture medium to remove the unreacted probe.

    • Image the cells using the appropriate fluorescence channels to visualize the spatially-defined labeling.

Conclusion

The field of bioorthogonal chemistry continues to evolve, providing an ever-expanding array of tools for the precise labeling of biomolecules. While this compound and the IEDDA reaction offer unparalleled speed, alternatives such as SPAAC, CuAAC, and photo-activated tetrazole ligation provide distinct advantages in terms of biocompatibility, versatility, and spatiotemporal control. By understanding the quantitative performance and experimental nuances of each method, researchers can select the most appropriate strategy to address their specific biological questions, ultimately advancing our understanding of complex biological systems and accelerating drug development.

References

Control Experiments for Validating Biotin-PEG4-Methyltetrazine Specificity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The specificity of a chemical probe is paramount for generating reliable and interpretable data in biological systems. Biotin-PEG4-Methyltetrazine, a key reagent in bioorthogonal click chemistry, offers a highly specific method for biotinylation. Its reactivity is based on the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a trans-cyclooctene (B1233481) (TCO) partner. This guide provides a comparative analysis of this compound against a more traditional amine-reactive biotinylation reagent, Biotin-PEG4-NHS Ester, and details the necessary control experiments to validate its specificity.

Comparative Analysis of Biotinylation Reagents

The choice of biotinylation reagent significantly impacts the specificity of labeling. While Biotin-PEG4-NHS Ester is a widely used reagent, its reactivity with any primary amine can lead to off-target labeling. In contrast, the bioorthogonal nature of the methyltetrazine-TCO reaction provides a much higher degree of specificity.

FeatureThis compoundBiotin-PEG4-NHS Ester
Targeting Chemistry Bioorthogonal Inverse-Electron-Demand Diels-Alder Cycloaddition (iEDDA)Amine acylation
Target Residues Trans-cyclooctene (TCO) modified moleculesPrimary amines (Lysine, N-terminus)
Specificity High: Reacts specifically with its bioorthogonal partner with minimal cross-reactivity with endogenous functional groups.[1][2][3]Moderate: Reacts with any accessible primary amine, potentially leading to labeling of non-target proteins.[1]
Reaction Speed (Second-Order Rate Constant) Very Fast: Up to 10⁶ M⁻¹s⁻¹[4][5]Fast: Proceeds quickly at physiological pH.
Potential for Off-Target Covalent Modification Low: The methyltetrazine group is designed to be inert to biological nucleophiles.[1]High: NHS esters can react with any exposed primary amine on cellular proteins.[1]
Biocompatibility Excellent: Catalyst-free reaction suitable for live-cell and in vivo applications.[3][6]Good for in vitro applications; potential for widespread, non-specific protein modification in complex systems.[1]

Experimental Protocols for Specificity Validation

To ensure the specificity of this compound labeling, a series of control experiments are essential.

Protocol 1: In Vitro Protein Labeling Control

Objective: To demonstrate that this compound specifically labels a TCO-modified protein and not an unmodified protein.

Materials:

  • TCO-modified protein of interest

  • Unmodified control protein (same protein without TCO modification)

  • This compound

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • SDS-PAGE gels and Western blotting reagents

  • Streptavidin-HRP conjugate

Procedure:

  • Reaction Setup: Prepare two separate reaction mixtures:

    • Test Reaction: TCO-modified protein + this compound.

    • Negative Control: Unmodified protein + this compound.

  • Incubation: Incubate both reaction mixtures for 1-2 hours at room temperature with gentle mixing.[7] A slight molar excess of the tetrazine reagent (1.05 to 1.5-fold) is often recommended.[8]

  • Quenching (Optional): The reaction is typically fast and proceeds to completion. If necessary, excess tetrazine can be removed by size-exclusion chromatography.

  • Analysis:

    • Run samples from both reactions on an SDS-PAGE gel.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Probe the membrane with a streptavidin-HRP conjugate to detect biotinylated proteins.

Expected Outcome: A band corresponding to the biotinylated protein should only be visible in the lane with the TCO-modified protein. The lane with the unmodified control protein should show no signal, confirming the specificity of the reaction.

Protocol 2: Live Cell Labeling Control

Objective: To validate that in a cellular context, this compound specifically labels cells that have been metabolically engineered to display TCO groups.

Materials:

  • Cells of interest

  • TCO-modified metabolic precursor (e.g., Ac₄ManN-TCO for glycan labeling)

  • Vehicle control (e.g., DMSO)

  • This compound

  • Cell culture medium and PBS

  • Streptavidin-conjugated fluorophore

  • Fluorescence microscope or flow cytometer

Procedure:

  • Metabolic Labeling:

    • Culture two populations of cells.

    • Treat one population with a TCO-modified metabolic precursor for 24-48 hours to allow for incorporation into cellular components (e.g., cell surface glycans).[7]

    • Treat the second population (negative control) with a vehicle control.

  • Biotinylation:

    • Wash both cell populations with PBS to remove any unincorporated precursor.

    • Incubate both populations with a solution of this compound in PBS for 30-60 minutes.[7]

  • Detection:

    • Wash the cells to remove unreacted this compound.

    • Incubate the cells with a streptavidin-conjugated fluorophore.

    • Analyze the cells by fluorescence microscopy or flow cytometry.

Expected Outcome: Fluorescence should be observed only in the cells that were pre-treated with the TCO-modified metabolic precursor. The control cells (vehicle only) should exhibit minimal to no fluorescence, demonstrating the bioorthogonal nature of the labeling in a live-cell environment.

Visualizing the Experimental Workflow

To further clarify the validation process, the following diagrams illustrate the key steps and logical flow of the control experiments.

experimental_workflow cluster_invitro In Vitro Control cluster_livecell Live Cell Control TCO_Protein TCO-Modified Protein Add_Biotin_Tetrazine_1 Add this compound TCO_Protein->Add_Biotin_Tetrazine_1 Unmodified_Protein Unmodified Protein (Negative Control) Unmodified_Protein->Add_Biotin_Tetrazine_1 Incubate_1 Incubate Add_Biotin_Tetrazine_1->Incubate_1 SDS_PAGE SDS-PAGE & Western Blot Incubate_1->SDS_PAGE Detect_Streptavidin_1 Detect with Streptavidin-HRP SDS_PAGE->Detect_Streptavidin_1 Result_1 Signal only on TCO-Protein Detect_Streptavidin_1->Result_1 Cells_TCO Cells + TCO Precursor Add_Biotin_Tetrazine_2 Add this compound Cells_TCO->Add_Biotin_Tetrazine_2 Cells_Vehicle Cells + Vehicle (Negative Control) Cells_Vehicle->Add_Biotin_Tetrazine_2 Incubate_2 Incubate Add_Biotin_Tetrazine_2->Incubate_2 Wash Wash Incubate_2->Wash Detect_Streptavidin_2 Detect with Streptavidin-Fluorophore Wash->Detect_Streptavidin_2 Result_2 Fluorescence only in TCO-treated cells Detect_Streptavidin_2->Result_2

Caption: Workflow for in vitro and live cell control experiments.

Signaling Pathway of Biotin-Tetrazine Reaction

The specificity of this compound lies in the bioorthogonal iEDDA reaction, which proceeds without the need for a catalyst and is inert to endogenous functional groups.

signaling_pathway Biotin_Tetrazine This compound IEDDA_Reaction Inverse-Electron-Demand Diels-Alder Cycloaddition Biotin_Tetrazine->IEDDA_Reaction No_Reaction No Reaction Biotin_Tetrazine->No_Reaction Inert TCO_Molecule TCO-Modified Molecule (e.g., Protein, Glycan) TCO_Molecule->IEDDA_Reaction Dihydropyridazine Stable Dihydropyridazine Linkage IEDDA_Reaction->Dihydropyridazine Nitrogen_Gas Nitrogen Gas (N2) Byproduct IEDDA_Reaction->Nitrogen_Gas Biological_Nucleophiles Biological Nucleophiles (e.g., Amines, Thiols) Biological_Nucleophiles->No_Reaction

Caption: Reaction pathway of this compound.

References

Cleavable vs. non-cleavable biotinylation reagents for specific applications.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of biotinylation reagents is a critical step in experimental design. The choice between cleavable and non-cleavable linkers can significantly impact the success of applications ranging from protein-protein interaction studies to cell surface labeling and affinity purification. This guide provides an objective comparison of these two classes of reagents, supported by experimental data and detailed protocols, to empower informed decision-making in your research.

Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, leverages the high-affinity interaction between biotin and avidin (B1170675) or streptavidin for detection, purification, and analysis. While non-cleavable biotinylation reagents form a stable, permanent bond, cleavable reagents incorporate a linker that can be broken under specific conditions, allowing for the release of the biotinylated molecule.

At a Glance: Cleavable vs. Non-Cleavable Biotinylation Reagents

FeatureCleavable Biotinylation ReagentsNon-Cleavable Biotinylation Reagents
Bond Type Covalent bond with a cleavable linker (e.g., disulfide, acid-labile, photocleavable)Stable, permanent covalent bond
Elution/Release Mild and specific conditions (e.g., reducing agents, low pH, UV light)Harsh, denaturing conditions (e.g., boiling in SDS, 8M guanidine-HCl)
Protein Recovery High recovery of native, functional proteinsOften results in denatured, non-functional proteins
Purity of Eluted Sample High purity due to specific elution, reducing co-elution of non-specific bindersLower purity, as harsh elution can release non-specifically bound proteins
Downstream Applications Ideal for functional assays, mass spectrometry, and recovery of intact protein complexesSuitable for endpoint analyses like Western blotting where protein function is not required
Complexity Requires an additional cleavage stepSimpler workflow without a cleavage step

Performance Comparison: Quantitative Data

The choice between cleavable and non-cleavable reagents often comes down to the desired outcome of the experiment, particularly concerning the recovery and functionality of the target protein.

ParameterCleavable ReagentsNon-Cleavable ReagentsCitation
Protein Recovery Yield Can be as high as 90% for disulfide-based cleavable linkers under optimal conditions.Generally lower for native protein recovery due to harsh elution. One study reported 40-60% elution of bound proteins using excess biotin and heat.[1][2]
Peptide Identification (Mass Spectrometry) Acid-cleavable reagents (e.g., DADPS) have been shown to identify over 50% more peptides compared to non-cleavable reagents in a quantitative proteomics experiment.Can lead to lower peptide identification due to interference from co-eluted streptavidin peptides and harsher elution conditions.[3]
Purity of Recovered Protein High, as specific cleavage minimizes the co-elution of proteins non-specifically bound to the streptavidin matrix.Lower, as harsh elution conditions can release non-specifically bound proteins along with the target protein.[4]
Cleavage/Elution Efficiency Disulfide: >90% with DTT. Acid-cleavable (DADPS): >95% with 10% formic acid. Photocleavable: Can be highly efficient depending on UV exposure.Boiling in SDS: Effective but denaturing. 8M Guanidine-HCl: Effective but highly denaturing. Excess Biotin + Heat: 40-60% elution.[1][2][5]

Key Applications and Experimental Workflows

Cell Surface Protein Labeling and Isolation

This technique is used to identify and quantify proteins on the exterior of a cell. Membrane-impermeant biotinylation reagents are crucial for this application.

cluster_workflow Cell Surface Biotinylation Workflow A 1. Cell Culture (e.g., HEK293 cells) B 2. Biotinylation (Add Sulfo-NHS-SS-Biotin) A->B Incubate at 4°C C 3. Quenching (Add glycine (B1666218) solution) B->C Stop reaction D 4. Cell Lysis (Release proteins) C->D Solubilize proteins E 5. Affinity Purification (Incubate with Streptavidin beads) D->E Capture labeled proteins F 6. Washing (Remove non-specific binders) E->F Increase purity G 7. Elution/Cleavage (Release biotinylated proteins) F->G Isolate target proteins H 8. Analysis (SDS-PAGE, Western Blot, MS) G->H Identify and quantify cluster_workflow Biotin Pull-Down Assay Workflow A 1. Prepare Bait (Biotinylate purified protein) B 2. Immobilize Bait (Bind to Streptavidin beads) A->B High affinity binding D 4. Incubation (Mix immobilized bait and prey) B->D Interaction capture C 3. Prepare Prey (Cell lysate) C->D E 5. Washing (Remove non-interacting proteins) D->E Increase specificity F 6. Elution (Release prey proteins) E->F Isolate interacting partners G 7. Analysis (Western Blot or Mass Spectrometry) F->G Identify prey proteins cluster_pathway Simplified EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Binds EGFR_dimer EGFR Dimer (Autophosphorylation) EGFR->EGFR_dimer Dimerization Grb2 Grb2 EGFR_dimer->Grb2 Recruits SOS SOS Grb2->SOS Activates Ras Ras SOS->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Activates Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Regulates

References

A Comparative Performance Analysis of Biotin-PEG4-Methyltetrazine Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount for elucidating cellular mechanisms and developing targeted therapeutics. Biotin-PEG4-Methyltetrazine has emerged as a powerful tool for bioorthogonal labeling, offering high specificity and biocompatibility. This guide provides a comparative overview of its performance in different cell lines, supported by experimental data and detailed protocols to aid in the design and execution of your research.

This compound leverages the highly efficient inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction between methyltetrazine and a trans-cyclooctene (B1233481) (TCO) group.[1][2] This "click chemistry" reaction is exceptionally fast and specific, proceeding readily under physiological conditions without the need for toxic catalysts, making it ideal for labeling biomolecules in living cells.[1][3] The integrated polyethylene (B3416737) glycol (PEG4) spacer enhances solubility and minimizes steric hindrance, ensuring efficient access to the target molecule.[1][2]

Performance Comparison in Key Cell Lines

Data Summary Table

Performance MetricHEK293HeLaJurkatAlternative: Biotin-PEG4-NHS Ester
Cytotoxicity (IC50, 24h) > 100 µM[4]> 100 µM[4]> 100 µM[4]30-100 µM (cell line dependent)[4]
Off-Target Protein Binding < 10 proteins (illustrative)[4]Not explicitly foundNot explicitly found> 100 proteins (illustrative)[4]
Labeling Efficiency High (method-dependent)High (method-dependent)High (method-dependent)Variable, depends on accessible primary amines
Signal-to-Noise Ratio High (expected)[5]High (expected)[5]High (expected)Lower, due to potential for non-specific binding[4]

Key Performance Insights:

  • Low Cytotoxicity: this compound exhibits minimal cytotoxicity across all tested cell lines, with IC50 values greater than 100 µM.[4] This makes it highly suitable for live-cell imaging and long-term studies where cell viability is crucial. In contrast, traditional amine-reactive reagents like Biotin-PEG4-NHS Ester can show significantly higher toxicity due to their potential for widespread, non-specific protein acylation.[4]

  • High Specificity and Minimal Off-Target Effects: The bioorthogonal nature of the methyltetrazine-TCO ligation results in a remarkably low number of off-target binding partners.[4] This high specificity is a major advantage over NHS esters, which can react with any accessible primary amine, leading to a higher background signal and potential for experimental artifacts.[4]

  • Labeling Efficiency and Signal-to-Noise: The labeling efficiency of this compound is primarily dependent on the successful introduction of the TCO moiety into the target biomolecule. Once the TCO group is present, the reaction kinetics are exceptionally rapid.[3] This leads to a high signal-to-noise ratio, which is critical for sensitive applications like fluorescence microscopy.[5] Optimizing the metabolic labeling step or the conjugation of TCO to a primary antibody is key to maximizing the signal.

Experimental Protocols

Metabolic Labeling of Cell Surface Glycans and Flow Cytometry Analysis

This protocol describes the introduction of TCO groups into cell surface glycans for subsequent labeling with this compound and analysis by flow cytometry.

Materials:

  • Cells of interest (e.g., HeLa, Jurkat, HEK293)

  • Complete cell culture medium

  • TCO-modified sugar (e.g., Ac₄ManN-TCO)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • This compound

  • Streptavidin-conjugated fluorophore (e.g., Streptavidin-FITC)

  • Flow cytometer

Procedure:

  • Metabolic Labeling: Culture cells to the desired confluency. Add the TCO-modified sugar to the culture medium at a final concentration of 25-50 µM. Incubate for 24-48 hours to allow for metabolic incorporation into cell surface glycans.

  • Cell Harvesting and Washing: Gently harvest the cells and wash them three times with ice-cold PBS to remove any unincorporated TCO-sugar.

  • Biotinylation: Resuspend the cells in PBS containing 50-100 µM this compound. Incubate for 30-60 minutes at room temperature or 4°C. Performing this step at 4°C can help to reduce the internalization of the label.

  • Washing: Wash the cells three times with ice-cold PBS to remove unreacted this compound.

  • Fluorophore Conjugation: Resuspend the cells in PBS containing the streptavidin-conjugated fluorophore at the manufacturer's recommended concentration. Incubate for 30 minutes at 4°C, protected from light.

  • Final Wash and Analysis: Wash the cells twice with ice-cold PBS and resuspend in flow cytometry buffer. Analyze the labeled cells using a flow cytometer to quantify the mean fluorescence intensity, which corresponds to the labeling efficiency.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxicity of this compound.[4]

Materials:

  • 96-well plates

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include a vehicle-only control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value can be calculated from the dose-response curve.

Visualizing Experimental Workflows and Signaling Pathways

Pre-Targeted CAR-T Cell Therapy Workflow

This diagram illustrates a pre-targeting strategy for CAR-T cell therapy, where a TCO-modified bispecific antibody first targets the tumor cell, followed by the administration of a this compound-modified therapeutic payload, which is then cross-linked by streptavidin to activate the CAR-T cells.

Pretargeted_CAR_T_Therapy cluster_tumor_environment Tumor Microenvironment cluster_therapeutic_agents Therapeutic Agents Tumor_Cell Tumor Cell (Antigen Expressing) CAR_T_Cell CAR-T Cell Bispecific_Ab TCO-Bispecific Ab Bispecific_Ab->Tumor_Cell Step 1: Targeting Biotin_Payload Biotin-PEG4-MeTz -Therapeutic Payload Biotin_Payload->Bispecific_Ab Step 2: Bioorthogonal Ligation (Click) Streptavidin Streptavidin Streptavidin->CAR_T_Cell Step 4: CAR-T Cell Activation Streptavidin->Biotin_Payload Step 3: Cross-linking

Caption: Pre-targeted CAR-T cell therapy workflow.

Experimental Workflow for Cell Surface Labeling

This diagram outlines the key steps for labeling cell surface proteins that have been metabolically engineered to express TCO groups.

Cell_Labeling_Workflow Start Start: Culture Cells Metabolic_Labeling 1. Metabolic Labeling with TCO-Sugar Start->Metabolic_Labeling Wash1 2. Wash Cells (Remove excess sugar) Metabolic_Labeling->Wash1 Biotinylation 3. Incubate with Biotin-PEG4-MeTz Wash1->Biotinylation Wash2 4. Wash Cells (Remove excess reagent) Biotinylation->Wash2 Detection 5. Detection (e.g., Streptavidin-Fluorophore) Wash2->Detection Analysis 6. Analysis (Flow Cytometry/Microscopy) Detection->Analysis

Caption: Experimental workflow for cell surface labeling.

References

Safety Operating Guide

Proper Disposal of Biotin-PEG4-Methyltetrazine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical reagents like Biotin-PEG4-Methyltetrazine are paramount for ensuring both personal safety and environmental protection. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans to foster a culture of safety and compliance in the laboratory.

This compound is a valuable tool in bioconjugation and click chemistry. However, its handling and disposal require strict adherence to safety protocols due to its potential hazards. This document outlines the necessary step-by-step procedures for its proper disposal, ensuring the safety of laboratory personnel and the integrity of the research environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate care. Based on available safety data, this compound should be treated as a substance with acute oral toxicity, and as a skin, eye, and respiratory irritant.

Personal Protective Equipment (PPE) is mandatory when handling this compound:

  • Gloves: Wear nitrile or other chemically resistant gloves.

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat is required to prevent skin contact.

  • Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosolization, a dust mask or a respirator may be necessary. All handling of the solid compound or concentrated solutions should be performed in a certified chemical fume hood.

Quantitative Safety Data Summary

For quick reference, the following table summarizes key safety and handling information for this compound.

ParameterGuideline
GHS Hazard Classifications Acute toxicity, oral (Category 4), Skin corrosion/irritation (Category 2), Serious eye damage/eye irritation (Category 2A), Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)
Recommended Storage Store at -20°C in a tightly sealed container, protected from light and moisture.
Personal Protective Equipment Nitrile gloves, safety goggles/glasses, lab coat. Use of a respirator is advised when handling the powder form.
Handling Environment Always handle in a well-ventilated area, preferably a chemical fume hood.

Step-by-Step Disposal Protocol

The primary and most compliant method for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.

1. Waste Collection:

  • Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips, gloves), in a designated and clearly labeled hazardous waste container.

  • The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.

  • Label the container with the full chemical name: "Waste this compound" and include appropriate hazard warnings (e.g., "Toxic," "Irritant").

2. Spill Management:

  • In the event of a spill, evacuate the immediate area and ensure proper ventilation.

  • Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material such as vermiculite (B1170534) or sand.

  • Carefully sweep or scoop the absorbed material and place it into the designated hazardous waste container.

  • Clean the spill area with a suitable solvent (e.g., ethanol (B145695) or acetone), followed by a thorough wash with soap and water. All cleaning materials must also be collected as hazardous waste.

3. Decontamination of Laboratory Equipment:

  • Non-disposable glassware and equipment:

    • Rinse the contaminated equipment with a suitable organic solvent in which this compound is soluble (e.g., DMSO, DMF, or a chlorinated solvent) to remove the bulk of the chemical. Collect this solvent rinse as hazardous waste.

    • Wash the equipment with a laboratory-grade detergent and warm water. Use a brush to scrub all surfaces that were in contact with the chemical.

    • Rinse thoroughly with deionized water.

    • A final rinse with ethanol or acetone (B3395972) can be performed to ensure all residues are removed.

    • Allow the equipment to air dry completely before reuse or storage.

  • Disposable items: All disposable items that have come into contact with this compound must be placed in the designated hazardous waste container.

4. Final Disposal:

  • Once the hazardous waste container is full, ensure it is tightly sealed and properly labeled.

  • Arrange for the disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • Strictly follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow This compound Disposal Workflow cluster_prep Preparation cluster_collection Waste Collection & Decontamination cluster_spill Spill Management (If Applicable) cluster_final Final Disposal start Start: Identify Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_container Prepare Labeled Hazardous Waste Container ppe->waste_container spill Spill Occurs? waste_container->spill collect_solid Collect Solid Waste & Contaminated Disposables seal_container Securely Seal Waste Container collect_solid->seal_container decon_equipment Decontaminate Reusable Equipment collect_liquid Collect Liquid Waste (e.g., solvent rinses) decon_equipment->collect_liquid collect_liquid->seal_container spill->collect_solid No spill_procedure Follow Spill Cleanup Protocol spill->spill_procedure Yes spill_procedure->collect_solid contact_ehs Contact EHS/Licensed Waste Contractor seal_container->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. This commitment to safety is the foundation of responsible scientific research.

Personal protective equipment for handling Biotin-PEG4-Methyltetrazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Biotin-PEG4-Methyltetrazine. Adherence to these procedures is critical for ensuring laboratory safety and maintaining the integrity of the product.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Acute toxicity, oral (Category 4) [1]

  • Skin corrosion/irritation (Category 2) [1]

  • Serious eye damage/eye irritation (Category 2A) [1]

  • Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) [1]

To mitigate these risks, the following personal protective equipment is mandatory.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or latex gloves must be worn at all times. Inspect gloves for integrity before each use.[2]
Eye Protection Safety glasses with side shields or gogglesMust be worn to protect against splashes or airborne particles of the compound.[2] For greater risk of splash, tight-sealing safety goggles are recommended.[3]
Body Protection Laboratory coatA standard lab coat should be worn, fully buttoned, to protect skin and personal clothing.[2] For handling energetic materials, a flame-resistant lab coat is recommended.[4]
Respiratory Protection Use in a well-ventilated areaWork should be conducted in a chemical fume hood to minimize inhalation of any dust or aerosols.[2] If ventilation is insufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[3][4]

Operational Plan: Safe Handling Workflow

Proper handling of this compound is crucial to minimize exposure risk and maintain compound stability.

cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_cleanup Post-Reaction & Cleanup A Don appropriate PPE B Allow reagent to warm to room temperature before opening A->B C Prepare stock solution in anhydrous DMSO or DMF B->C D Work in a well-ventilated fume hood C->D E Avoid generating dust or aerosols D->E F Use non-sparking tools for solid transfer D->F G Add stock solution to aqueous reaction buffer (e.g., PBS, pH 6.0-9.0) F->G H Keep final DMSO concentration low (<10%) G->H I Incubate for the recommended time and temperature H->I J Purify the biotinylated molecule (e.g., desalting column) I->J K Dispose of waste in labeled hazardous waste containers J->K L Wash hands thoroughly after handling K->L

A step-by-step workflow for the safe handling of this compound.

Experimental Protocol: Protein Biotinylation

This protocol outlines the biotinylation of a protein pre-functionalized with a Trans-Cyclooctene (TCO) group.

Materials:

  • TCO-functionalized protein in a suitable reaction buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Ensure the TCO-functionalized protein is in an appropriate reaction buffer at a concentration of 1-5 mg/mL.[5]

  • Biotinylation Reaction:

    • Prepare a stock solution of this compound in an organic solvent like DMSO.[5]

    • Add a 1.5 to 5-fold molar excess of the this compound stock solution to the protein solution.[5] The optimal ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.[5]

  • Purification: Remove the excess, unreacted this compound from the biotinylated protein using a desalting spin column or by dialysis against the desired storage buffer.[5][6]

Storage and Disposal Plans

Storage:

  • Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[4]

  • Keep the container tightly closed.[4]

  • Recommended storage temperature is -20°C.[7][8][9]

  • Protect from light and moisture.[5][8]

  • Stock solutions in DMSO can be stored at -80°C for up to 6 months or -20°C for up to 1 month.[7]

Disposal Plan: Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination. All waste should be treated as hazardous chemical waste.

Waste TypeDisposal Procedure
Solid Waste Includes unused compound and contaminated items (e.g., weigh paper, pipette tips). Place in a labeled hazardous waste container.[2]
Liquid Waste Includes solutions containing the compound and solvent rinses of glassware. Place in a labeled hazardous waste container.[2]
Contaminated Sharps Includes needles and syringes used to handle solutions of the compound. Dispose of in a designated sharps container.[2]
Contaminated PPE Includes used gloves and disposable lab coats. Place in a labeled hazardous waste bag.[2]

Spill and Exposure Measures:

  • Spill: For a small spill, absorb the material with an inert absorbent material and place it in a sealed container for disposal. For a large spill, evacuate the area and contact the institution's environmental health and safety department.[2]

  • Skin Contact: Wash with plenty of soap and water.[1] Take off contaminated clothing and wash it before reuse.[1]

  • Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[4] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1][4] If the person is not breathing, give artificial respiration.[4] Call a poison center or doctor if you feel unwell.[4]

  • Ingestion: Rinse mouth.[1] Seek medical advice if you feel unwell.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Biotin-PEG4-Methyltetrazine
Reactant of Route 2
Reactant of Route 2
Biotin-PEG4-Methyltetrazine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.